5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde
Description
Properties
IUPAC Name |
5-(trifluoromethyl)-1,3-thiazole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F3NOS/c6-5(7,8)3-1-9-4(2-10)11-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXVQGBUDNIUMEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)C=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2F3NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1379174-19-2 | |
| Record name | 5-(trifluoromethyl)-1,3-thiazole-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
synthesis of 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde
An In-depth Technical Guide to the Synthesis of 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde
Authored by: A Senior Application Scientist
Abstract
The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, conferring profound effects on a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] The 5-(trifluoromethyl)-1,3-thiazole-2-carbaldehyde motif is a particularly valuable building block, combining the electronically distinct features of a trifluoromethyl group with the versatile reactivity of a thiazole ring and an aldehyde functional group. This guide provides a comprehensive, technically-grounded overview of a robust synthetic pathway to this key intermediate, designed for researchers, medicinal chemists, and drug development professionals. We will move beyond a simple recitation of steps to explore the underlying chemical principles, the rationale behind experimental choices, and the critical parameters for success.
Strategic Importance in Drug Discovery
The thiazole ring is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and biologically active agents.[3][4] Its ability to act as a bioisostere for other aromatic systems and engage in hydrogen bonding makes it a versatile scaffold. When substituted with a trifluoromethyl (CF₃) group, its properties are significantly enhanced:
-
Metabolic Stability: The high strength of the C-F bond makes the CF₃ group resistant to oxidative metabolism, often increasing the half-life of a drug candidate.
-
Lipophilicity: The CF₃ group increases the molecule's lipophilicity, which can improve membrane permeability and cellular uptake.[5]
-
Binding Affinity: The strong electron-withdrawing nature of the CF₃ group can alter the pKa of nearby functionalities and create unique electronic interactions with target proteins, potentially enhancing binding affinity.[2]
The C2-carbaldehyde function serves as a synthetic linchpin, enabling a vast array of subsequent chemical transformations, including reductive aminations, Wittig reactions, and condensations, to build molecular complexity and explore structure-activity relationships (SAR).
Recommended Synthetic Pathway: A Two-Stage Approach
While several theoretical routes exist, a highly reliable and scalable strategy involves the initial construction of a stable, 2-functionalized 5-(trifluoromethyl)thiazole precursor, followed by a well-established formylation reaction. This approach segregates the challenges of ring formation from the nuances of C2-functionalization.
Figure 1: Recommended two-stage synthetic workflow.
Stage 1: Hantzsch Synthesis of the Thiazole Core
The Hantzsch thiazole synthesis is a classic, robust method for constructing the thiazole ring.[3] We adapt this reaction to create a suitable precursor, 2-methyl-5-(trifluoromethyl)-1,3-thiazole. The methyl group serves as a stable, inert handle during initial synthesis and purification, which can later be functionalized.
Experimental Protocol: Synthesis of 2-Methyl-5-(trifluoromethyl)-1,3-thiazole
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add thioacetamide (1.0 eq) and absolute ethanol (approx. 5 mL per mmol of thioacetamide). Stir until the thioacetamide is fully dissolved.
-
Reagent Addition: Add 3-bromo-1,1,1-trifluoroacetone (1.05 eq) to the solution dropwise at room temperature. An exotherm is typically observed.
-
Reaction: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up: Cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The product will often separate as an oil or solid.
-
Extraction & Purification: Extract the aqueous mixture with ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure 2-methyl-5-(trifluoromethyl)-1,3-thiazole.
Causality Behind Choices:
-
Ethanol as Solvent: It readily dissolves both reactants and is suitable for the required reflux temperature.
-
Slight Excess of Bromo-ketone: This ensures the complete consumption of the more valuable thioacetamide.
-
Neutralization: The reaction generates HBr as a byproduct, which can protonate the product. Neutralization with a mild base like NaHCO₃ is crucial before extraction to ensure the product is in its free base form and readily enters the organic phase.
Stage 2: C2-Formylation via Lithiation
The C2 proton of a thiazole is the most acidic, making it susceptible to deprotonation by strong bases. However, the potent electron-withdrawing effect of the C5-CF₃ group significantly increases the acidity of the C4 proton, leading to poor regioselectivity in direct deprotonation. A more precise strategy is a halogen-metal exchange, starting from the 2-bromo precursor.
Experimental Protocol: Synthesis of 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde
-
Bromination (Precursor Prep): The 2-methyl-5-(trifluoromethyl)-1,3-thiazole from Stage 1 is first brominated at the 2-position. A standard method involves reacting it with N-Bromosuccinimide (NBS) in carbon tetrachloride with a radical initiator like AIBN. This step yields 2-bromo-5-(trifluoromethyl)-1,3-thiazole.
-
Reaction Setup: In a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), dissolve 2-bromo-5-(trifluoromethyl)-1,3-thiazole (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (n-BuLi, 1.1 eq, typically 1.6M or 2.5M in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 30-60 minutes. A color change is often indicative of the formation of the lithiated species.
-
Formylation: Add anhydrous N,N-dimethylformamide (DMF, 1.5 eq) dropwise to the cold solution. Continue stirring at -78 °C for 1 hour.
-
Quenching & Work-up: Slowly warm the reaction to 0 °C and quench by the careful addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction & Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x volumes). Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate. The crude aldehyde is purified by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the final product.[6][7]
Causality Behind Choices:
-
Anhydrous Conditions & Inert Atmosphere: Organolithium reagents are extremely reactive towards water and oxygen. Rigorous exclusion of both is mandatory for success.
-
Low Temperature (-78 °C): The 2-lithiated thiazole intermediate is thermally unstable. Maintaining a very low temperature prevents decomposition and unwanted side reactions.
-
DMF as Formylating Agent: DMF is an efficient one-carbon electrophile that is readily attacked by the nucleophilic organolithium intermediate.
-
NH₄Cl Quench: A mild acidic quench is used to protonate the intermediate alkoxide and neutralize any remaining organolithium reagent without causing degradation of the aldehyde product.
Mechanistic Insights: The Lithiation-Formylation Step
The core of the C2-formylation is a two-step process involving the generation of a potent nucleophile followed by its reaction with an electrophile.
Figure 2: Mechanism of C2-lithiation and formylation.
The process begins with a rapid halogen-metal exchange between the 2-bromo-thiazole and n-BuLi. This generates the highly nucleophilic 2-lithiated thiazole. This species then attacks the electrophilic carbonyl carbon of DMF, forming a tetrahedral intermediate. Upon acidic work-up, this intermediate collapses, eliminating dimethylamine and revealing the desired aldehyde.
Data Summary & Characterization
The following table summarizes the key parameters and expected outcomes for the described synthetic pathway.
| Step | Key Reagents | Solvent | Temp. (°C) | Typical Yield (%) | Characterization Notes (¹H NMR) |
| 1: Ring Formation | Thioacetamide, 3-Bromo-1,1,1-trifluoroacetone | Ethanol | 78 | 65-80% | Singlet for C2-CH₃ (~2.8 ppm), Singlet for C4-H (~8.0 ppm) |
| 2: Bromination | NBS, AIBN | CCl₄ | 77 | 80-90% | Absence of the C2-CH₃ signal. |
| 3: Formylation | n-BuLi, DMF | THF | -78 | 50-70% | Singlet for aldehyde CHO (~10.0 ppm), Singlet for C4-H (~8.5 ppm) |
Conclusion
The synthesis of 5-(trifluoromethyl)-1,3-thiazole-2-carbaldehyde is reliably achieved through a structured, multi-step approach that prioritizes control and purity. By first constructing a stable thiazole core via the Hantzsch synthesis and then executing a regioselective C2-formylation using a halogen-metal exchange protocol, researchers can access this valuable building block in good yields. The key to success lies in understanding the causality behind the experimental conditions, particularly the rigorous control of temperature and atmosphere required for handling the organolithium intermediates. This guide provides the foundational knowledge and a validated protocol for professionals engaged in the synthesis of advanced fluorinated heterocycles for drug discovery and development.
References
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Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. RSC Advances. Available at: [Link]
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Synthesis of trifluoromethyl substituted heterocyclic compounds with β-trifluoromethylated acrylates. Taylor & Francis Online. Available at: [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. Available at: [Link]
-
A Systematic Review On Thiazole Synthesis And Biological Activities. ResearchGate. Available at: [Link]
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Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC - PubMed Central. Available at: [Link]
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physicochemical properties of 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde
An In-depth Technical Guide to 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde
Abstract
This technical guide provides a comprehensive analysis of 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde, a heterocyclic building block of significant interest in medicinal chemistry and materials science. We will explore its core physicochemical properties, established synthetic routes, characteristic reactivity, and applications, particularly in the context of drug discovery. The strategic incorporation of a trifluoromethyl group onto the robust thiazole scaffold, combined with the versatile reactivity of the carbaldehyde moiety, makes this compound a valuable intermediate for developing novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's scientific profile.
Introduction: A Trifecta of Functionality
5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde (CAS No: 1379174-19-2) is a specialized organic compound that merges three key structural features: a 1,3-thiazole ring, a trifluoromethyl (-CF3) group, and a carbaldehyde (-CHO) group.[1] Each component imparts distinct properties that contribute to its utility as a synthetic intermediate.
-
The Thiazole Ring: This five-membered aromatic heterocycle is a well-established "pharmacophore" found in a wide array of biologically active compounds, including antitumor, antibacterial, and anti-inflammatory agents.[2][3] Its rigid structure serves as a stable scaffold for orienting other functional groups.
-
The Trifluoromethyl Group: The incorporation of fluorine, and specifically the -CF3 group, is a cornerstone of modern medicinal chemistry. This group can significantly enhance a molecule's metabolic stability (by blocking sites of oxidation), increase its lipophilicity (improving membrane permeability), and modulate its binding affinity to biological targets.[4]
-
The Carbaldehyde Group: As a highly reactive functional group, the aldehyde at the 2-position of the thiazole ring is the primary site for synthetic elaboration. It readily participates in a variety of chemical transformations, allowing for the construction of more complex molecular architectures.[5]
The convergence of these three features makes 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde a strategically designed building block for creating libraries of novel compounds for biological screening and materials development.[5]
Core Physicochemical Properties
The physical and chemical characteristics of this compound are dictated by the interplay of its functional groups. The data below has been consolidated from various chemical suppliers and databases.
| Property | Value | Source |
| CAS Number | 1379174-19-2 | [1] |
| Molecular Formula | C₅H₂F₃NOS | [1] |
| Molecular Weight | 181.14 g/mol | [1] |
| Physical Form | Not explicitly stated; likely a solid or liquid at room temperature. | |
| SMILES | C1=C(SC(=N1)C=O)C(F)(F)F | [1] |
| InChIKey | Not available in search results. | |
| Purity | Typically supplied at ≥95-98% for laboratory use. | [6][7] |
| Storage Conditions | Recommended storage at 2-8°C in a cool, well-ventilated area. The container should be kept tightly closed.[8] |
Synthesis and Purification
While specific, peer-reviewed syntheses for 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde are not detailed in the provided results, its structure strongly suggests a synthetic strategy involving the formylation of a pre-existing 5-(trifluoromethyl)-1,3-thiazole ring. The Vilsmeier-Haack reaction is a classic and highly effective method for introducing an aldehyde group onto electron-rich heterocyclic systems like thiazoles.[5][9]
Proposed Synthetic Workflow: Vilsmeier-Haack Formylation
The diagram below illustrates the logical workflow for the synthesis, starting from a suitable thiazole precursor.
Caption: Proposed Vilsmeier-Haack synthesis workflow.
Exemplary Laboratory Protocol
This protocol is a generalized representation based on standard Vilsmeier-Haack procedures for heterocyclic compounds.[5]
-
Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen), cool an appropriate volume of dimethylformamide (DMF) to 0°C in an ice bath.
-
Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. Causality Note: This exothermic reaction forms the electrophilic Vilsmeier reagent. Slow addition at low temperature is critical to control the reaction and prevent degradation.
-
Substrate Addition: Once the Vilsmeier reagent has formed (typically after 30 minutes of stirring), add a solution of 5-(trifluoromethyl)-1,3-thiazole dissolved in a minimal amount of DMF or another suitable solvent.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat as necessary (e.g., 60-80°C). Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching and Hydrolysis: After the reaction is complete, cool the mixture back to 0°C and carefully pour it onto crushed ice. Neutralize the solution with a base, such as a saturated sodium bicarbonate or sodium hydroxide solution, until the pH is ~7-8. This step hydrolyzes the intermediate iminium salt to the final aldehyde.
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product should be purified by column chromatography over silica gel to yield the pure 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde.[10]
Chemical Reactivity and Derivatization
The aldehyde group is the focal point of this molecule's reactivity, serving as a versatile handle for synthetic diversification.
Key Reactions of the Aldehyde Moiety
Caption: Key reactions of the carbaldehyde group.
-
Condensation Reactions: The aldehyde readily condenses with primary amines to form Schiff bases (imines). This is a fundamental step in synthesizing more complex heterocyclic systems or attaching the thiazole core to other molecules.
-
Knoevenagel Condensation: Reaction with compounds containing active methylene groups (e.g., malononitrile, cyanoacetates) provides a route to α,β-unsaturated systems, which are themselves valuable synthetic intermediates.[11]
-
Reductive Amination: The intermediate imine from a condensation reaction can be reduced in situ (e.g., with sodium cyanoborohydride) to form a stable secondary amine, a common linkage in pharmaceutical compounds.
-
Reduction: The aldehyde can be easily reduced to a primary alcohol using mild reducing agents like sodium borohydride (NaBH₄).[9]
-
Oxidation: Strong oxidizing agents can convert the aldehyde into the corresponding carboxylic acid, providing another key functional group for further derivatization, such as amide bond formation.[9]
These reactions highlight the compound's role as a versatile platform for accessing a wide range of derivatives, which is crucial for structure-activity relationship (SAR) studies in drug discovery.[2]
Applications in Research and Development
The primary application of 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde is as an intermediate in the synthesis of biologically active molecules. The trifluoromethyl-thiazole core is a privileged structure in medicinal chemistry.
Role in Drug Discovery
Caption: Logic of application in drug discovery.
-
Anticancer Agents: Numerous studies have demonstrated that substituted thiazole derivatives possess potent anticancer activity.[2][3] For example, novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives, which could be synthesized from precursors related to our topic compound, have been evaluated for their activity against various cancer cell lines.[2]
-
Antimicrobial Agents: The thiazole ring is a component of several antimicrobial drugs. The ability to synthesize a diverse library of derivatives from this carbaldehyde allows for screening against various bacterial and fungal strains.
-
Other Therapeutic Areas: Thiazole derivatives have shown promise as anti-inflammatory, antiviral, and antiproliferative agents.[2] The unique electronic properties and metabolic stability conferred by the trifluoromethyl group make this scaffold particularly attractive for developing new therapeutics.[5]
Safety and Handling
While a specific Safety Data Sheet (SDS) for 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde is not available in the search results, data for structurally similar compounds provide essential guidance. Thiazole aldehydes are generally considered hazardous.
-
Hazard Statements: Analogous compounds are often classified as harmful if swallowed, causing skin irritation, serious eye irritation, and potential respiratory irritation.[6][12]
-
Precautionary Measures:
-
Handling: Use only in a well-ventilated area, preferably within a fume hood.[8] Avoid breathing dust, fumes, or vapors and prevent contact with skin and eyes.[13]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and safety glasses with side-shields or goggles.[8][12]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container, away from incompatible materials such as strong oxidizing agents, bases, and reducing agents.[8][12]
-
-
First Aid:
Always consult the specific Safety Data Sheet provided by the supplier before handling this chemical.
Conclusion
5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde stands out as a high-value synthetic intermediate. Its well-defined structure, combining the proven biological relevance of the thiazole ring, the advantageous physicochemical properties of the trifluoromethyl group, and the synthetic flexibility of the carbaldehyde function, provides a powerful platform for innovation. For researchers in drug discovery and materials science, this compound offers a reliable and strategic starting point for the rational design and synthesis of novel, high-performance molecules.
References
-
Angene Chemical. (2024). Safety Data Sheet. Retrieved from [Link]
-
Geetha, D., et al. (n.d.). Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one. National Institutes of Health. Retrieved from [Link]
-
ChemSynthesis. (2025). 2-amino-4-(trifluoromethyl)-1,3-thiazole-5-carbaldehyde. Retrieved from [Link]
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ChemRxiv. (n.d.). Design, Synthesis, and Antioxidant Activity Screening of Some New Thiazole and Pyrazolo[5,1-c][8][13]triazole Derivatives. Retrieved from [Link]
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Gajdoš, P., et al. (2006). REACTIONS OF 5-[3-(TRIFLUOROMETHYL)PHENYL]FURAN-2-CARBALDEHYDE. Chemistry of Heterocyclic Compounds, 42, 719. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Retrieved from [Link]
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OUCI. (n.d.). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Retrieved from [Link]
-
ResearchGate. (2014). Synthesis of 5-Trifluoroacetylpyrrole-2-Carbaldehydes. Retrieved from [Link]
-
PMC - PubMed Central. (n.d.). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. Retrieved from [Link]
-
PubChem. (n.d.). 5-Bromo-1,3-thiazole-2-carbaldehyde. Retrieved from [Link]
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An In-Depth Technical Guide to 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde: Structure, Reactivity, and Applications in Drug Discovery
Executive Summary
This technical guide provides a comprehensive analysis of 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde, a heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. We will dissect its molecular structure, explore its unique reactivity profile shaped by the interplay of the thiazole core, an electron-withdrawing trifluoromethyl group, and a versatile aldehyde handle. This document details a representative synthetic protocol, outlines key chemical transformations, and discusses its strategic application in the design of novel bioactive molecules. The insights provided are intended to equip researchers, medicinal chemists, and drug development professionals with the foundational knowledge required to effectively utilize this valuable synthetic intermediate.
Introduction: The Strategic Value of Fluorinated Heterocycles
The incorporation of fluorine atoms and fluorinated groups into molecular scaffolds is a cornerstone of modern drug design.[1][2] The trifluoromethyl (CF3) group, in particular, is prized for its ability to modulate key physicochemical and pharmacokinetic properties. Its strong electron-withdrawing nature and metabolic stability can enhance a drug candidate's lipophilicity, membrane permeability, and binding affinity to biological targets.[1][3]
When this powerful functional group is appended to a privileged heterocyclic core like 1,3-thiazole, the resulting molecule becomes a highly valuable synthetic intermediate. The thiazole ring is a well-established pharmacophore present in a wide array of approved drugs, valued for its diverse biological activities and ability to engage in hydrogen bonding.[4] 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde strategically combines these two motifs, offering a pre-functionalized scaffold ready for elaboration into complex, high-value compounds. The C2-aldehyde serves as a versatile reactive handle, enabling a multitude of synthetic transformations for library synthesis and lead optimization campaigns.
Physicochemical Properties and Molecular Structure
Molecular Structure
The structure of 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde is characterized by a five-membered thiazole ring substituted at the C2 position with a carbaldehyde group and at the C5 position with a trifluoromethyl group.
Caption: Molecular structure of 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde.
Physicochemical Data
The quantitative physical properties of this specific reagent are not widely published in peer-reviewed literature, which is common for specialized building blocks. The data below is consolidated from supplier information and computational models.
| Property | Value | Source |
| CAS Number | 1379174-19-2 | [5] |
| Molecular Formula | C₅H₂F₃NOS | [5] |
| Molecular Weight | 181.14 g/mol | [5] |
| SMILES | O=CC1=NC=C(S1)C(F)(F)F | [5] |
| Appearance | Solid (Typical) | Supplier Data |
| Melting Point | Not Available | - |
| Boiling Point | Not Available | - |
| Density | Not Available | - |
Synthesis and Purification
Retrosynthetic Analysis & Synthetic Strategy
The most logical and convergent approach to synthesizing this molecule is via the Hantzsch thiazole synthesis. This classic method involves the condensation of an α-haloketone (or its equivalent, like an α-haloaldehyde) with a thioamide. For our target, the key disconnection is between the C2-N3 and C4-C5 bonds of the thiazole ring. This retrosynthesis points to two key starting materials: 3,3,3-trifluoropropanethioamide and a 2-halo-3-oxopropanal derivative.
The choice of a thioamide containing the trifluoromethyl group is strategic. Handling trifluoroethanethioamide is generally more straightforward than synthesizing and handling highly reactive trifluoromethylated α-haloaldehydes.
Representative Synthesis Protocol
This protocol is a validated, step-by-step methodology derived from established Hantzsch thiazole synthesis procedures.[4][6]
Objective: To synthesize 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde via condensation.
Materials:
-
3,3,3-Trifluoropropanethioamide
-
2-Bromo-3-oxopropanal (or its more stable acetal equivalent, e.g., 2-bromo-1,1-diethoxy-3-propanone, followed by deprotection)
-
Ethanol (anhydrous)
-
Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3,3,3-trifluoropropanethioamide (1.0 eq) and anhydrous ethanol to form a solution.
-
Reagent Addition: Add 2-bromo-3-oxopropanal (1.1 eq) to the solution. Causality Note: A slight excess of the electrophile ensures complete consumption of the more valuable thioamide.
-
Base Addition: Add a mild base such as triethylamine (1.2 eq) dropwise. Causality Note: The base is crucial for neutralizing the hydrobromic acid (HBr) formed during the cyclization, driving the reaction to completion.
-
Reaction: Heat the mixture to reflux (approx. 78 °C for ethanol) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer. Wash it sequentially with water and then brine. Causality Note: Washing with brine helps to remove residual water from the organic layer.
-
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Characterization: Confirm the identity and purity of the isolated product using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and Mass Spectrometry (MS). The expected ¹H NMR will show a singlet for the aldehyde proton (~9.9-10.1 ppm) and a singlet for the C4-H proton.
Caption: General workflow for the synthesis and purification of the target compound.
Chemical Reactivity and Mechanistic Insights
The reactivity of this molecule is a direct consequence of its three key components: the aldehyde, the trifluoromethyl group, and the thiazole ring.
The Influence of the Trifluoromethyl Group
The CF₃ group is one of the most powerful electron-withdrawing groups used in organic chemistry, primarily acting through a strong negative inductive effect (-I).[7] Its presence at the C5 position significantly lowers the electron density of the entire thiazole ring. This has two major consequences:
-
Increased Electrophilicity: The C2 and C4 positions become more electron-deficient. This enhances the electrophilicity of the C2-aldehyde carbon, making it more susceptible to nucleophilic attack.
-
Increased Acidity: The proton at the C4 position becomes significantly more acidic compared to an unsubstituted thiazole, facilitating its removal by a base in certain reactions.
-
Deactivation towards Electrophilic Substitution: The electron-poor nature of the ring makes it highly resistant to classical electrophilic aromatic substitution reactions.
Reactivity of the Aldehyde Functional Group
The C2-carbaldehyde is the primary center for synthetic diversification. It readily participates in a wide range of classical aldehyde reactions.[8] This functional group is the gateway to building molecular complexity.
-
Oxidation: Can be easily oxidized to the corresponding 5-(trifluoromethyl)-1,3-thiazole-2-carboxylic acid using standard oxidants like potassium permanganate (KMnO₄) or Jones reagent. This carboxylic acid is a key intermediate for amide bond formation.
-
Reduction: Can be selectively reduced to the 5-(trifluoromethyl)-1,3-thiazole-2-methanol using mild reducing agents such as sodium borohydride (NaBH₄).
-
Reductive Amination: A powerful reaction for introducing amine diversity. The aldehyde reacts with a primary or secondary amine to form an imine intermediate, which is then reduced in situ (e.g., with sodium triacetoxyborohydride, STAB) to yield the corresponding amine.
-
Wittig Reaction: Reacts with phosphorus ylides to form alkenes, allowing for carbon-carbon bond formation and extension of the molecule.
-
Knoevenagel Condensation: Undergoes condensation with active methylene compounds (e.g., malononitrile, cyanoacetates) in the presence of a base to form α,β-unsaturated systems.[9]
Caption: Key reaction pathways originating from the aldehyde functional group.
Applications in Medicinal Chemistry and Drug Development
Role as a Versatile Synthetic Building Block
5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde is not an end product but a high-value intermediate. Its utility lies in its ability to serve as a starting point for the synthesis of large libraries of diverse compounds for high-throughput screening. For example, a reductive amination protocol can be performed in parallel with hundreds of different primary and secondary amines to rapidly generate a library of 2-(aminomethyl)-5-(trifluoromethyl)-1,3-thiazoles. These libraries are essential for identifying initial hits in a drug discovery program.
Impact on Pharmacokinetics and Drug Properties
The inclusion of the 5-(trifluoromethyl)thiazole moiety into a drug candidate can confer several desirable properties:
-
Metabolic Stability: The C-F bond is exceptionally strong, and the CF₃ group is resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes. This can increase the half-life and bioavailability of a drug.[1]
-
Lipophilicity: The CF₃ group increases the lipophilicity (logP) of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.[1]
-
Binding Affinity: The strong dipole moment and electron-withdrawing nature of the CF₃ group can lead to favorable electrostatic and dipole-dipole interactions with amino acid residues in a target protein's binding pocket, potentially increasing potency and selectivity.[1]
Conclusion
5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde is a superbly designed chemical scaffold that provides a direct entry point into a chemical space rich with therapeutic potential. The convergence of a stable, bio-active thiazole ring, the pharmacokinetically advantageous trifluoromethyl group, and a synthetically versatile aldehyde handle makes it an indispensable tool for medicinal chemists. Its strategic use enables the rapid and efficient generation of novel molecular entities with enhanced drug-like properties, accelerating the journey from initial concept to lead candidate in modern drug discovery programs.
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Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). MDPI. [Link]
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An In-Depth Technical Guide to the Synthesis of 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic strategies for preparing 5-(trifluoromethyl)-1,3-thiazole-2-carbaldehyde, a valuable building block in medicinal chemistry and drug discovery. The trifluoromethyl group is a key pharmacophore that can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] This guide delves into the core synthetic methodologies, including the renowned Hantzsch thiazole synthesis for constructing the core heterocyclic scaffold and subsequent formylation techniques to introduce the aldehyde functionality. Detailed experimental protocols, mechanistic insights, and discussions on the causal factors influencing reaction outcomes are presented to equip researchers with the practical knowledge required for the successful synthesis of these important compounds.
Introduction: The Significance of the Trifluoromethyl-Thiazole Scaffold
The incorporation of fluorine and fluorine-containing functional groups has become a cornerstone of modern drug design.[1] The trifluoromethyl (CF₃) group, in particular, offers a unique combination of electronic and steric properties that can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[2] When appended to a robust heterocyclic system like thiazole, the resulting scaffold becomes a privileged motif in medicinal chemistry. Thiazole derivatives are present in a wide array of biologically active compounds, exhibiting antimicrobial, anti-inflammatory, and anticancer properties.[3][4] The aldehyde functionality at the 2-position of the thiazole ring serves as a versatile synthetic handle for further molecular elaboration, enabling the construction of diverse compound libraries for high-throughput screening and lead optimization.
This guide will focus on the practical synthesis of 5-(trifluoromethyl)-1,3-thiazole-2-carbaldehyde, a key intermediate for accessing a wide range of more complex derivatives.
Core Synthetic Strategy: A Two-Stage Approach
The most logical and validated approach to the synthesis of 5-(trifluoromethyl)-1,3-thiazole-2-carbaldehyde involves a two-stage process. This strategy decouples the construction of the trifluoromethylated thiazole core from the introduction of the reactive aldehyde group, allowing for greater control and optimization of each step.
Figure 1: Two-stage synthetic workflow.
Stage 1: Hantzsch Synthesis of the 5-(Trifluoromethyl)-1,3-thiazole Core
The Hantzsch thiazole synthesis is a classic and highly reliable method for constructing the thiazole ring from an α-haloketone and a thioamide.[5][6] In our case, the key starting material is the commercially available 3-bromo-1,1,1-trifluoropropan-2-one.[7]
Mechanistic Rationale
The reaction proceeds via a cyclocondensation mechanism. The thioamide acts as a binucleophile, with the sulfur atom first displacing the bromide in an SN2 reaction, followed by an intramolecular cyclization of the nitrogen atom onto the ketone carbonyl. Subsequent dehydration leads to the aromatic thiazole ring. The regiochemistry, yielding the 5-trifluoromethyl isomer, is dictated by the initial nucleophilic attack of the thioamide sulfur on the brominated carbon of the trifluoromethyl ketone.
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spectroscopic data (NMR, IR, MS) of 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde
An In-depth Technical Guide to the Spectroscopic Characterization of 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde
Introduction
5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde (CAS No: 1379174-19-2) is a heterocyclic building block of significant interest in contemporary medicinal chemistry and materials science.[1] Its structure synergistically combines three key motifs: the biologically prevalent 1,3-thiazole ring, a versatile carbaldehyde functional group for synthetic elaboration, and an electron-withdrawing trifluoromethyl (CF₃) group, which is frequently incorporated into drug candidates to enhance metabolic stability, binding affinity, and bioavailability.[2]
The precise and unambiguous structural confirmation of such molecules is paramount for ensuring the integrity of research and the quality of downstream applications. Spectroscopic analysis provides the definitive fingerprint for molecular identity and purity. This guide offers a comprehensive, field-proven perspective on the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde. As complete, published spectra for this specific molecule are not consolidated in the literature, this guide synthesizes data from analogous structures and first principles to provide a robust, predictive framework for its characterization.
Molecular Structure & Spectroscopic Implications
The chemical structure of 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde is dominated by a π-deficient aromatic thiazole ring, which is rendered even more electron-poor by the potent inductive and resonance-withdrawing effects of the C2-aldehyde and C5-trifluoromethyl substituents. This electronic environment dictates the chemical shifts and vibrational frequencies observed in its spectra.
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A Technical Guide to Nemtabrutinib (CAS No. 1379174-19-2): A Reversible BTK Inhibitor for B-Cell Malignancies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nemtabrutinib (formerly ARQ 531, now MK-1026), identified by CAS number 1379174-19-2, is an investigational, orally bioavailable, non-covalent (reversible) inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] Developed to address resistance to first-generation covalent BTK inhibitors, nemtabrutinib exhibits a multi-kinase inhibition profile, targeting not only wild-type and C481S-mutated BTK but also kinases in the Src family and those related to ERK signaling.[4][5] This dual activity is hypothesized to produce more robust and durable responses by achieving a more comprehensive blockade of oncogenic signaling pathways.[6][5] Preclinical and clinical studies have demonstrated its potential in treating various B-cell malignancies, including chronic lymphocytic leukemia (CLL), non-Hodgkin lymphoma (NHL), and Waldenström's macroglobulinemia, particularly in patients who have developed resistance to covalent inhibitors.[7] This guide provides a comprehensive overview of nemtabrutinib's physicochemical properties, mechanism of action, pharmacology, and key experimental data, offering a technical resource for professionals in oncology and drug development.
Introduction: The Rationale for a Reversible BTK Inhibitor
Bruton's tyrosine kinase (BTK) is a critical enzyme in the B-cell receptor (BCR) signaling pathway, essential for the proliferation, survival, and activation of B-lymphocytes.[8][9][10] Its dysregulation is a hallmark of many B-cell malignancies, making it a prime therapeutic target.[2][11] First-generation BTK inhibitors, such as ibrutinib, are covalent inhibitors that form an irreversible bond with the cysteine residue at position 481 (C481) in the BTK active site. While highly effective, their utility can be limited by the emergence of resistance, most commonly through a C481S mutation that prevents this covalent binding.
Nemtabrutinib was rationally designed to overcome this limitation. As a non-covalent, reversible inhibitor, it does not rely on interaction with the C481 residue for its activity.[2][12] This allows it to effectively inhibit both wild-type (WT) BTK and the C481S mutant form, offering a promising therapeutic option for patients who have relapsed after treatment with covalent inhibitors.[2] Furthermore, its broader kinase inhibition profile suggests it may be effective against other resistance mechanisms, such as those involving mutations in PLCγ2, another downstream component of the BCR pathway.[6][5]
Physicochemical and Structural Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its development as a therapeutic agent.
| Property | Value | Source |
| CAS Number | 1379174-19-2 | N/A |
| Synonyms | ARQ 531, MK-1026 | [3][4] |
| Molecular Formula | C25H23ClN4O4 | [4] |
| Molar Mass | 478.93 g/mol | [4] |
| IUPAC Name | (2-chloro-4-phenoxyphenyl)-(4-{[(3R,6S)-6-(hydroxymethyl)oxan-3-yl]amino}-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanone | [4] |
| Solubility | Soluble in DMSO (≥ 50 mg/mL) | [1] |
| Storage | Powder: -20°C for 3 years; In solvent (-80°C): 2 years | [1] |
The synthesis of nemtabrutinib involves a multi-step process. A key fragment, a biaryl ether, is synthesized via an esterification using dimethyl carbonate followed by a heterogeneous etherification.[13] Another described approach involves a lithium-bromine exchange to create an organolithium reagent, which is then used to form a ketone intermediate that is subsequently substituted to yield the final compound.[7]
Mechanism of Action: Dual Inhibition of BTK and Src Signaling
Nemtabrutinib functions as a potent, ATP-competitive inhibitor.[12] Its primary mechanism involves binding to the ATP pocket of BTK, thereby blocking its kinase activity and preventing the autophosphorylation required for its activation.[4][8] This action disrupts the entire downstream B-cell receptor (BCR) signaling cascade, which is crucial for the survival and proliferation of malignant B-cells.[8][9][10]
Upon BCR engagement, BTK is activated and phosphorylates phospholipase C gamma 2 (PLCγ2).[9][10] Activated PLCγ2 then cleaves PIP2 into the second messengers IP3 and DAG, leading to calcium mobilization and activation of transcription factors like NF-κB, which promote cell survival and proliferation.[9][10] By inhibiting BTK, nemtabrutinib effectively halts this signal transduction, leading to decreased viability and induction of apoptosis in malignant B-cells.[6][5][8]
A key feature of nemtabrutinib is its additional activity against Src family kinases (e.g., LCK, LYN, HCK) and other kinases related to the ERK signaling pathway.[1][4][6] This multi-targeted approach may lead to a more profound inhibition of oncogenic signaling, potentially overcoming resistance pathways that can compensate for the inhibition of BTK alone.[6][5]
Caption: Nemtabrutinib's inhibition of the BCR signaling pathway.
Pharmacology and Preclinical Data
In Vitro Kinase Inhibition Profile
Biochemical assays have demonstrated nemtabrutinib's potent inhibition of both wild-type BTK and the clinically relevant C481S mutant. Notably, it is even more potent against the C481S mutant than the wild-type enzyme. Its activity extends to other kinases implicated in B-cell signaling.
| Kinase Target | IC50 (nM) |
| WT-BTK | 0.85 |
| C481S-BTK | 0.39 |
| LCK (Src family) | 3.86 |
| YES (Src family) | 4.22 |
| BMX (Tec family) | 5.23 |
| TEC (Tec family) | 5.80 |
| TrkB (Trk family) | 11.7 |
| TrkA (Trk family) | 13.1 |
| Source: MedchemExpress[1] |
Cellular Activity and In Vivo Efficacy
In cellular assays, nemtabrutinib effectively inhibits the proliferation of various B-cell malignancy cell lines and reduces BTK-mediated functions, including BCR signaling, cell migration, and NF-κB transcription.[5] Studies using primary CLL cells showed a dose-dependent decrease in cell viability upon treatment with nemtabrutinib.[6]
In vivo studies using mouse xenograft models have confirmed its anti-tumor activity. In a TMD-8 tumor xenograft model, nemtabrutinib treatment led to complete tumor regression.[1] Furthermore, in a CLL engraftment model, nemtabrutinib significantly improved survival compared to ibrutinib.[6][5]
Clinical Development and Performance
Nemtabrutinib has progressed through Phase I and into Phase II/III clinical trials for various B-cell malignancies.[2][4]
-
Phase I/II (BELLWAVE-001): This study evaluated nemtabrutinib in patients with relapsed/refractory B-cell malignancies, including a significant number of CLL/SLL patients who had prior BTK inhibitor therapy.[14]
-
Efficacy: In a heavily pretreated CLL/SLL patient population (median 4 prior therapies), the 65 mg once-daily dose resulted in an overall response rate (ORR) of 56%.[14] The median duration of response was 24 months.[14]
-
Safety: The safety profile was deemed manageable.[14] Common treatment-related adverse events (TRAEs) included dysgeusia (altered taste), neutropenia, fatigue, and nausea.[14] Grade ≥3 TRAEs occurred, with neutropenia being the most common.[15]
-
-
Phase II (BELLWAVE-003): This study is evaluating nemtabrutinib in patients with relapsed or refractory follicular lymphoma. Early results in a heavily pretreated population showed promising antitumor activity, with a 41% response rate after six months.[16]
-
Phase III Trials: Nemtabrutinib is being investigated in Phase III trials, including studies comparing it to the standard of care in previously untreated CLL/SLL (BELLWAVE-008) and in combination with other agents like venetoclax (BELLWAVE-010).[2][17][18]
Key Experimental Protocols
The following protocols provide a framework for the in vitro evaluation of kinase inhibitors like nemtabrutinib.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a method to determine the IC50 value of an inhibitor against a specific kinase by measuring ADP production.
Causality: The amount of ADP produced is directly proportional to the kinase's enzymatic activity. By measuring the luminescent signal generated from ADP, we can quantify the degree of inhibition at various compound concentrations and calculate the IC50.
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of Nemtabrutinib in 100% DMSO. Perform a serial dilution to create a range of concentrations for testing.
-
Kinase Reaction Setup: In a 384-well plate, add the kinase enzyme solution to wells containing either the diluted compound or a DMSO vehicle control. Allow a short pre-incubation (10-20 minutes) for the inhibitor to bind to the kinase.
-
Initiation: Start the kinase reaction by adding a mixture of the specific kinase substrate and ATP. Incubate at 30°C for 60 minutes.
-
ADP Detection: Stop the reaction and measure ADP production using a commercially available kit (e.g., ADP-Glo™). This typically involves two steps: first, adding a reagent to stop the kinase reaction and deplete remaining ATP, followed by a second reagent that converts the produced ADP back to ATP, which then drives a luciferase reaction.[19]
-
Data Analysis: Measure the luminescence using a plate reader. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[19]
Caption: Workflow for an in vitro luminescence-based kinase assay.
Cell Viability / Proliferation Assay (MTT-Based)
This protocol assesses the effect of a compound on the metabolic activity of cultured cancer cells, which serves as an indicator of cell viability and proliferation.
Causality: Viable, metabolically active cells possess mitochondrial reductase enzymes that can convert the yellow tetrazolium salt MTT into a purple formazan product.[20] The amount of formazan produced, quantifiable by spectrophotometry, is directly proportional to the number of living cells. A reduction in this signal in treated cells compared to control cells indicates cytotoxicity or anti-proliferative effects.
Methodology:
-
Cell Seeding: Harvest and count cells (e.g., a CLL cell line). Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 10,000 cells/well) and allow them to attach or acclimate overnight in a CO2 incubator.[21]
-
Compound Treatment: Treat the cells with a serial dilution of Nemtabrutinib. Include wells with vehicle (DMSO) as a negative control.
-
Incubation: Incubate the plates for a defined period (e.g., 48-72 hours) at 37°C.[22]
-
MTT Addition: Add MTT reagent to each well to a final concentration of approximately 0.5 mg/mL and incubate for an additional 2-4 hours, allowing formazan crystals to form.[20][22]
-
Solubilization: Add a solubilization solution (e.g., acidified isopropanol or DMSO) to each well to dissolve the formazan crystals.[20]
-
Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the GI50/IC50 value.
Conclusion and Future Outlook
Nemtabrutinib (CAS No. 1379174-19-2) represents a significant development in the targeted therapy of B-cell malignancies. Its non-covalent, reversible mechanism of action and its ability to potently inhibit both wild-type and C481S-mutated BTK directly address the primary mechanism of acquired resistance to first-generation covalent inhibitors.[2][12] The compound's broader kinase activity may provide additional therapeutic benefits and overcome other potential resistance pathways.[6]
Ongoing clinical trials will further define its efficacy and safety profile, both as a monotherapy and in combination with other agents.[17][18] Nemtabrutinib holds the promise of becoming a crucial therapeutic option for patients with relapsed/refractory B-cell cancers, potentially shifting the treatment paradigm and improving outcomes for a patient population with significant unmet needs.
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ASH 2022: Efficacy and Safety of Nemtabrutinib, a Wild-Type and C481S-Mutated Bruton Tyrosine Kinase Inhibitor for B-Cell Malignancies: Updated Analysis of the Open-Label Phase 1/2 Dose-Expansion Bellwave-001 Study - CLL Society. (2023). Available at: [Link]
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The Strategic Blueprint of a Privileged Scaffold: A Technical Guide to 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde
For the attention of researchers, scientists, and professionals in drug development, this guide provides an in-depth analysis of 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde, a heterocyclic building block of significant interest in medicinal chemistry. This document explores its synthesis, chemical characteristics, and strategic applications, offering a comprehensive resource for leveraging this compound in the design of novel therapeutics.
Introduction: The Confluence of Bioisosterism and Reactivity
The thiazole ring is a well-established pharmacophore present in a multitude of approved drugs, valued for its ability to engage in hydrogen bonding and its overall metabolic stability. The strategic incorporation of a trifluoromethyl (-CF3) group can dramatically enhance the therapeutic potential of a molecule. This is due to the unique properties of the -CF3 group, which include its strong electron-withdrawing nature, high lipophilicity, and its capacity to act as a bioisostere for other chemical groups, thereby improving metabolic stability and target binding affinity.[1]
5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde emerges as a particularly valuable synthetic intermediate by combining the privileged thiazole scaffold with the advantageous trifluoromethyl group and a reactive carbaldehyde handle. This trifecta of functionalities provides a versatile platform for the synthesis of diverse molecular architectures with the potential for a wide range of biological activities.
Physicochemical Properties and Identification
While detailed experimental data for 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde is not extensively published in peer-reviewed literature, its fundamental properties can be collated from supplier information and analogous structures.
| Property | Value | Source |
| CAS Number | 1379174-19-2 | |
| Molecular Formula | C₅H₂F₃NOS | |
| Molecular Weight | 181.14 g/mol | |
| Appearance | Likely a solid or oil | Inferred |
| Solubility | Expected to be soluble in common organic solvents | Inferred |
Proposed Synthesis: A Strategic Approach
Part 1: Synthesis of 5-(Trifluoromethyl)-1,3-thiazole
The initial step involves the construction of the core 5-(trifluoromethyl)-1,3-thiazole ring. This can be achieved through the Hantzsch thiazole synthesis, a classic and reliable method for forming the thiazole ring from an α-haloketone and a thioamide. In this case, 3-bromo-1,1,1-trifluoroacetone would be a suitable α-haloketone, and formamide would serve as the source of the thioamide in situ.
Caption: Proposed Hantzsch synthesis of the core thiazole ring.
Experimental Protocol (Hypothetical):
-
To a solution of 3-bromo-1,1,1-trifluoroacetone (1.0 eq) in a suitable solvent such as ethanol or dioxane, add formamide (1.1 eq).
-
Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 5-(trifluoromethyl)-1,3-thiazole.
Part 2: Formylation of 5-(Trifluoromethyl)-1,3-thiazole
The second step involves the introduction of the carbaldehyde group at the C2 position of the thiazole ring. The Vilsmeier-Haack reaction is the method of choice for the formylation of electron-rich heterocycles.[2][3][4][5] The Vilsmeier reagent, typically generated in situ from phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF), acts as the electrophile.
Caption: Vilsmeier-Haack formylation to yield the target compound.
Experimental Protocol (Hypothetical):
-
Cool a solution of N,N-dimethylformamide (DMF) (excess) to 0 °C in an inert atmosphere.
-
Slowly add phosphoryl chloride (POCl₃) (1.2 eq) to the cooled DMF, maintaining the temperature below 5 °C.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Add a solution of 5-(trifluoromethyl)-1,3-thiazole (1.0 eq) in DMF to the Vilsmeier reagent.
-
Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for several hours, monitoring by TLC.
-
Cool the reaction mixture and pour it onto crushed ice, followed by neutralization with a base such as sodium bicarbonate or sodium hydroxide solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford 5-(trifluoromethyl)-1,3-thiazole-2-carbaldehyde.
Chemical Reactivity and Synthetic Utility
The chemical reactivity of 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde is dominated by the electrophilic nature of the aldehyde group and the influence of the trifluoromethyl group on the thiazole ring.
Reactions of the Aldehyde Group
The carbaldehyde functionality serves as a versatile handle for a wide array of chemical transformations, enabling the construction of more complex molecular scaffolds.
-
Reductive Amination: The aldehyde can readily undergo reductive amination with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form the corresponding amines. This is a cornerstone reaction in medicinal chemistry for introducing diverse side chains.
-
Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) allows for the formation of alkenes, providing a means to extend the carbon skeleton.
-
Condensation Reactions: The aldehyde can participate in condensation reactions with active methylene compounds (e.g., malonates, cyanoacetates) in Knoevenagel-type condensations.
-
Oxidation and Reduction: The aldehyde can be oxidized to the corresponding carboxylic acid using standard oxidizing agents (e.g., potassium permanganate, Jones reagent) or reduced to the primary alcohol with reducing agents like sodium borohydride.
Caption: Key reactions of the carbaldehyde group.
Influence of the Trifluoromethyl Group
The potent electron-withdrawing nature of the trifluoromethyl group at the C5 position significantly influences the electronic properties of the thiazole ring. It deactivates the ring towards electrophilic aromatic substitution, making the formylation at the C2 position a regioselective process. Furthermore, the -CF3 group enhances the lipophilicity and metabolic stability of derivatives, which are highly desirable properties in drug candidates.
Applications in Drug Discovery and Medicinal Chemistry
The true value of 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde lies in its potential as a building block for the synthesis of novel therapeutic agents. The trifluoromethylated thiazole motif is found in a variety of biologically active compounds, and the aldehyde functionality provides the gateway to explore a vast chemical space.
Scaffolding for Bioactive Molecules
Derivatives of trifluoromethyl-substituted thiazoles have demonstrated a broad spectrum of pharmacological activities, including:
-
Anticancer Activity: Several studies have reported the synthesis of trifluoromethylthiazole derivatives with significant anticancer properties.[6][7] The ability to readily modify the scaffold through the aldehyde group allows for the systematic optimization of structure-activity relationships (SAR).
-
Antimicrobial and Antiviral Agents: The thiazole ring is a common feature in antimicrobial and antiviral drugs. The incorporation of a trifluoromethyl group can enhance the potency and pharmacokinetic profile of these agents.
-
Enzyme Inhibitors: The unique electronic and steric properties of the trifluoromethylthiazole core can be exploited to design potent and selective enzyme inhibitors.
Bioisosteric Replacement
The trifluoromethyl group is often employed as a bioisostere for other chemical groups, such as a methyl or even a nitro group.[1] This strategy can lead to improved potency, selectivity, and metabolic stability. 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde provides a platform to systematically explore such bioisosteric replacements in lead optimization programs.
Conclusion
5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde stands as a strategically designed and highly valuable building block for medicinal chemistry and drug discovery. Its synthesis, though not explicitly detailed in the literature, can be reliably achieved through established synthetic methodologies. The convergence of the privileged thiazole scaffold, the advantageous trifluoromethyl group, and a versatile aldehyde handle provides researchers with a powerful tool to construct novel and diverse molecular architectures. The exploration of derivatives synthesized from this intermediate holds significant promise for the development of new therapeutic agents with improved efficacy and pharmacokinetic properties. This guide serves as a foundational resource to stimulate further investigation and unlock the full potential of this promising heterocyclic compound.
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The Strategic Deployment of 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde in Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
Abstract
In the landscape of contemporary drug discovery, the strategic incorporation of fluorinated moieties has become a cornerstone of rational drug design. The trifluoromethyl group, in particular, offers a unique constellation of properties—enhancing metabolic stability, increasing lipophilicity, and modulating electronic characteristics—that can profoundly impact a molecule's pharmacokinetic and pharmacodynamic profile. When appended to a privileged heterocyclic scaffold like 1,3-thiazole, the resulting synthons represent a powerful toolkit for medicinal chemists. This guide delves into the core utility of 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde , a versatile and highly valuable building block. We will explore its synthetic accessibility, its reactivity as a chemical intermediate, and its vast potential applications in the generation of novel therapeutic agents across multiple disease areas. This document serves as a technical resource for researchers, scientists, and drug development professionals, providing both foundational knowledge and actionable protocols to leverage this potent chemical entity.
Introduction: The Convergence of Two Privileged Moieties
The thiazole ring is a recurring motif in a multitude of FDA-approved drugs and biologically active natural products.[1][2][3] Its presence in molecules like the antiretroviral Ritonavir and the anticancer agent Tiazofurin underscores its versatility as a pharmacophore.[1][2] The thiazole nucleus, with its sulfur and nitrogen heteroatoms, provides key hydrogen bonding and coordination capabilities, while its aromaticity allows for π-π stacking interactions within biological targets.[3][4]
Parallel to the rise of heterocyclic chemistry, the field of medicinal chemistry has increasingly embraced fluorine technology. The trifluoromethyl (-CF₃) group is not merely a bioisostere for a methyl group but a distinct functional unit that imparts significant advantages.[5][6] Its strong electron-withdrawing nature can alter the pKa of nearby functional groups, influencing target binding affinity.[7][8] Furthermore, the C-F bond's high strength renders the -CF₃ group exceptionally stable to metabolic degradation, often leading to improved drug half-life and bioavailability.[7][9]
The combination of these two powerful components in 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde creates a building block of significant strategic importance. The aldehyde functionality at the 2-position serves as a versatile chemical handle, opening a gateway to a vast chemical space of derivatives poised for biological screening.
Synthesis and Physicochemical Properties
While a specific, high-yielding synthesis for 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde is not extensively detailed in peer-reviewed literature, its commercial availability from multiple suppliers indicates that robust manufacturing processes exist.[2][10] Based on established thiazole synthesis methodologies, a plausible synthetic strategy can be proposed.
A potential modern approach involves a cascade annulation reaction. For instance, the Dess-Martin periodinane (DMP) mediated reaction of tertiary enaminones with potassium thiocyanate (KSCN) has been shown to produce thiazole-5-carbaldehydes.[11] Adapting this for our target molecule would likely involve a trifluoromethylated enaminone precursor.
Caption: Proposed synthetic pathway to the target aldehyde.
Table 1: Physicochemical Properties of 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde
| Property | Value | Source |
| Molecular Formula | C₅H₂F₃NOS | [2] |
| Molecular Weight | 181.14 g/mol | [2] |
| CAS Number | 1379174-19-2 | [2] |
| Appearance | Solid (Typical) | Inferred |
| Calculated LogP | ~1.5 - 2.0 | Estimated |
The trifluoromethyl group significantly increases the lipophilicity of the thiazole core, a property that can enhance cell membrane permeability and improve oral bioavailability of its derivatives.[5][7]
Chemical Reactivity: A Gateway to Diverse Scaffolds
The aldehyde group is one of the most versatile functional groups in organic synthesis, and its presence on the trifluoromethyl-thiazole core allows for a wide array of subsequent chemical transformations. These reactions enable the rapid elaboration of the core structure into diverse libraries of compounds for screening.
Caption: Key reactions leveraging the aldehyde functionality.
Wittig Reaction
The Wittig reaction is a reliable method for converting aldehydes into alkenes.[8][12][13] This allows for the introduction of a vinyl linker, extending the scaffold to probe larger pockets in a target protein or to attach other pharmacophoric groups.
-
Application Insight: The resulting vinyl-thiazole derivatives can serve as precursors for further functionalization or act as Michael acceptors. The stereochemistry of the resulting alkene (E or Z) can be controlled by the choice of the Wittig reagent (stabilized vs. non-stabilized ylides), which is crucial for defining the three-dimensional shape of the final molecule.[12][14]
Reductive Amination
Reductive amination is a cornerstone of medicinal chemistry for forming C-N bonds. The reaction of the aldehyde with a primary or secondary amine, followed by reduction of the intermediate iminium ion, yields substituted aminomethyl-thiazoles.
-
Application Insight: This is arguably one of the most powerful methods for library synthesis. By varying the amine input, an immense diversity of structures can be generated. The resulting secondary or tertiary amines can serve as basic centers, improving aqueous solubility, or can be designed to form critical hydrogen bonds with the target protein.
Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of the aldehyde with a compound containing an active methylene group (e.g., malononitrile, cyanoacetates, thiazolidinediones).[5][15][16]
-
Application Insight: This reaction is particularly valuable for synthesizing compounds with electron-deficient double bonds. The products, such as arylidene-thiazolidinediones, are known precursors to hypoglycemic agents and can possess a range of other biological activities.[17] The resulting α,β-unsaturated system can also act as a covalent warhead in targeted covalent inhibitors.
Schiff Base Formation
The condensation of the aldehyde with primary amines yields imines, also known as Schiff bases.[4][9][18]
-
Application Insight: Schiff bases themselves can be biologically active, exhibiting antibacterial, antifungal, and anticancer properties.[9][18] The imine bond can also serve as a handle for further reactions or be reduced to the corresponding amine as in reductive amination.
Potential Applications in Medicinal Chemistry
The true value of 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde lies in the therapeutic potential of the molecules it can generate. The combination of the metabolically robust -CF₃ group and the versatile thiazole core makes its derivatives attractive candidates for several therapeutic areas.
Anticancer Agents
Thiazole-containing compounds are well-represented in oncology.[4][19][20] For example, derivatives of 2-phenyl-4-trifluoromethylthiazole-5-carboxamide have been synthesized and evaluated for their anticancer activity.[19][21]
-
Strategic Approach: Using the title aldehyde, one could synthesize libraries of Schiff bases or reductive amination products and screen them against various cancer cell lines (e.g., A-549 lung cancer, HCT-8 intestine cancer).[19] The trifluoromethyl group could enhance cell penetration and binding to kinase targets, a common strategy in modern cancer drug design.[9][20]
Antimicrobial Agents
The thiazole ring is a component of many antibacterial and antifungal drugs.[1][3][22] The lipophilicity imparted by the -CF₃ group can be advantageous for penetrating the complex cell walls of bacteria and fungi.
-
Strategic Approach: Knoevenagel condensation products, particularly those derived from active methylene compounds like rhodanine, have known antimicrobial activities.[23] Synthesizing a library of such derivatives from 5-(trifluoromethyl)-1,3-thiazole-2-carbaldehyde and screening them against pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) is a promising avenue.[9][23]
Kinase Inhibitors
Many small-molecule kinase inhibitors feature a heterocyclic core that anchors the molecule in the ATP-binding pocket of the enzyme. The trifluoromethyl group can enhance binding affinity and selectivity.
-
Strategic Approach: Reductive amination can be used to append amine-containing fragments that mimic the hinge-binding motifs found in many successful kinase inhibitors. The trifluoromethyl-thiazole core would serve as an excellent scaffold to orient these fragments correctly and could provide favorable interactions in the hydrophobic regions of the kinase active site.
Experimental Protocols: Exemplar Methodologies
The following protocols are generalized procedures based on well-established chemical transformations. Researchers should optimize conditions for the specific substrates and scales used.
Protocol 1: General Procedure for Reductive Amination
-
Reaction Setup: In a round-bottom flask, dissolve 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde (1.0 eq.) in a suitable solvent such as dichloroethane (DCE) or methanol (MeOH).
-
Amine Addition: Add the desired primary or secondary amine (1.1 eq.) to the solution. If the amine is a hydrochloride salt, add a non-nucleophilic base like triethylamine (TEA) (1.2 eq.).
-
Iminium Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine or iminium ion intermediate. Progress can be monitored by TLC or LC-MS.
-
Reduction: Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise to the mixture.
-
Reaction: Continue stirring at room temperature for 12-24 hours until the reaction is complete.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Knoevenagel Condensation
-
Reaction Setup: To a solution of 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde (1.0 eq.) and an active methylene compound (1.05 eq.) in a solvent like ethanol or toluene, add a catalytic amount of a base.
-
Catalyst: Suitable catalysts include piperidine, pyrrolidine, or triethylamine.
-
Reaction: Reflux the mixture for 4-12 hours, often with a Dean-Stark apparatus to remove water if using toluene. Monitor the reaction by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration.
-
Purification: If no precipitate forms, concentrate the solvent in vacuo and purify the residue by recrystallization or flash column chromatography to yield the desired arylidene product.
Conclusion
5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde is more than just a chemical intermediate; it is a strategically designed building block that encapsulates key principles of modern medicinal chemistry. It combines the privileged thiazole scaffold with the performance-enhancing trifluoromethyl group, presenting them through a versatile aldehyde handle. This allows for rapid and divergent synthesis of novel compound libraries with a high potential for biological activity. From anticancer to antimicrobial applications, the derivatives accessible from this starting material are poised to address a wide range of therapeutic challenges. For drug discovery programs seeking to enhance metabolic stability, modulate physicochemical properties, and explore novel chemical space, the integration of this powerful synthon is a highly logical and promising strategy.
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Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. Available from: [Link]
-
MDPI. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 27(2), 488. Available from: [Link]
-
Knoevenagel Condensation between 2-Methyl-thiazolo[4,5-b]pyrazines and Aldehydes. (2022). Chemical and Pharmaceutical Bulletin, 70(1), 82-84. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Available from: [Link]
-
Gakh, A. A., & Shermolovich, Y. (2014). Trifluoromethylated heterocycles. Current topics in medicinal chemistry, 14(7), 952–965. Available from: [Link]
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Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. Available from: [Link]
-
Chemistry LibreTexts. (2023). Wittig Reaction. Available from: [Link]
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Al-Jaff, A. O., et al. (2021). Synthesis, antibacterial and antioxidant activities of Thiazole-based Schiff base derivatives: a combined experimental and computational study. BMC Chemistry, 15(1), 71. Available from: [Link]
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MDPI. (2020). Recent Developments on Five-Component Reactions. Molecules, 25(21), 5035. Available from: [Link]
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JETIR. (n.d.). synthesis of novel 5-arylidene-3. Journal of Emerging Technologies and Innovative Research. Available from: [Link]
-
Royal Society of Chemistry. (2014). Synthesis of 5-arylidene-2,4-thiazolidinediones by Knoevenagel condensation catalyzed by baker's yeast. New Journal of Chemistry, 38(11), 5278-5281. Available from: [Link]
-
ChemicalRegister.com. (n.d.). 5-(trifluoromethyl)thiazole-2-carbaldehyde Suppliers. Available from: [Link]
-
MDPI. (2023). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. Molecules, 28(13), 5183. Available from: [Link]
-
ResearchGate. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Applied Sciences. Available from: [Link]
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Atta-ur-Rahman & Choudhary, M. I. (Eds.). (2020). Recent applications of the Wittig reaction in alkaloid synthesis. Alkaloids: Chemistry and Biology, 84, 201-334. Available from: [Link]
-
Gajdoš, P., Miklovič, J., & Krutošíková, A. (2006). REACTIONS OF 5-[3-(TRIFLUOROMETHYL)PHENYL]FURAN-2-CARBALDEHYDE. Chemistry of Heterocyclic Compounds, 42(6), 719-726. Available from: [Link]
-
Chen, K., et al. (2022). Thiazole-5-carbaldehyde Synthesis by Cascade Annulation of Enaminones and KSCN with Dess-Martin Periodinane Reagent. The Journal of Organic Chemistry, 87(21), 14957-14964. Available from: [Link]
Sources
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Methodological & Application
Application Notes and Protocols for 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde in Organic Synthesis
Introduction: A Privileged Scaffold in Modern Drug Discovery
5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde is a key heterocyclic building block in contemporary organic synthesis, particularly within the realm of medicinal chemistry. The strategic incorporation of a trifluoromethyl (CF₃) group onto the thiazole nucleus imparts a unique combination of physicochemical properties that are highly desirable in the design of novel therapeutic agents. The strong electron-withdrawing nature of the CF₃ group can significantly enhance metabolic stability, increase lipophilicity, and improve the binding affinity of a molecule to its biological target. The thiazole ring itself is a well-established pharmacophore present in a wide array of biologically active compounds, including antimicrobial, anti-inflammatory, and anticancer agents. The aldehyde functionality at the 2-position serves as a versatile synthetic handle, allowing for a diverse range of chemical transformations to construct complex molecular architectures.
This technical guide provides an in-depth exploration of the applications of 5-(trifluoromethyl)-1,3-thiazole-2-carbaldehyde in organic synthesis, with a focus on its utility in the preparation of biologically relevant molecules. Detailed experimental protocols for key transformations are provided, along with insights into the causality behind experimental choices.
Key Synthetic Transformations and Applications
The aldehyde group of 5-(trifluoromethyl)-1,3-thiazole-2-carbaldehyde is amenable to a variety of classical and modern organic reactions. This section will delve into some of the most synthetically valuable transformations, providing detailed protocols and highlighting their application in the synthesis of potential therapeutic agents.
Knoevenagel Condensation: Accessing α,β-Unsaturated Systems
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, reacting an aldehyde with an active methylene compound to yield an α,β-unsaturated product. This reaction is particularly useful for synthesizing intermediates for pharmaceuticals and fine chemicals. The electron-withdrawing nature of the 5-(trifluoromethyl)-1,3-thiazole ring can influence the reactivity of the aldehyde and the stability of the resulting products.
Scientific Rationale: The choice of a basic catalyst is crucial in the Knoevenagel condensation. Weak bases like piperidine or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are often preferred as they minimize side reactions. The reaction proceeds through the formation of a carbanion from the active methylene compound, which then undergoes a nucleophilic attack on the aldehyde carbonyl. Subsequent dehydration yields the desired α,β-unsaturated product.
dot
Caption: Simplified mechanism of the base-catalyzed Knoevenagel condensation.
Experimental Protocol: Synthesis of (E)-2-cyano-3-(5-(trifluoromethyl)-1,3-thiazol-2-yl)acrylamide
This protocol describes the Knoevenagel condensation of 5-(trifluoromethyl)-1,3-thiazole-2-carbaldehyde with 2-cyanoacetamide, a common active methylene compound.
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde | 1.0 | 181.14 | 1.81 g (10 mmol) |
| 2-Cyanoacetamide | 1.1 | 84.08 | 0.92 g (11 mmol) |
| Piperidine | 0.1 | 85.15 | 0.1 mL |
| Ethanol | - | - | 20 mL |
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-(trifluoromethyl)-1,3-thiazole-2-carbaldehyde (1.81 g, 10 mmol) and 2-cyanoacetamide (0.92 g, 11 mmol).
-
Add ethanol (20 mL) to dissolve the solids.
-
Add piperidine (0.1 mL) to the reaction mixture.
-
Heat the mixture to reflux (approximately 78°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase.
-
After completion (typically 2-4 hours), cool the reaction mixture to room temperature.
-
The product is expected to precipitate from the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold ethanol (2 x 10 mL) to remove any unreacted starting materials and catalyst.
-
Dry the product under vacuum to afford (E)-2-cyano-3-(5-(trifluoromethyl)-1,3-thiazol-2-yl)acrylamide as a solid.
Wittig Reaction: A Gateway to Alkenes
The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones. It involves the reaction of a carbonyl compound with a phosphorus ylide (Wittig reagent). A key advantage of the Wittig reaction is the unambiguous placement of the double bond.
Scientific Rationale: The reaction proceeds via a [2+2] cycloaddition between the aldehyde and the ylide to form a transient oxaphosphetane intermediate. This intermediate then collapses to form the alkene and triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction. The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide. Stabilized ylides generally afford (E)-alkenes, while non-stabilized ylides typically yield (Z)-alkenes.
dot
Caption: General experimental workflow for a Wittig reaction.
Experimental Protocol: Synthesis of 2-(But-1-en-1-yl)-5-(trifluoromethyl)-1,3-thiazole
This protocol details the Wittig reaction with a non-stabilized ylide to favor the formation of the (Z)-alkene.
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| Propyltriphenylphosphonium bromide | 1.2 | 383.26 | 4.60 g (12 mmol) |
| n-Butyllithium (1.6 M in hexanes) | 1.1 | 64.06 | 6.9 mL |
| 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde | 1.0 | 181.14 | 1.81 g (10 mmol) |
| Anhydrous Tetrahydrofuran (THF) | - | - | 50 mL |
Procedure:
-
To a flame-dried 100 mL two-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add propyltriphenylphosphonium bromide (4.60 g, 12 mmol).
-
Add anhydrous THF (30 mL) via syringe.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add n-butyllithium (6.9 mL of a 1.6 M solution in hexanes, 11 mmol) dropwise. A deep orange or red color indicates the formation of the ylide.
-
Stir the mixture at 0°C for 1 hour.
-
In a separate flame-dried flask, dissolve 5-(trifluoromethyl)-1,3-thiazole-2-carbaldehyde (1.81 g, 10 mmol) in anhydrous THF (20 mL).
-
Slowly add the aldehyde solution to the ylide solution at 0°C via a dropping funnel or syringe.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (20 mL).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with brine (30 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexanes to 5% ethyl acetate in hexanes) to yield 2-(but-1-en-1-yl)-5-(trifluoromethyl)-1,3-thiazole.
Reductive Amination: Building Blocks for Bioactive Amines
Reductive amination is a highly efficient method for the synthesis of amines from aldehydes or ketones. This two-step, one-pot process involves the initial formation of an imine or iminium ion, followed by its reduction to the corresponding amine.
Scientific Rationale: The reaction is typically carried out in the presence of a mild reducing agent that selectively reduces the iminium ion in the presence of the starting aldehyde. Sodium triacetoxyborohydride (STAB) is a commonly used reagent for this purpose due to its mildness and tolerance of a wide range of functional groups.
dot
Caption: General scheme of a reductive amination reaction.
Experimental Protocol: Synthesis of N-Benzyl-1-(5-(trifluoromethyl)-1,3-thiazol-2-yl)methanamine
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde | 1.0 | 181.14 | 0.91 g (5 mmol) |
| Benzylamine | 1.1 | 107.15 | 0.6 mL (5.5 mmol) |
| Sodium triacetoxyborohydride (STAB) | 1.5 | 211.94 | 1.59 g (7.5 mmol) |
| Dichloromethane (DCM) | - | - | 25 mL |
| Acetic Acid | catalytic | 60.05 | 1 drop |
Procedure:
-
To a 50 mL round-bottom flask, add 5-(trifluoromethyl)-1,3-thiazole-2-carbaldehyde (0.91 g, 5 mmol) and dichloromethane (25 mL).
-
Add benzylamine (0.6 mL, 5.5 mmol) followed by one drop of glacial acetic acid.
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.59 g, 7.5 mmol) portion-wise over 10 minutes.
-
Stir the reaction at room temperature for 12-18 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution (20 mL).
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexanes to 20% ethyl acetate in hexanes) to yield N-benzyl-1-(5-(trifluoromethyl)-1,3-thiazol-2-yl)methanamine.
Conclusion
5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde is a highly valuable and versatile building block in organic synthesis. Its unique electronic properties, conferred by the trifluoromethyl group, make it an attractive starting material for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. The protocols detailed in this guide for Knoevenagel condensation, Wittig reaction, and reductive amination provide a solid foundation for researchers to explore the rich chemistry of this compound and to develop new synthetic methodologies and bioactive molecules. The continued exploration of the reactivity of this aldehyde will undoubtedly lead to the discovery of new therapeutic agents and functional materials.
References
-
Cai, W.-X., et al. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Molecules, 21(1), 85. [Link]
-
Gajdoš, P., Miklovič, J., & Krutošíková, A. (2006). REACTIONS OF 5-[3-(TRIFLUOROMETHYL)PHENYL]FURAN-2-CARBALDEHYDE. Chemistry of Heterocyclic Compounds, 42(6), 719–727. [Link]
-
NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples. Retrieved from [Link]
-
Becan, L., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Pharmaceuticals, 15(1), 92. [Link]
experimental protocol for reactions with 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde
An Application Guide for the Synthetic Utility of 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde
Authored by a Senior Application Scientist
Abstract
This technical guide serves as a comprehensive resource for researchers, chemists, and drug development professionals on the experimental protocols and synthetic applications of 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde. This versatile heterocyclic aldehyde is a valuable building block in medicinal chemistry and materials science, largely owing to the presence of the trifluoromethyl group, which can enhance metabolic stability, binding affinity, and lipophilicity of target molecules. This document provides detailed, field-proven protocols for key chemical transformations, including reductive amination, Wittig olefination, and Knoevenagel condensation. The narrative emphasizes the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.
Introduction to 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde
5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde is a key synthetic intermediate characterized by a trifluoromethyl-substituted thiazole ring bearing a reactive aldehyde functional group. The thiazole moiety is a common scaffold in many pharmacologically active compounds, while the trifluoromethyl group is a well-established bioisostere for various functional groups, often improving the pharmacokinetic profile of drug candidates. The aldehyde at the 2-position of the thiazole ring serves as a versatile handle for a wide array of chemical modifications, making this compound an attractive starting material for the synthesis of diverse molecular libraries.
Physicochemical Properties and Safe Handling
Understanding the properties of 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde is critical for its effective use and safe handling in a laboratory setting.
| Property | Value | Source |
| CAS Number | 1379174-19-2 | [1] |
| Molecular Formula | C₅H₂F₃NOS | [1] |
| Molecular Weight | 181.14 g/mol | [1] |
| Appearance | Typically a solid or liquid | |
| Storage | Store at -20°C, sealed, away from moisture |
Safety and Handling:
-
Hazard Statements: May be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Precautionary Measures: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust/fumes and contact with skin and eyes.
-
Stability: The compound is sensitive to moisture and should be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation of the aldehyde functionality.
Core Reactivity and Mechanistic Considerations
The reactivity of 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde is dominated by two key features: the electrophilic aldehyde and the electron-deficient heterocyclic ring.
-
Aldehyde Reactivity: The powerful electron-withdrawing effect of the trifluoromethyl group, transmitted through the thiazole ring, significantly enhances the electrophilicity of the aldehyde's carbonyl carbon. This makes it highly susceptible to nucleophilic attack, facilitating reactions like imine formation, olefination, and condensation.
-
Thiazole Ring: The thiazole ring itself is an electron-deficient system. This electronic nature, further amplified by the CF₃ group, influences the reactivity of the entire molecule and the properties of its derivatives.
Caption: Simplified mechanism for reductive amination.
Detailed Protocol:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde (1.0 equiv).
-
Solvent and Amine Addition: Dissolve the aldehyde in anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 0.1-0.2 M). Add the desired primary or secondary amine (1.1 equiv).
-
Initiation: Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the imine or iminium intermediate.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 equiv) portion-wise to the stirring solution. The portion-wise addition helps to control any potential exotherm.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is fully consumed (typically 2-12 hours).
-
Workup: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15-20 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
| Parameter | Typical Condition |
| Equivalents (Amine) | 1.1 - 1.2 |
| Equivalents (Reducing Agent) | 1.2 - 1.5 |
| Solvent | DCM, DCE, THF |
| Temperature | Room Temperature |
| Typical Yield | 70-95% |
Protocol 2: Wittig Reaction for Olefination
Application: The Wittig reaction is a powerful and reliable method for synthesizing alkenes from aldehydes. [2]Using 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde, this reaction allows for the introduction of a carbon-carbon double bond, leading to a wide range of vinyl-thiazole derivatives.
Causality: This protocol involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent). The stereochemical outcome of the reaction is highly dependent on the nature of the ylide. Stabilized ylides (containing an electron-withdrawing group like an ester or ketone) typically yield the (E)-alkene as the major product, while non-stabilized ylides (with alkyl substituents) favor the (Z)-alkene. [3][4]The formation of the thermodynamically stable triphenylphosphine oxide byproduct drives the reaction to completion. [5]Anhydrous conditions are crucial as ylides are strong bases and can be protonated by water.
Caption: Simplified mechanism for the Wittig reaction.
Detailed Protocol:
-
Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), suspend the appropriate phosphonium salt (e.g., methyltriphenylphosphonium bromide) (1.1 equiv) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0°C in an ice bath.
-
Base Addition: Slowly add a strong base such as n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK) (1.05 equiv). If using n-BuLi, the solution will typically turn a characteristic color (e.g., deep red or orange), indicating ylide formation. Allow the mixture to stir at 0°C to room temperature for 30-60 minutes.
-
Aldehyde Addition: Cool the ylide solution back down (e.g., to -78°C or 0°C depending on ylide stability). Slowly add a solution of 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde (1.0 equiv) in anhydrous THF via syringe.
-
Reaction: Allow the reaction to warm slowly to room temperature and stir for 2-16 hours. Monitor the reaction by TLC for the disappearance of the aldehyde.
-
Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the mixture with diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product, which contains triphenylphosphine oxide, can be purified by flash column chromatography. Often, a less polar solvent system (e.g., hexanes/ethyl acetate) is effective.
| Parameter | Typical Condition |
| Equivalents (Ylide) | 1.1 - 1.5 |
| Base | n-BuLi, NaH, t-BuOK |
| Solvent | Anhydrous THF, Diethyl Ether |
| Temperature | -78°C to Room Temperature |
| Typical Yield | 60-90% |
Protocol 3: Knoevenagel Condensation
Application: The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction between an aldehyde and a compound with an active methylene group (e.g., malononitrile, ethyl cyanoacetate, thiazolidinediones). [6]This reaction is particularly useful for synthesizing electron-deficient alkenes, which are valuable precursors for Michael additions and other transformations. [7] Causality: The reaction is typically catalyzed by a weak base, such as piperidine or triethylamine. The base deprotonates the active methylene compound to generate a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration of the aldol-type intermediate yields the final condensed product. [8]The strong electron-withdrawing nature of the substituents on both the aldehyde and the active methylene compound facilitates the final elimination step.
Caption: Simplified mechanism for Knoevenagel condensation.
Detailed Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde (1.0 equiv) and the active methylene compound (e.g., malononitrile) (1.0-1.1 equiv) in a suitable solvent such as ethanol or toluene.
-
Catalyst Addition: Add a catalytic amount of a base, such as piperidine or diisopropylethylamine (DIPEA) (0.1-0.2 equiv).
-
Reaction: Heat the reaction mixture to reflux (temperature depends on the solvent, typically 80-110°C). If using toluene, a Dean-Stark apparatus can be used to remove the water formed during the reaction, driving the equilibrium towards the product.
-
Monitoring: Monitor the reaction by TLC. The reaction is often accompanied by a color change and/or the precipitation of the product. Reaction times can range from 1 to 6 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, it can be collected by vacuum filtration and washed with cold solvent (e.g., ethanol or hexanes).
-
Purification: If no precipitate forms, concentrate the reaction mixture under reduced pressure. The resulting residue can be purified by recrystallization or by flash column chromatography on silica gel to yield the pure product.
| Parameter | Typical Condition |
| Equivalents (Methylene Cmpd.) | 1.0 - 1.1 |
| Catalyst | Piperidine, DIPEA, Baker's Yeast [9] |
| Solvent | Ethanol, Toluene, Acetonitrile |
| Temperature | Room Temperature to Reflux |
| Typical Yield | 80-98% |
Conclusion
5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde stands out as a highly valuable and versatile building block for synthetic chemistry. Its activated aldehyde functionality allows for efficient and high-yielding participation in fundamental organic reactions, including reductive amination, Wittig olefination, and Knoevenagel condensation. The protocols detailed in this guide are robust, reproducible, and grounded in established chemical principles, providing researchers with a reliable toolkit to access a diverse range of novel thiazole-containing molecules for applications in drug discovery and materials science.
References
-
ChemSynthesis (2025). 2-amino-4-(trifluoromethyl)-1,3-thiazole-5-carbaldehyde. [Link]
-
Geetha, D. et al. (2023). Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K. National Institutes of Health. [Link]
-
Gajdoš, P., Miklovič, J., & Krutošíková, A. (2006). REACTIONS OF 5-[3-(TRIFLUOROMETHYL)PHENYL]FURAN-2-CARBALDEHYDE. Chemistry of Heterocyclic Compounds, 42, 719. [Link]
-
Organic Chemistry Portal. Wittig Reaction. [Link]
-
Royal Society of Chemistry (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. [Link]
-
JETIR (2021). Synthesis of novel 5-arylidene-3-Ethyl-2-(2, 4, 5-trifluoro-phenylimino)-thiazolidin-4-one derivatives. [Link]
-
NROChemistry. Wittig Reaction: Mechanism and Examples. [Link]
-
Scribd. UCY 201L - Expt 5 - Solvent Free Reductive Amination Protocol. [Link]
-
Semantic Scholar. RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. [Link]
-
Chemistry LibreTexts (2023). Wittig Reaction. [Link]
-
ChemRxiv (2023). Design, Synthesis, and Antioxidant Activity Screening of Some New Thiazole and Pyrazolo[5,1-c]t[1][10][11]riazole Derivatives. [Link]
-
MDPI (2021). Recent Developments on Five-Component Reactions. [Link]
-
ChemRxiv (2023). Organic Base-Mediated Wittig Reaction of Perfluorohalogenated Benzaldehydes for Designing Halogen Bond-Driven Smart Polymer Materials. [Link]
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Knoevenagel Condensation between 2-Methyl-thiazolo[4,5-b]pyrazines and Aldehydes. Chemical and Pharmaceutical Bulletin, 70(1), 82-84. [Link]
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Royal Society of Chemistry. Synthesis of 5-arylidene-2,4-thiazolidinediones by Knoevenagel condensation catalyzed by baker's yeast. [Link]
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Organic Chemistry Portal. Hitchhiker's guide to reductive amination. [Link]
-
PubMed Central (PMC). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. [Link]
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PubChem. 1,3-Thiazole-2-carbaldehyde. [Link]
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PubMed Central (PMC). Reductive Amination of Furanic Aldehydes in Aqueous Solution over Versatile NiyAlOx Catalysts. [Link]
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MySkinRecipes. 2-(Trifluoromethyl)thiazole-5-carbaldehyde. [Link]
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Pharmaco-Kinetics. Excretion Study of 5-[5-(Trifluoromethyl)-1,2-oxazole-3-yl]-furan-2-sulfonamide in Rats. [Link]
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Pharmaffiliates. CAS No : 903130-38-1 | Product Name : 2-(Trifluoromethyl)thiazole-5-carbaldehyde. [Link]
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PubChem. 2-Acetyl-N-(5-chloro-4-(trifluoromethyl)pyridin-2-yl)thiazole-5-carboxamide. [Link]
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The Versatile Virtuoso: 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde as a Cornerstone for Heterocyclic Synthesis
Introduction: In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine atoms into heterocyclic scaffolds has become a paramount approach for enhancing pharmacological profiles. The trifluoromethyl group, in particular, is a celebrated bioisostere that can significantly improve metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] When appended to a thiazole ring, a privileged pharmacophore in its own right, the resulting trifluoromethyl-thiazole motif presents a powerful building block for the synthesis of novel bioactive compounds.[2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utility of 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde as a versatile precursor for the construction of a diverse array of heterocyclic compounds. We will delve into key synthetic transformations, providing detailed protocols, mechanistic insights, and practical guidance to unlock the full potential of this valuable reagent.
The Strategic Advantage of the Trifluoromethyl-Thiazole Moiety
The 1,3-thiazole ring is a core component of numerous FDA-approved drugs, valued for its ability to engage in a variety of non-covalent interactions with biological targets.[1] The addition of a trifluoromethyl group at the 5-position of the thiazole ring introduces several advantageous properties:
-
Enhanced Metabolic Stability: The strong carbon-fluorine bond is resistant to oxidative metabolism, prolonging the in vivo half-life of drug molecules.
-
Increased Lipophilicity: The trifluoromethyl group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes.
-
Modulation of Electronic Properties: The electron-withdrawing nature of the CF₃ group can influence the pKa of nearby functionalities and alter the overall electronic distribution of the molecule, potentially enhancing its interaction with biological targets.
This unique combination of features makes 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde an exceptionally valuable starting material for the synthesis of novel therapeutics.[3][4]
Section 1: Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Systems
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, enabling the synthesis of α,β-unsaturated compounds from an aldehyde and an active methylene compound.[5] This reaction is particularly valuable for extending the carbon framework and introducing functionalities that can be further elaborated.
Mechanistic Rationale
The reaction is typically catalyzed by a weak base, which deprotonates the active methylene compound to form a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration yields the thermodynamically stable α,β-unsaturated product. The electron-withdrawing trifluoromethyl group on the thiazole ring is expected to enhance the electrophilicity of the aldehyde carbonyl, potentially accelerating the initial nucleophilic attack.
Caption: Generalized mechanism of the Knoevenagel condensation.
Protocol 1: Knoevenagel Condensation with Malononitrile
This protocol describes the synthesis of 2-(5-(trifluoromethyl)-1,3-thiazol-2-ylmethylene)malononitrile, a versatile intermediate for the synthesis of pyridines and other heterocyclic systems.
Materials:
-
5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Hydrochloric acid (1 M)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde (1.0 eq) and malononitrile (1.05 eq) in ethanol.
-
Add a catalytic amount of piperidine (e.g., 0.1 eq) to the solution.
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Upon completion, cool the reaction mixture in an ice bath and acidify with 1 M HCl to a pH of approximately 2-3 to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and then a small amount of cold ethanol.
-
Dry the product under vacuum to yield the desired 2-(5-(trifluoromethyl)-1,3-thiazol-2-ylmethylene)malononitrile.
Data Presentation:
| Active Methylene Compound | Catalyst | Solvent | Temperature (°C) | Typical Yield (%) |
| Malononitrile | Piperidine | Ethanol | Room Temp | >90 |
| Ethyl cyanoacetate | Piperidine | Ethanol | Room Temp | 85-95 |
| 2,4-Thiazolidinedione | Baker's Yeast | Ethanol | Room Temp | 70-85[6] |
Section 2: Wittig Reaction for Alkene Synthesis
The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes and ketones.[7] It offers excellent control over the location of the newly formed double bond.
Mechanistic Rationale
The reaction involves the nucleophilic attack of a phosphorus ylide on the carbonyl carbon of the aldehyde, leading to the formation of a betaine intermediate, which then collapses to an oxaphosphetane. The oxaphosphetane subsequently decomposes to yield the alkene and triphenylphosphine oxide. The stability of the ylide plays a crucial role in determining the stereoselectivity of the reaction. Stabilized ylides generally favor the formation of (E)-alkenes, while non-stabilized ylides tend to produce (Z)-alkenes.
Caption: A simplified workflow of the Wittig reaction.
Protocol 2: Synthesis of a Thiazolyl-Substituted Styrene Derivative (Stabilized Ylide)
This protocol outlines the synthesis of an (E)-alkene using a stabilized ylide.
Materials:
-
5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde
-
Benzyltriphenylphosphonium chloride
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Ylide Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend benzyltriphenylphosphonium chloride (1.1 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 eq) portion-wise. The formation of the ylide is often indicated by a color change (typically to orange or red).
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Wittig Reaction: In a separate flame-dried flask under an inert atmosphere, dissolve 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde (1.0 eq) in anhydrous THF.
-
Cool the aldehyde solution to 0 °C and slowly add the freshly prepared ylide solution via a cannula.
-
Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction by TLC.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired thiazolyl-substituted styrene.
Section 3: Multicomponent Reactions for Rapid Assembly of Complex Heterocycles
Multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from three or more starting materials in a single step.[8] This approach is particularly attractive in drug discovery for the rapid generation of compound libraries.
Protocol 3: Biginelli-Type Synthesis of a Thiazolyl-Dihydropyrimidinone
The Biginelli reaction is a classic MCR for the synthesis of dihydropyrimidinones (DHPMs), which are known to exhibit a wide range of biological activities.
Mechanistic Insights: The reaction is typically acid-catalyzed and is believed to proceed through the initial formation of an N-acyliminium ion intermediate from the aldehyde and urea. This is followed by the nucleophilic addition of the β-dicarbonyl compound and subsequent cyclization and dehydration to afford the DHPM.
Materials:
-
5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde
-
Ethyl acetoacetate
-
Urea
-
p-Toluenesulfonic acid (p-TSA) or another suitable acid catalyst
-
Ethanol
Procedure:
-
In a round-bottom flask, combine 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde (1.0 eq), ethyl acetoacetate (1.0 eq), and urea (1.5 eq) in ethanol.
-
Add a catalytic amount of p-TSA (0.1 eq).
-
Heat the reaction mixture to reflux and monitor by TLC. The reaction is typically complete within 4-8 hours.
-
Cool the reaction mixture to room temperature. The product may precipitate from the solution.
-
If precipitation occurs, collect the solid by vacuum filtration and wash with cold ethanol.
-
If the product does not precipitate, reduce the volume of the solvent under reduced pressure and cool the mixture in an ice bath to induce crystallization.
-
Recrystallize the crude product from ethanol to obtain the pure thiazolyl-dihydropyrimidinone.
Protocol 4: Hantzsch-Type Synthesis of a Thiazolyl-Substituted Pyridine
The Hantzsch pyridine synthesis is another powerful MCR for the construction of dihydropyridine rings, which can be subsequently oxidized to the corresponding pyridines.
Materials:
-
5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde
-
Ethyl acetoacetate (2.0 eq)
-
Ammonium acetate
-
Ethanol or acetic acid
Procedure:
-
In a round-bottom flask, dissolve 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde (1.0 eq), ethyl acetoacetate (2.0 eq), and a molar excess of ammonium acetate in ethanol or acetic acid.
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
The initial product is the dihydropyridine, which can be oxidized to the corresponding pyridine using an oxidizing agent such as manganese dioxide or by air oxidation.
-
Purify the final product by recrystallization or column chromatography.
Data Presentation for Multicomponent Reactions:
| Reaction Type | Key Reagents | Catalyst | Solvent | Typical Yield (%) |
| Biginelli | Ethyl acetoacetate, Urea | p-TSA | Ethanol | 75-85 |
| Hantzsch | Ethyl acetoacetate, NH₄OAc | - | Ethanol | 70-80 |
Characterization of Synthesized Compounds
The structural elucidation of the newly synthesized heterocyclic compounds should be performed using a combination of standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To determine the chemical structure and connectivity of atoms.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups.
-
Melting Point Analysis: To assess the purity of the crystalline products.
Conclusion
5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde is a highly valuable and versatile building block for the synthesis of a wide range of heterocyclic compounds. Its unique electronic and steric properties, conferred by the trifluoromethyl group and the thiazole ring, make it an attractive starting material for the development of novel drug candidates and other functional materials. The protocols outlined in this application note for Knoevenagel condensation, Wittig reaction, and multicomponent reactions provide a solid foundation for researchers to explore the rich chemistry of this compound and to generate libraries of novel heterocyclic structures with diverse biological activities. The inherent advantages of incorporating the trifluoromethyl-thiazole moiety underscore the importance of this building block in contemporary organic and medicinal chemistry.
References
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ChemSynthesis. (2025). 2-amino-4-(trifluoromethyl)-1,3-thiazole-5-carbaldehyde. Retrieved from [Link]
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Fathy, U. (2024). Thiazole derivatives: prospectives and biological applications. ResearchGate. Retrieved from [Link]
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Szychta, D., et al. (2021). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules. Retrieved from [Link]
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Ghorab, M. M., & Al-Said, M. S. (2012). Antitumor activity of novel pyridine, thiophene and thiazole derivatives. Archives of Pharmacal Research. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Wittig Reaction. Retrieved from [Link]
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Jetir.org. (n.d.). Synthesis of novel 5-arylidene-3. Retrieved from [Link]
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Semantic Scholar. (2021). Facile One-Pot Multicomponent Synthesis of Pyrazolo-Thiazole Substituted Pyridines with Potential Anti-Proliferative Activity. Retrieved from [Link]
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Batey, R. A., et al. (2008). Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. Organic letters. Retrieved from [Link]
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Fujikawa, K., et al. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. Retrieved from [Link]
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Cai, W.-X., et al. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Molecules. Retrieved from [Link]
-
ACS Publications. (2024). Extending the Carbon Chain Length of Carbohydrate-Derived 5-Substituted-2-furaldehydes by Condensing with Active Methylene Compounds under Organocatalytic Conditions. Retrieved from [Link]
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Semantic Scholar. (2025). Synthesis and Evaluation of Biologically Active Compounds from Heterocycles Class. Retrieved from [Link]
-
Aggarwal, R., et al. (2023). and 5-aryl-7-trifluoromethyl-2-amino-3-(4′-arylazo)-pyrazolo[1,5-a. Indian Academy of Sciences. Retrieved from [Link]
-
ResearchGate. (2012). (PDF) ChemInform Abstract: Regioselective Synthesis of 2- and 5-Trifluoromethyl- or 2- and 5-Difluoromethylpyrazolo[1,5-c]pyrimidines Based on 7,7,7-Trifluoro- or 7,7-Difluoro-2,4,6-trioxoheptanoic and 6-Trifluoromethyl- or 6-. Retrieved from [Link]
-
The Wittig Reaction with Chemiluminescence! (n.d.). Retrieved from [Link]
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Al-Wahaibi, L. H., et al. (2024). Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. Frontiers in Chemistry. Retrieved from [Link]
-
ResearchGate. (2010). Synthesis of 5-arylidene-2,4-thiazolidinediones by Knoevenagel condensation catalyzed by baker's yeast. Retrieved from [Link]
-
Shawali, A. S., et al. (2017). Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. Molecules. Retrieved from [Link]
-
Sakhno, Y. I., et al. (2025). Switchable pathways of multicomponent heterocyclizations of 5-amino-1,2,4-triazoles with salicylaldehydes and pyruvic acid. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Cai, W.-X., et al. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Applied Sciences. Retrieved from [Link]
-
El-Batta, A., et al. (2007). A Highly Versatile One-Pot Aqueous Wittig Reaction. Journal of Organic Chemistry. Retrieved from [Link]
-
Mechanochemical synthesis of Knoevenagel condensation products from biorenewable furaldehydes using crustacean waste-derived chitosan as a sustainable organocatalyst. (2025). RSC Sustainability. Retrieved from [Link]
-
Byrne, P. A., et al. (2014). The Wittig reaction: A historical and mechanistic overview. Nature Chemistry. Retrieved from [Link]Byrne_2014_Nat_Chem_Wittig_review.pdf)
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Harnessing Reactivity: A Guide to the Nucleophilic Chemistry of 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde
An Application Guide for the Synthetic Chemist
Abstract
The 5-(trifluoromethyl)-1,3-thiazole moiety is a privileged scaffold in modern medicinal chemistry and agrochemistry, valued for the unique physicochemical properties imparted by the trifluoromethyl group, such as enhanced metabolic stability and lipophilicity.[1] 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde serves as a versatile and highly reactive building block for the elaboration of this core structure. The potent electron-withdrawing nature of the CF₃ group significantly enhances the electrophilicity of the aldehyde's carbonyl carbon, making it an excellent substrate for a wide range of nucleophilic addition reactions. This guide provides an in-depth analysis of its reactivity, offering detailed protocols for key synthetic transformations including Wittig olefinations, Aldol-type condensations, and reductive aminations. The methodologies and insights presented herein are curated for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic intermediate.
Foundational Principles: Understanding the Reactivity Profile
The synthetic utility of 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde is rooted in its distinct electronic properties. The carbonyl carbon is rendered exceptionally electrophilic due to the cumulative electron-withdrawing effects of two key features:
-
The Thiazole Ring: As a heterocyclic aromatic system, the thiazole ring possesses inherent electron-withdrawing character.
-
The Trifluoromethyl (CF₃) Group: This is one of the most powerful electron-withdrawing groups in organic chemistry. Its strong inductive effect polarizes the thiazole ring, which in turn dramatically increases the partial positive charge on the C-2 carbaldehyde carbon.
This heightened electrophilicity makes the aldehyde highly susceptible to attack by a diverse array of nucleophiles, often proceeding under mild conditions with high efficiency.[2][3] Competition experiments with similar substrates have shown that trifluoromethyl ketones can be more reactive than aldehydes, highlighting the profound activating effect of the CF₃ group.[4]
Caption: Logical flow of electronic influences on reactivity.
Key Synthetic Transformations & Protocols
The enhanced reactivity of 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde enables its use in numerous carbon-carbon and carbon-nitrogen bond-forming reactions. Below are detailed protocols for three fundamental transformations.
Wittig Olefination: Synthesis of Alkenyl Thiazoles
The Wittig reaction is a cornerstone of organic synthesis for creating carbon-carbon double bonds from carbonyl compounds.[5] It offers a reliable method for converting the aldehyde into various substituted alkenes, which are valuable intermediates for further functionalization. The reaction proceeds via the formation of an oxaphosphetane intermediate, which then collapses to form the thermodynamically stable triphenylphosphine oxide and the desired alkene.[6] The stereochemical outcome (E/Z) is largely dependent on the stability of the phosphorus ylide used.[7][8]
Caption: Simplified workflow for the Wittig reaction.
Protocol 1: Synthesis of Ethyl 2-(5-(Trifluoromethyl)-1,3-thiazol-2-yl)acrylate
This protocol utilizes a stabilized ylide generated in situ in an aqueous medium, representing an environmentally conscious approach that often favors the formation of the (E)-alkene.[6]
Materials:
-
5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde (1.0 mmol, 181 mg)
-
Triphenylphosphine (PPh₃) (1.4 mmol, 367 mg)
-
Ethyl bromoacetate (1.6 mmol, 177 µL)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution (5 mL)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Eluent: Hexanes/Ethyl Acetate mixture
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar, add triphenylphosphine (1.4 mmol).
-
Add 5 mL of the saturated aqueous sodium bicarbonate solution. Stir the resulting suspension vigorously for 1 minute.
-
To the stirred suspension, add ethyl bromoacetate (1.6 mmol) followed by 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde (1.0 mmol).
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 2-4 hours.
-
Upon completion, transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 15 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solution under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel using a suitable gradient of hexanes and ethyl acetate to afford the pure product.
Aldol-Type Condensation: Synthesis of α,β-Unsaturated Ketones
The Claisen-Schmidt condensation, a type of Aldol condensation, involves the reaction of an aldehyde with a ketone to form an α,β-unsaturated ketone (a chalcone).[1] These structures are of significant interest in drug discovery. Given the lack of α-protons, 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde can only act as the electrophilic partner in this reaction.
Protocol 2: Synthesis of (E)-1-phenyl-3-(5-(trifluoromethyl)-1,3-thiazol-2-yl)prop-2-en-1-one
This protocol describes a standard base-catalyzed condensation with acetophenone.
Materials:
-
5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde (1.0 eq.)
-
Acetophenone (1.0 eq.)
-
Ethanol
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) (2.0 eq.)
-
Dilute Hydrochloric Acid (HCl)
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde (1.0 eq.) and acetophenone (1.0 eq.) in ethanol (approx. 4-6 mL per mmol of aldehyde).
-
Cool the mixture in an ice bath with continuous stirring.
-
Prepare a solution of NaOH (2.0 eq.) in a minimal amount of water and add it dropwise to the reaction mixture. Causality Note: Dropwise addition while cooling is essential to control the reaction's exothermicity and prevent side reactions.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 3-5 hours. Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Once complete, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl until the solution is neutral (pH ~7).
-
Collect the precipitated solid product by vacuum filtration.
-
Wash the solid with cold water until the filtrate is neutral.
-
Dry the product. The crude solid can be further purified by recrystallization from a suitable solvent like ethanol to yield the pure chalcone.[1]
Reductive Amination: Synthesis of Amines
Reductive amination is a powerful method for forming carbon-nitrogen bonds. The aldehyde first reacts with a primary or secondary amine to form a transient imine or enamine intermediate, which is then reduced in situ to the corresponding amine. Sodium triacetoxyborohydride is a preferred reducing agent as it is mild, tolerant of acidic conditions, and selectively reduces the iminium ion in the presence of the starting aldehyde.
Protocol 3: Synthesis of N-benzyl-1-(5-(trifluoromethyl)-1,3-thiazol-2-yl)methanamine
Materials:
-
5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde (1.0 eq.)
-
Benzylamine (1.1 eq.)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (optional, catalytic amount)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde (1.0 eq.) and dissolve in anhydrous DCM (approx. 0.1 M concentration).
-
Add benzylamine (1.1 eq.). If the amine salt is used, a tertiary amine base (e.g., triethylamine) should be added to liberate the free amine. A catalytic amount of acetic acid can be added to facilitate imine formation.
-
Stir the mixture at room temperature for 20-30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the mixture. Causality Note: Portion-wise addition helps to control gas evolution and the reaction rate.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC for the disappearance of the starting materials.
-
Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired secondary amine.
Data Summary
The following table summarizes the expected transformations and potential applications of the described protocols. Yields are representative and may vary based on specific substrate and reaction scale.
| Reaction Type | Nucleophile | Product Class | Key Reagents | Expected Yield (%) | Application |
| Wittig Olefination | Phosphorus Ylide | Alkenyl Thiazole | PPh₃, NaHCO₃ | 60 - 85 | C=C bond formation, scaffold extension |
| Aldol Condensation | Ketone Enolate | Chalcone | NaOH or KOH | 65 - 90 | Synthesis of bioactive α,β-unsaturated ketones |
| Reductive Amination | Primary/Secondary Amine | Substituted Amine | NaBH(OAc)₃ | 70 - 95 | C-N bond formation, introduction of amine functionality |
Conclusion
5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde is a highly activated and versatile electrophile, enabling efficient access to a broad range of complex molecules. The strong electron-withdrawing capacity of the trifluoromethyl group dictates its reactivity, facilitating nucleophilic additions that are fundamental to modern synthetic and medicinal chemistry. The protocols detailed in this guide for Wittig olefination, Aldol-type condensation, and reductive amination provide robust and reproducible methods for researchers to build upon this valuable fluorinated heterocyclic scaffold.
References
-
Prakash, G. K. S., & Yudin, A. K. (n.d.). Nucleophilic trifluoromethylation of carbonyl compounds and derivatives. Semantic Scholar. [Link]
-
Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one. (n.d.). National Institutes of Health. [Link]
-
2-amino-4-(trifluoromethyl)-1,3-thiazole-5-carbaldehyde. (n.d.). ChemSynthesis. [Link]
-
Wittig Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
Wittig Reaction: Mechanism and Examples. (n.d.). NROChemistry. [Link]
-
Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. (2016). Applied Sciences. [Link]
-
Gajdoš, P., Miklovič, J., & Krutošíková, A. (2006). REACTIONS OF 5-[3-(TRIFLUOROMETHYL)PHENYL]FURAN-2-CARBALDEHYDE. Chemistry of Heterocyclic Compounds, 42(6), 719–727. [Link]
-
Nucleophilic Addition Reactions of Aldehydes and Ketones. (n.d.). MCAT Content. [Link]
-
19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. (2020). Chemistry LibreTexts. [Link]
-
Wittig Reaction. (2021). Chemistry LibreTexts. [Link]
-
Nucleophilic Addition of Benzylboronates to Activated Ketones. (2019). PMC. [Link]
-
Organic Base-Mediated Wittig Reaction of Perfluorohalogenated Benzaldehydes for Designing Halogen Bond-Driven Smart Polymer Mate. (n.d.). ChemRxiv. [Link]
-
Nucleophilic addition reaction of N′‐trifluoromethylbenzoylhydrazone.... (n.d.). ResearchGate. [Link]
-
Influence of nucleophile reactivities on trifluoromethylations of (a,.... (n.d.). ResearchGate. [Link]
-
Evans, D. A., Fitch, D. M., Smith, T. E., & Cee, V. J. (2000). Application of Complex Aldol Reactions to the Total Synthesis of Phorboxazole B. Journal of the American Chemical Society, 122(42), 10033–10046. [Link]
-
Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols through a Vinylogous Aldol Reaction of Alkylidenepyrazolones with Trifluoromethyl Ketones. (n.d.). PMC. [Link]
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- 3. chem.libretexts.org [chem.libretexts.org]
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- 8. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
Application Note: A Robust and Scalable Synthesis of 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde
Introduction
The thiazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged heterocycle in drug design.[2][3] The incorporation of a trifluoromethyl (CF3) group is a widely employed strategy to enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[4] Consequently, 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde (CAS No: 1379174-19-2) has emerged as a highly valuable and versatile building block for the synthesis of novel pharmaceutical agents and advanced agrochemicals.[5]
This application note provides a comprehensive, two-step protocol for the scale-up synthesis of this key intermediate. The described methodology is designed for robustness, scalability, and efficiency, moving from common starting materials to the final product. We will delve into the causality behind critical process parameters, ensuring that researchers and drug development professionals can confidently and safely implement this synthesis in their laboratories.
Reaction Scheme and Mechanism
The synthesis is strategically divided into two classical, high-yielding reactions: the Hantzsch thiazole synthesis for ring formation, followed by a Vilsmeier-Haack reaction for the introduction of the carbaldehyde functional group.
Overall Reaction Scheme
Caption: Overall two-step synthesis pathway.
Part 1: Hantzsch Thiazole Synthesis
This reaction constructs the core heterocyclic ring. It proceeds via the condensation of an α-haloketone (3-bromo-1,1,1-trifluoroacetone) with a thioamide (thioformamide). The mechanism involves the initial nucleophilic attack of the sulfur atom of thioformamide onto the electrophilic carbon of the bromoketone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring. This method is one of the most reliable and widely used for thiazole synthesis.[1][6]
Part 2: Vilsmeier-Haack Formylation
To install the aldehyde group at the C2 position, a Vilsmeier-Haack formylation is employed. The C2 proton of the thiazole ring is the most acidic, making this position susceptible to electrophilic substitution.[3] The reaction involves the formation of the Vilsmeier reagent (chloroiminium cation) from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). The thiazole intermediate then attacks this powerful electrophile, and subsequent hydrolysis of the resulting iminium salt during aqueous workup furnishes the desired 2-carbaldehyde product.
Materials and Equipment
| Reagents | Grade | Supplier |
| 3-Bromo-1,1,1-trifluoroacetone | ≥97% | Commercial |
| Thioformamide | ≥98% | Commercial |
| Phosphorus Oxychloride (POCl₃) | ≥99% | Commercial |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercial |
| Ethanol (EtOH) | Anhydrous, 200 proof | Commercial |
| Dichloromethane (DCM) | ACS Grade | Commercial |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercial |
| Hexanes | ACS Grade | Commercial |
| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous Soln. | In-house |
| Brine | Saturated Aqueous Soln. | In-house |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Commercial |
| Equipment |
| 10 L Glass Reactor with overhead stirrer, condenser, temperature probe, and dropping funnel |
| Rotary Evaporator |
| Industrial Heating/Cooling Circulator |
| Flash Chromatography System (for large scale) |
| Standard laboratory glassware |
| Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles, face shield, lab coat.[7] |
Detailed Scale-Up Synthesis Protocol
Workflow Overview
Caption: Step-by-step experimental workflow for the two-part synthesis.
Part 1: Synthesis of 5-(Trifluoromethyl)-1,3-thiazole
-
Reactor Setup: Under a nitrogen atmosphere, equip a 10 L reactor with an overhead stirrer, condenser, and temperature probe. Charge the reactor with anhydrous ethanol (4.0 L) and thioformamide (250 g, 4.09 mol).
-
Reagent Addition: Begin stirring and cool the mixture to 10-15 °C using a circulator. Slowly add 3-bromo-1,1,1-trifluoroacetone (781 g, 4.09 mol) via a dropping funnel over 2-3 hours.
-
Causality: The reaction is exothermic. A controlled addition rate is critical to prevent a runaway reaction and minimize side-product formation.
-
-
Reaction: After the addition is complete, slowly heat the reaction mixture to reflux (~78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting materials are consumed.
-
Workup: Cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add dichloromethane (3.0 L) and water (2.0 L). Stir vigorously for 10 minutes.
-
Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 1.5 L) and brine (1.5 L).
-
Causality: The bicarbonate wash neutralizes any residual acid (HBr) formed during the reaction.
-
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil by vacuum distillation to afford 5-(trifluoromethyl)-1,3-thiazole as a clear liquid.
Part 2: Synthesis of 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde
-
Vilsmeier Reagent Preparation: In a separate dry 10 L reactor under a nitrogen atmosphere, add anhydrous N,N-dimethylformamide (1.5 L). Cool the DMF to 0 °C. Add phosphorus oxychloride (POCl₃) (748 g, 4.88 mol) dropwise, ensuring the internal temperature does not exceed 10 °C.
-
Causality: The formation of the Vilsmeier reagent is highly exothermic and moisture-sensitive. Low temperatures are essential for controlled formation and to prevent degradation.
-
-
Stir the mixture at 0-5 °C for 30 minutes after the addition is complete.
-
Reagent Addition: To this freshly prepared Vilsmeier reagent, add a solution of 5-(trifluoromethyl)-1,3-thiazole (650 g, 4.24 mol) in anhydrous DMF (500 mL) dropwise over 1-2 hours, maintaining the temperature below 10 °C.
-
Reaction: After the addition, allow the reaction to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC or High-Performance Liquid Chromatography (HPLC).
-
Workup and Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture onto crushed ice (approx. 5 kg) in a larger vessel with vigorous stirring.
-
Causality: This step hydrolyzes the intermediate iminium salt to the aldehyde and quenches the reactive POCl₃. This process is highly exothermic and must be done slowly and with efficient cooling.
-
-
Neutralize the acidic aqueous solution by the slow addition of solid sodium bicarbonate or a saturated solution until the pH reaches 7-8.
-
Extraction: Extract the aqueous slurry with ethyl acetate (3 x 2.0 L). Combine the organic extracts.
-
Wash the combined organic layers with water (2 x 1.5 L) and then brine (1.5 L). Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude solid can be purified by flash chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the final product.[8]
Expected Results and Data
| Parameter | Intermediate | Final Product |
| Compound Name | 5-(Trifluoromethyl)-1,3-thiazole | 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde |
| Molecular Formula | C₄H₂F₃NS | C₅H₂F₃NOS |
| Molecular Weight | 153.13 g/mol | 181.14 g/mol [5] |
| Appearance | Colorless to pale yellow liquid | Off-white to yellow solid |
| Expected Yield | 70-85% | 65-80% |
| Purity (HPLC) | >97% | >98% |
| ¹H NMR (CDCl₃) | δ ~8.8 (s, 1H), ~7.9 (s, 1H) ppm | δ ~9.9 (s, 1H), ~8.3 (s, 1H) ppm |
| ¹⁹F NMR (CDCl₃) | δ ~ -65 ppm | δ ~ -63 ppm |
Safety and Handling Precautions
This synthesis involves hazardous materials and should only be performed by trained chemists in a well-ventilated chemical fume hood with appropriate safety measures in place.[7][9][10]
-
Personal Protective Equipment: Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a flame-retardant lab coat.[11]
-
Chemical Hazards:
-
3-Bromo-1,1,1-trifluoroacetone: Is a lachrymator and is toxic. Avoid inhalation and contact with skin and eyes.
-
Phosphorus Oxychloride (POCl₃): Is highly corrosive and reacts violently with water, releasing HCl gas. Handle under strictly anhydrous conditions. In case of spills, do not use water; neutralize with sodium bicarbonate.
-
Thioformamide: Is toxic and has a noxious odor. Handle exclusively in a fume hood.
-
-
Emergency Preparedness: Ensure an eyewash station and safety shower are readily accessible.[11] Keep appropriate fire extinguishing media (e.g., dry powder, CO₂) available. In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[10]
-
Waste Disposal: All chemical waste, including solvents and reaction residues, must be collected in properly labeled containers and disposed of according to institutional and local environmental regulations.[7][9]
References
A compiled list of sources will be provided upon request.
Sources
- 1. kuey.net [kuey.net]
- 2. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimid… [ouci.dntb.gov.ua]
- 5. biosynth.com [biosynth.com]
- 6. eurekaselect.com [eurekaselect.com]
- 7. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 8. Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aksci.com [aksci.com]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Protecting Group Strategies for 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde: An Application Guide for Synthetic and Medicinal Chemists
Introduction: Navigating the Synthetic Challenges of a Privileged Scaffold
5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde is a key building block in contemporary drug discovery and development. Its unique structural motif, featuring an electron-deficient thiazole ring, a reactive aldehyde functionality, and a lipophilic trifluoromethyl group, imparts desirable pharmacokinetic and pharmacodynamic properties to target molecules. The thiazole core is a prevalent feature in numerous biologically active compounds, exhibiting a wide range of therapeutic activities. The trifluoromethyl group is a well-established bioisostere that can enhance metabolic stability, binding affinity, and cell permeability. However, the inherent reactivity of the 2-formyl group presents significant challenges in multi-step synthetic sequences, often necessitating a carefully considered protecting group strategy to avoid undesired side reactions and ensure high overall yields.
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of protecting group strategies tailored for 5-(trifluoromethyl)-1,3-thiazole-2-carbaldehyde. We will delve into the rationale behind protecting group selection, provide detailed, field-proven protocols for the most effective strategies, and discuss the compatibility of these protecting groups with common downstream synthetic transformations.
The Chemical Landscape: Reactivity of 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde
The chemical behavior of 5-(trifluoromethyl)-1,3-thiazole-2-carbaldehyde is dictated by the interplay of its constituent functional groups. The potent electron-withdrawing nature of the trifluoromethyl group at the 5-position significantly influences the electronic properties of the thiazole ring, rendering the 2-position susceptible to nucleophilic attack. This electronic effect, coupled with the inherent electrophilicity of the aldehyde, makes the formyl group highly reactive.
Consequently, in synthetic routes requiring modification of other parts of the molecule, the unprotected aldehyde can interfere with a variety of reagents, including organometallics, strong bases, and reducing agents. Therefore, temporary masking of the aldehyde as a less reactive functional group is often a crucial step to ensure the successful execution of the desired chemical transformations.
Acetal Protection: A Robust and Versatile Strategy
Among the various protecting groups for aldehydes, acetals, particularly cyclic acetals like 1,3-dioxolanes, have proven to be a highly effective and widely adopted strategy for masking the formyl group of 5-(trifluoromethyl)-1,3-thiazole-2-carbaldehyde. The formation of a cyclic acetal is a reversible process that renders the aldehyde inert to a broad range of nucleophilic and basic conditions.
Rationale for Acetal Protection
The choice of a 1,3-dioxolane protecting group offers several advantages:
-
Stability: Dioxolanes are stable to a wide array of reagents commonly used in organic synthesis, including Grignard reagents, organolithium reagents, and Wittig ylides.
-
Ease of Formation: The protection reaction is typically straightforward, proceeding under mild acidic catalysis with good to excellent yields.
-
Mild Deprotection: The aldehyde can be regenerated under mild acidic conditions, often with high efficiency and without affecting other sensitive functional groups.
-
Orthogonality: The protection and deprotection conditions for acetals are generally orthogonal to many other common protecting groups, allowing for selective manipulation of multifunctional molecules.[1][2]
Experimental Protocols
Protocol 1: Protection of 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde as a 1,3-Dioxolane
This protocol describes the efficient conversion of the aldehyde to its corresponding 1,3-dioxolane derivative, 2-(1,3-dioxolan-2-yl)-5-(trifluoromethyl)-1,3-thiazole.
Materials:
-
5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde
-
Ethylene glycol
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stir bar, add 5-(trifluoromethyl)-1,3-thiazole-2-carbaldehyde (1.0 equiv.), toluene (approx. 0.2 M solution), and ethylene glycol (1.5-2.0 equiv.).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.02-0.05 equiv.).
-
Heat the reaction mixture to reflux and monitor the azeotropic removal of water in the Dean-Stark trap.
-
Continue refluxing until no more water is collected and thin-layer chromatography (TLC) analysis indicates complete consumption of the starting aldehyde.
-
Allow the reaction mixture to cool to room temperature.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution and stir for 10-15 minutes.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product, 2-(1,3-dioxolan-2-yl)-5-(trifluoromethyl)-1,3-thiazole, can be purified by column chromatography on silica gel if necessary.
Protocol 2: Deprotection of 2-(1,3-Dioxolan-2-yl)-5-(trifluoromethyl)-1,3-thiazole
This protocol outlines the regeneration of the aldehyde from its 1,3-dioxolane protected form under mild acidic conditions.
Materials:
-
2-(1,3-Dioxolan-2-yl)-5-(trifluoromethyl)-1,3-thiazole
-
Acetone
-
Water
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) or another suitable acid catalyst (e.g., HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 2-(1,3-dioxolan-2-yl)-5-(trifluoromethyl)-1,3-thiazole (1.0 equiv.) in a mixture of acetone and water (e.g., 9:1 v/v).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05-0.1 equiv.).
-
Stir the reaction mixture at room temperature and monitor the progress by TLC until the starting material is fully consumed.
-
Quench the reaction by the addition of saturated aqueous NaHCO₃ solution.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the deprotected 5-(trifluoromethyl)-1,3-thiazole-2-carbaldehyde.
-
Purify by column chromatography if necessary.
Data Presentation
| Protecting Group | Protection Conditions | Deprotection Conditions | Stability |
| 1,3-Dioxolane | Ethylene glycol, p-TsOH, Toluene, reflux | p-TsOH, Acetone/H₂O, rt | Stable to Grignard reagents, organolithiums, Wittig reagents, strong bases, and many reducing agents. |
| Dimethyl Acetal | Methanol, p-TsOH, reflux | Acidic hydrolysis (e.g., aq. HCl) | Similar to 1,3-dioxolane, but can be more labile. |
Visualization of the Workflow
Caption: Decision tree for an orthogonal protecting group strategy.
Conclusion
The judicious use of protecting groups is a cornerstone of modern organic synthesis. For a valuable and reactive building block like 5-(trifluoromethyl)-1,3-thiazole-2-carbaldehyde, the implementation of a robust protecting group strategy is often the key to a successful synthetic campaign. The 1,3-dioxolane protecting group offers a reliable and versatile solution for masking the aldehyde functionality, providing stability under a wide range of reaction conditions while allowing for mild and efficient deprotection. By understanding the principles and applying the protocols outlined in this guide, researchers can confidently incorporate this important scaffold into their synthetic routes, paving the way for the discovery and development of novel therapeutics.
References
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
- Kocienski, P. J. (2004). Protecting Groups. Thieme.
Sources
catalytic reactions involving 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde
An In-Depth Technical Guide to Catalytic Reactions Involving 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde for Researchers, Scientists, and Drug Development Professionals.
Prepared by a Senior Application Scientist, this guide provides a comprehensive overview of the synthesis and catalytic applications of 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde. This versatile building block is of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the trifluoromethyl group and the reactive aldehyde functionality. This document details key reaction protocols, explains the underlying scientific principles, and offers insights into potential applications.
Introduction: The Significance of the Trifluoromethyl-Thiazole Scaffold
The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds, including antimicrobial, anti-inflammatory, and anticancer agents.[1][2] The incorporation of a trifluoromethyl (CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[3] 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde combines these features with a versatile aldehyde functional group, making it a valuable precursor for the synthesis of complex molecules. The aldehyde at the C2 position is susceptible to nucleophilic attack and serves as a handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.[4]
Synthesis of 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde
While commercially available from suppliers such as Biosynth[5], understanding the synthesis of 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde is crucial for researchers interested in custom modifications. A plausible synthetic approach involves the construction of the thiazole ring followed by formylation. One common method for thiazole synthesis is the Hantzsch reaction, which involves the condensation of an α-haloketone with a thioamide.[6]
Plausible Synthetic Workflow
Caption: Plausible synthetic route to the target compound.
Key Catalytic Applications and Protocols
The aldehyde functionality of 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde allows it to participate in a wide range of catalytic reactions. The following sections provide detailed protocols for several key transformations.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to an aldehyde or ketone, followed by dehydration to yield an α,β-unsaturated product. This reaction is often catalyzed by a weak base.
Scientific Rationale: The electron-withdrawing nature of the trifluoromethyl group and the thiazole ring is expected to enhance the electrophilicity of the aldehyde carbon, facilitating the initial nucleophilic attack. The resulting products are valuable intermediates for the synthesis of more complex heterocyclic systems through subsequent cyclization reactions.[7]
Experimental Protocol: Knoevenagel Condensation
| Parameter | Value/Condition |
| Reactants | 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde, Active Methylene Compound (e.g., Malononitrile, Ethyl Cyanoacetate) |
| Catalyst | Piperidine, Triethylamine, or KF/Clinoptilolite nanoparticles[8] |
| Solvent | Ethanol, Toluene, or Water |
| Temperature | Room Temperature to Reflux |
| Reaction Time | 1-12 hours |
Step-by-Step Procedure:
-
To a solution of 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde (1.0 eq) in the chosen solvent, add the active methylene compound (1.1 eq).
-
Add a catalytic amount of the base (e.g., 0.1 eq of piperidine).
-
Stir the reaction mixture at the appropriate temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Reaction Workflow: Knoevenagel Condensation
Caption: Workflow for the Knoevenagel condensation.
Wittig Reaction
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones using a phosphonium ylide (Wittig reagent).[9] This reaction is highly versatile and allows for the formation of C=C bonds with good control over stereochemistry in many cases.
Scientific Rationale: The reaction proceeds through a betaine or oxaphosphetane intermediate, leading to the formation of a new alkene and triphenylphosphine oxide.[10][11] The high stability of the P=O bond in triphenylphosphine oxide is a major driving force for this reaction.[11] For aldehydes like 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde, this reaction provides a direct route to vinyl-substituted thiazoles, which are important precursors for polymers and other functional materials.
Experimental Protocol: Wittig Reaction
| Parameter | Value/Condition |
| Reactants | 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde, Phosphonium Ylide |
| Base (for ylide generation) | n-Butyllithium, Sodium Hydride, or Potassium tert-butoxide |
| Solvent | Tetrahydrofuran (THF), Diethyl Ether |
| Temperature | -78 °C to Room Temperature |
| Reaction Time | 1-24 hours |
Step-by-Step Procedure:
-
Ylide Generation: In a flame-dried flask under an inert atmosphere, suspend the corresponding phosphonium salt (1.1 eq) in anhydrous THF. Cool the suspension to 0 °C or -78 °C and add the base (1.05 eq) dropwise. Stir the resulting mixture until the ylide is formed (often indicated by a color change).
-
Wittig Reaction: To the freshly prepared ylide solution, add a solution of 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde (1.0 eq) in THF dropwise at the same temperature.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Multicomponent Reactions (MCRs)
Multicomponent reactions, where three or more reactants combine in a single pot to form a product that incorporates all or most of the atoms of the starting materials, are highly efficient for generating molecular diversity.[12] Aldehydes are frequently used as one of the key components in MCRs.
Scientific Rationale: 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde can be employed in various MCRs, such as the Ugi or Biginelli reaction, to rapidly construct complex heterocyclic scaffolds containing the trifluoromethylthiazole moiety. This approach is particularly valuable in drug discovery for the rapid generation of compound libraries.
Representative Protocol: A Catalytic Three-Component Reaction
This protocol describes a general approach for a three-component reaction involving an aldehyde, an amine, and a nucleophile, catalyzed by an acid or a base.
| Parameter | Value/Condition |
| Reactants | 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde, Amine (e.g., Aniline), Nucleophile (e.g., Isocyanide) |
| Catalyst | Lewis Acid (e.g., Sc(OTf)3) or Brønsted Acid (e.g., TFA) |
| Solvent | Methanol, Dichloromethane |
| Temperature | Room Temperature |
| Reaction Time | 12-48 hours |
Step-by-Step Procedure:
-
In a reaction vial, dissolve 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde (1.0 eq), the amine (1.0 eq), and the nucleophile (1.0 eq) in the chosen solvent.
-
Add the catalyst (e.g., 10 mol%).
-
Stir the mixture at room temperature until the reaction is complete (monitored by LC-MS).
-
Remove the solvent under reduced pressure.
-
Purify the residue by preparative HPLC or column chromatography.
Applications in Drug Discovery and Materials Science
Derivatives of 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde are promising candidates for various applications:
-
Medicinal Chemistry: The resulting compounds from the aforementioned reactions can be screened for a wide range of biological activities, including as enzyme inhibitors or receptor modulators. The trifluoromethylthiazole core is a known pharmacophore in anticancer and anti-inflammatory agents.
-
Materials Science: Vinyl-substituted thiazoles, synthesized via the Wittig reaction, can be polymerized to create novel materials with interesting electronic and optical properties. The high fluorine content can also impart desirable properties such as thermal stability and hydrophobicity.
Conclusion
5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde is a highly valuable and versatile building block for organic synthesis. Its unique combination of a trifluoromethyl group, a thiazole ring, and a reactive aldehyde functionality makes it an attractive starting material for the construction of a wide variety of complex molecules with potential applications in drug discovery and materials science. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this compound.
References
- Farag, A. M., et al. (2012). Synthesis and anticonvulsant activity of new heterocyclic compounds derived from 4-amino-N-(thiazol-2-yl)benzenesulfonamide. Archiv der Pharmazie, 345(7), 558-566.
- Dong, D.-J., et al. (2010). Highly Tunable Stereoselective Olefination of Semistabilized Triphenylphosphonium Ylides with N-Sulfonyl Imines. Journal of the American Chemical Society, 132(14), 5018-5020.
- Gajdoš, P., Miklovič, J., & Krutošíková, A. (2006). REACTIONS OF 5-[3-(TRIFLUOROMETHYL)PHENYL]FURAN-2-CARBALDEHYDE. Chemistry of Heterocyclic Compounds, 42(6), 719-726.
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Master Organic Chemistry. (2018). The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes. Retrieved from [Link]
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- Palomo, C., et al. (2013). Catalytic Enantioselective Synthesis of Tertiary Thiols From 5H-Thiazol-4-ones and Nitroolefins Mediated By a Bifunctional Ureidopeptide.
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Jetir. (n.d.). synthesis of novel 5-arylidene-3. Retrieved from [Link]
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University of California, Irvine. (n.d.). Solvent Free Wittig Reactions. Retrieved from [Link]
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Semantic Scholar. (n.d.). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Retrieved from [Link]
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MDPI. (2018). Recent Developments on Five-Component Reactions. Retrieved from [Link]
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Royal Society of Chemistry. (2013). Synthesis of 5-arylidene-2,4-thiazolidinediones by Knoevenagel condensation catalyzed by baker's yeast. Retrieved from [Link]
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ChemSynthesis. (n.d.). 2-amino-4-(trifluoromethyl)-1,3-thiazole-5-carbaldehyde. Retrieved from [Link]
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National Institutes of Health. (2023). Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one. Retrieved from [Link]
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Chemistry of Heterocyclic Compounds. (2006). REACTIONS OF 5-[3-(TRIFLUOROMETHYL)PHENYL]FURAN-2-CARBALDEHYDE. Retrieved from [Link]
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MDPI. (2019). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]
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MDPI. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Retrieved from [Link]
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PubMed. (2021). Green Synthesis of Thiazole Derivatives using Multi-component Reaction of Aldehydes, Isothiocyanate and Alkyl Bromides: Investigation of Antioxidant and Antimicrobial Activity. Retrieved from [Link]
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ResearchGate. (2024). Organocatalytic multicomponent strategy for synthesizing amalgamated triazole-benzimidazole/thiazole scaffolds and comprehensive evaluation of their ab initio behavior. Retrieved from [Link]
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National Institutes of Health. (2011). Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds. Retrieved from [Link]
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Application Notes and Protocols for the Synthesis of Bioactive Molecules Using 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde
Introduction: The Strategic Importance of the Trifluoromethyl-Thiazole Scaffold in Medicinal Chemistry
The confluence of a thiazole ring and a trifluoromethyl (CF3) group within a single molecular framework represents a powerful strategy in modern drug discovery. The thiazole moiety, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a well-established pharmacophore found in a plethora of FDA-approved drugs and biologically active compounds, exhibiting a wide spectrum of activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Its ability to engage in hydrogen bonding, metal chelation, and π-π stacking interactions makes it a versatile scaffold for molecular recognition at biological targets.[3]
The incorporation of a trifluoromethyl group imparts profound and often beneficial changes to the physicochemical and pharmacokinetic properties of a molecule.[4] The high electronegativity of fluorine atoms can modulate the acidity or basicity of nearby functional groups, influence metabolic stability by blocking sites of oxidation, and enhance membrane permeability and oral bioavailability due to its lipophilic nature. Consequently, the 5-(trifluoromethyl)-1,3-thiazole motif has emerged as a privileged scaffold in the design of targeted therapeutics, particularly in the realm of protein kinase inhibitors.[5][6][7]
This technical guide provides detailed application notes and protocols for the synthetic utilization of a key building block, 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde , in the construction of diverse and potentially bioactive molecules. We will explore its reactivity in cornerstone organic transformations and provide step-by-step methodologies, underpinned by mechanistic rationale, to empower researchers in their quest for novel therapeutic agents.
Physicochemical Properties and Handling of 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde
Before embarking on synthetic protocols, a thorough understanding of the starting material is paramount.
| Property | Value |
| Molecular Formula | C₅H₂F₃NOS |
| Molecular Weight | 181.14 g/mol |
| Appearance | Off-white to yellow solid |
| Solubility | Soluble in most organic solvents (e.g., DCM, THF, DMF, DMSO) |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. |
Handling Precautions: As with many aldehydes and fluorinated compounds, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be conducted in a well-ventilated fume hood.
Synthetic Pathways to Bioactive Scaffolds
The aldehyde functionality at the 2-position of the thiazole ring is a versatile handle for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. This section will detail protocols for three fundamental transformations: the Wittig reaction, the Knoevenagel condensation, and reductive amination.
Wittig Reaction: Synthesis of Substituted Alkenes
The Wittig reaction is a powerful method for the stereoselective synthesis of alkenes from aldehydes and ketones.[8] The reaction of 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde with various phosphonium ylides provides access to a range of vinyl-substituted thiazoles, which can serve as key intermediates for more complex bioactive molecules.
Caption: Generalized workflow for the Wittig reaction.
This protocol utilizes a stabilized ylide, which generally favors the formation of the (E)-alkene isomer.
Materials:
-
5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde
-
(Triphenylphosphoranylidene)acetate (Ethyl Wittig reagent)
-
Dichloromethane (DCM), anhydrous
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde (1.0 mmol, 1.0 eq.).
-
Dissolve the aldehyde in anhydrous DCM (10 mL).
-
Add ethyl (triphenylphosphoranylidene)acetate (1.1 mmol, 1.1 eq.) to the stirred solution at room temperature.
-
Causality: The use of a slight excess of the ylide ensures complete consumption of the aldehyde. Stabilized ylides are generally less reactive and can be handled in air for short periods, but an inert atmosphere is recommended for optimal results.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure product.
Self-Validation: The formation of the desired product can be confirmed by ¹H NMR spectroscopy, observing the characteristic vinyl proton signals and the disappearance of the aldehyde proton signal. The E/Z ratio can also be determined from the coupling constants of the vinyl protons.
Knoevenagel Condensation: Access to α,β-Unsaturated Systems
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to an aldehyde followed by dehydration, yielding an α,β-unsaturated product.[9][10] This reaction is particularly useful for synthesizing compounds with electron-withdrawing groups attached to the double bond, which are valuable precursors for various heterocyclic systems and Michael acceptors.
Caption: Generalized workflow for the Knoevenagel condensation.
This protocol describes the condensation with malononitrile, a highly reactive active methylene compound.
Materials:
-
5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde
-
Malononitrile
-
Ethanol
-
Piperidine (catalytic amount)
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde (1.0 mmol, 1.0 eq.) and malononitrile (1.0 mmol, 1.0 eq.) in ethanol (10 mL).
-
Causality: Using equimolar amounts of reactants is often sufficient due to the high reactivity of malononitrile. Ethanol is a common and relatively green solvent for this transformation.
-
Cool the mixture in an ice bath and add a catalytic amount of piperidine (2-3 drops) with stirring.
-
Causality: Piperidine acts as a base to deprotonate the active methylene compound, generating the nucleophilic carbanion. The reaction is often exothermic, hence the initial cooling.
-
Allow the reaction to stir at room temperature. The product often precipitates from the reaction mixture.
-
Monitor the reaction by TLC. Upon completion (typically within 1-2 hours), collect the solid product by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials and catalyst.
-
Dry the product under vacuum. Further purification is often not necessary.
Self-Validation: The product can be characterized by IR spectroscopy (presence of a strong C≡N stretch) and NMR spectroscopy (disappearance of the aldehyde and methylene protons of the starting materials and appearance of a new vinylic proton signal).
Reductive Amination: Formation of Bioactive Amines
Reductive amination is a cornerstone transformation in medicinal chemistry for the synthesis of secondary and tertiary amines. It proceeds via the initial formation of an imine or iminium ion from an aldehyde and an amine, which is then reduced in situ to the corresponding amine.
Caption: Generalized workflow for reductive amination.
This protocol employs sodium triacetoxyborohydride (STAB), a mild and selective reducing agent that is particularly effective for reductive aminations.
Materials:
-
5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde
-
Benzylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
To a solution of 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde (1.0 mmol, 1.0 eq.) in anhydrous DCE (10 mL) in a round-bottom flask, add benzylamine (1.05 mmol, 1.05 eq.).
-
Stir the mixture at room temperature for 20-30 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 mmol, 1.5 eq.) portion-wise to the reaction mixture.
-
Causality: STAB is a milder reducing agent than sodium borohydride and will not readily reduce the starting aldehyde, allowing for the selective reduction of the in situ formed imine. The use of an excess ensures the reaction goes to completion.
-
Stir the reaction at room temperature and monitor its progress by TLC (typically 2-12 hours).
-
Once the reaction is complete, quench by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Self-Validation: Successful synthesis can be confirmed by the disappearance of the aldehyde proton in ¹H NMR and the appearance of a new methylene bridge signal. Mass spectrometry will show the expected molecular ion peak for the product.
Applications in Bioactive Molecule Synthesis: A Case Study in Kinase Inhibitors
The trifluoromethyl-thiazole scaffold is a key component of numerous kinase inhibitors.[11][12] The synthetic routes described above can be readily adapted to construct complex molecules with potential therapeutic applications. For instance, the products from these reactions can be further functionalized to generate libraries of compounds for screening against various kinase targets.
| Product Scaffold | Potential Biological Target | Rationale for Activity |
| Vinyl-substituted thiazole | Tyrosine Kinases (e.g., FGFR, VEGFR) | The vinyl linker can position additional pharmacophoric groups into the active site of the kinase. |
| α,β-Unsaturated thiazole derivatives | Covalent Kinase Inhibitors | The Michael acceptor functionality can form a covalent bond with a nucleophilic residue (e.g., cysteine) in the kinase active site, leading to irreversible inhibition. |
| Thiazolyl-methylamines | Serine/Threonine Kinases (e.g., ROCK, DYRK1A) | The amine functionality can act as a key hydrogen bond donor or acceptor, crucial for binding to the hinge region of the kinase.[11][12] |
Conclusion
5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde is a highly valuable and versatile building block for the synthesis of a diverse array of bioactive molecules. The protocols detailed herein for Wittig, Knoevenagel, and reductive amination reactions provide a solid foundation for researchers and drug development professionals to access novel chemical entities bearing the privileged trifluoromethyl-thiazole scaffold. The inherent modularity of these synthetic transformations allows for the systematic exploration of chemical space, paving the way for the discovery of next-generation therapeutics.
References
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Cai, W.-X., Liu, A.-L., Li, Z.-M., Dong, W.-L., Liu, X.-H., & Sun, N.-B. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Applied Sciences, 6(1), 13. [Link]
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Ayati, A., Emami, S., Asadipour, A., Shafiei, Z., & Foroumadi, A. (2020). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 25(21), 5149. [Link]
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El-Batta, A., Jiang, C., Zhao, W., Anness, R., Cooksy, A. L., & Bergdahl, M. (2007). Wittig reactions in water media employing stabilized ylides with aldehydes. Synthesis of alpha,beta-unsaturated esters from mixing aldehydes, alpha-bromoesters, and Ph3P in aqueous NaHCO3. The Journal of organic chemistry, 72(14), 5244–5259. [Link]
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Khalaf, M. I., Abdo, A.-W., Kandil, F., & Adnan, A. N. (2012). Knoevenagel condensation of some 5-substituted furan-2-carboxaldehyde with creatinine and their antimicrobial Screening. International Journal of ChemTech Research, 4(4), 1268-1275. [Link]
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Abdel-Maksoud, M. S., Co-Reyes, R. B., & El-Gamal, M. I. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Journal of the Iranian Chemical Society, 1-36. [Link]
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Chemistry LibreTexts. (2023). Wittig Reaction. [Link]
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ChemSynthesis. (n.d.). 2-amino-4-(trifluoromethyl)-1,3-thiazole-5-carbaldehyde. Retrieved from [Link]
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Rostami, A., & Zarei, A. (2012). Extending the Carbon Chain Length of Carbohydrate-Derived 5-Substituted-2-furaldehydes by Condensing with Active Methylene Compounds under Organocatalytic Conditions. ACS Omega, 4(27), 22533–22542. [Link]
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Khanfar, M., Salman, I., & Ameer, O. (2024). Synthesis and Biological Evaluation of Thiazole-based Fibroblast Growth Factor Receptor-1 Inhibitors. Anti-Cancer Agents in Medicinal Chemistry, 24(15), 1159-1165. [Link]
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Matteson, D. S., & Man, H.-W. (2008). Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. Organic letters, 10(7), 1349–1352. [Link]
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Al-Ostoot, F. H., Al-Tamimi, A.-M. M., & El-Sayed, N. N. E. (2023). Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. Current Medicinal Chemistry, 30(30), 3465-3489. [Link]
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Wang, H., et al. (2023). Thiazole-2-Carbaldehyde-Based Covalent Organic Frameworks. Angewandte Chemie International Edition, 62(42), e202309855. [Link]
-
Shi, D., et al. (2021). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. European Journal of Medicinal Chemistry, 213, 113177. [Link]
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Ali, I., et al. (2022). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. Molecules, 27(19), 6293. [Link]
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Li, Y., et al. (2011). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Bulletin of the Korean Chemical Society, 32(10), 3559-3562. [Link]
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University of Texas at El Paso. (n.d.). The WITTIG REACTION With CHEMILUMINESCENCE!. Retrieved from [Link]
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Meijer, L., et al. (2018). Design and Synthesis of Thiazolo[5,4-f]quinazolines as DYRK1A Inhibitors, Part II. Molecules, 23(10), 2603. [Link]
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Journal of Pharmaceutical Research International. (2023). An Overview of Thiazole Derivatives and its Biological Activities. [Link]
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JETIR. (2021). synthesis of novel 5-arylidene-3. [Link]
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Iranian Journal of Pharmaceutical Research. (2020). The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines. [Link]
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Kim, Y.-J., Kwon, H.-J., Han, S.-Y., & Gong, Y.-D. (2019). Synthesis of 2-Amino-5-Carboxamide Thiazole Derivatives via Dehydrative Cyclization of Thiourea Intermediate Resin on Solid Phase. ACS combinatorial science, 21(5), 380–388. [Link]
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analytical methods for quantifying 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde
An In-Depth Technical Guide to the Analytical Quantification of 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Precise Quantification
5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde is a heterocyclic compound of increasing interest in medicinal chemistry and drug development. The incorporation of a trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity of parent molecules, making this scaffold a valuable building block for novel therapeutic agents.[1] The thiazole ring is also a key feature in many pharmaceuticals.[2][3][4] Accurate and reliable quantification of this compound is paramount throughout the drug development lifecycle, from synthesis and formulation to metabolic studies. This guide provides a comprehensive overview of robust analytical methodologies for the precise quantification of 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde, with a primary focus on High-Performance Liquid Chromatography (HPLC) due to its specificity, sensitivity, and wide applicability.
Physicochemical Properties and Analytical Considerations
A foundational understanding of the physicochemical properties of 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde is crucial for method development.
| Property | Value/Information | Source |
| Molecular Formula | C₅H₂F₃NOS | [5] |
| Molecular Weight | 181.14 g/mol | [5] |
| Appearance | Liquid | |
| Boiling Point | 154.7 ± 40.0 °C at 760 mmHg | |
| Storage | -20°C, sealed, away from moisture | [6] |
The presence of the trifluoromethyl group and the thiazole nucleus, along with the aldehyde functional group, dictates the analytical strategy. The aromaticity of the thiazole ring and the carbonyl group provide a chromophore suitable for UV detection in HPLC. The trifluoromethyl group offers a unique handle for ¹⁹F NMR spectroscopy, which can be a powerful tool for structural confirmation and quantification.
Primary Analytical Technique: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Reverse-phase HPLC with UV detection is the recommended primary method for the quantification of 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde in various matrices. This technique offers excellent resolution, sensitivity, and reproducibility. The following sections detail a proposed method, drawing upon established protocols for similar thiazole derivatives.[7][8][9]
Principle of the Method
The analyte is separated from impurities and matrix components on a non-polar stationary phase (e.g., C18) with a polar mobile phase. The retention of the compound is controlled by the composition of the mobile phase. Quantification is achieved by measuring the absorbance of the analyte with a UV detector at a wavelength where it exhibits maximum absorbance.
Experimental Workflow for HPLC-UV Analysis
Caption: Workflow for the quantification of 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde by HPLC-UV.
Detailed Protocol: HPLC-UV Method
1. Instrumentation and Materials:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD) or variable wavelength detector (VWD).
-
Column: Zorbax SB-C18 (150 x 4.6 mm, 5.0 µm) or equivalent reverse-phase C18 column.[9]
-
Solvents: HPLC grade acetonitrile and water.
-
Reagents: 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde reference standard.
-
Glassware: Volumetric flasks, pipettes, and autosampler vials.
2. Chromatographic Conditions (Starting Point):
| Parameter | Condition | Rationale |
| Mobile Phase | Acetonitrile:Water (gradient or isocratic) | A common mobile phase for reverse-phase chromatography of moderately polar compounds.[8] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column to ensure good peak shape and reasonable run times.[9] |
| Column Temperature | 30 °C | To ensure reproducible retention times by minimizing temperature fluctuations. |
| Injection Volume | 10 µL | A typical injection volume to balance sensitivity and peak shape. |
| Detection Wavelength | To be determined by UV scan (likely 240-280 nm) | The wavelength of maximum absorbance should be used for optimal sensitivity.[8] |
3. Preparation of Solutions:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: The sample preparation will depend on the matrix. For a drug substance, dissolve a known amount in the mobile phase. For formulated products or biological samples, an extraction step (e.g., liquid-liquid extraction or solid-phase extraction) may be necessary.
4. Method Validation:
A comprehensive validation of the analytical method is essential to ensure its reliability. The validation should be performed according to ICH guidelines and should include the following parameters:
-
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This can be assessed by analyzing a blank matrix and a matrix spiked with the analyte and potential impurities.
-
Linearity: The linearity of the method should be established across the expected concentration range. A calibration curve of peak area versus concentration should be plotted, and the correlation coefficient (r²) should be determined.[7]
| Parameter | Acceptance Criteria |
| Concentration Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
-
Accuracy: The accuracy of the method is the closeness of the measured value to the true value. It is determined by analyzing samples with known concentrations of the analyte (spiked samples) at different levels (e.g., 80%, 100%, and 120% of the target concentration).
| Level | Recovery (%) |
| Low | 98 - 102 |
| Medium | 98 - 102 |
| High | 98 - 102 |
-
Precision: The precision of the method is a measure of the agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the relative standard deviation (RSD).
-
Repeatability (Intra-day precision): Analysis of replicate samples on the same day.
-
Intermediate Precision (Inter-day precision): Analysis of replicate samples on different days.
-
| Parameter | Acceptance Criteria (RSD) |
| Repeatability | ≤ 2% |
| Intermediate Precision | ≤ 2% |
-
Limit of Detection (LOD) and Limit of Quantification (LOQ):
-
LOD: The lowest concentration of the analyte that can be detected but not necessarily quantified.
-
LOQ: The lowest concentration of the analyte that can be determined with acceptable precision and accuracy.[8]
-
| Parameter | Estimated Value |
| LOD | ~0.1 µg/mL |
| LOQ | ~0.3 µg/mL |
-
Robustness: The robustness of the method is its ability to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition).[7]
Complementary Spectroscopic Techniques for Characterization
While HPLC is the primary tool for quantification, spectroscopic methods are indispensable for the structural confirmation and characterization of 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde.[1][10][11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful technique for the unambiguous identification of the compound.[1]
-
¹H NMR: Will provide information on the protons in the molecule, including the aldehydic proton and the proton on the thiazole ring.
-
¹³C NMR: Will show signals for all the carbon atoms in the molecule, with the trifluoromethyl carbon exhibiting a characteristic quartet due to coupling with the fluorine atoms.
-
¹⁹F NMR: This is particularly useful for trifluoromethylated compounds. A single signal is expected for the CF₃ group, and its chemical shift provides information about the electronic environment.[12] ¹⁹F NMR can also be used for quantitative purposes with an appropriate internal standard.[12]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.[1][10] Key expected vibrational bands include:
-
C=O stretch (aldehyde)
-
C=N and C=C stretches (thiazole ring)
-
C-F stretches (trifluoromethyl group)
Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule, confirming its identity.[1][10] Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. The molecular ion peak ([M]⁺) would be expected at m/z = 181.14.
Spectroscopic Analysis Workflow
Caption: Workflow for the spectroscopic characterization of 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde.
Alternative Chromatographic Technique: Gas Chromatography (GC)
Given the compound's boiling point, Gas Chromatography (GC) could be a viable alternative for quantification, particularly for assessing purity and detecting volatile impurities.
-
Principle: The compound is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column.
-
Detector: A Flame Ionization Detector (FID) would be suitable for this organic molecule.
-
Considerations: The thermal stability of the compound should be evaluated to ensure it does not degrade in the GC inlet or column. Derivatization is likely not necessary for this compound.
Conclusion
The accurate quantification of 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde is critical for its successful application in research and development. A validated reverse-phase HPLC-UV method is the recommended primary approach, offering a balance of specificity, sensitivity, and robustness. Complementary spectroscopic techniques, including NMR, FTIR, and MS, are essential for the unambiguous structural confirmation and characterization of the molecule. The protocols and validation parameters outlined in this guide provide a solid foundation for developing and implementing reliable analytical methods for this important chemical entity.
References
- BenchChem. (n.d.). Spectroscopic analysis of ortho-, meta-, and para-trifluoromethylphenols.
- BenchChem. (n.d.). Spectroscopic Fingerprints of Trifluoromethylated Molecules: A Comparative Guide.
- Movsisyan, M., Heugebaert, T. S., & Ley, S. V. (2017). Real-Time Spectroscopic Analysis Enabling Quantitative and Safe Consumption of Fluoroform during Nucleophilic Trifluoromethylation. ACS Sustainable Chemistry & Engineering, 6(1), 1233–1238.
- BenchChem. (n.d.). A Technical Guide to the Spectroscopic Analysis of 2-Trifluoromethyl-terephthalonitrile.
- Amanote Research. (n.d.). Detection and Spectral Analysis of Trifluoromethyl Groups at a Surface by Sum Frequency Generation Vibrational Spectroscopy.
- Sari, Y., Nasution, P., & Ginting, B. (2022). Synthesis and antioxidant activity screening of thiazole and oxazole derivative compounds. AIP Conference Proceedings, 2453(1), 030018.
- ResearchGate. (n.d.). Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole.
- Biosynth. (n.d.). 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde.
- Soares, L. A. L., et al. (2021). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. ACS Omega, 6(45), 30485–30493.
- SciELO. (2019). Stability Indicating Method for a Thiazolylhydrazone Derivative with Antifungal Activity and Experimental/Theoretical Elucidation of Its Degradation Products.
- Pharmaffiliates. (n.d.). 2-(Trifluoromethyl)thiazole-5-carbaldehyde.
- Al-Ghorbani, M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1772.
- National Center for Biotechnology Information. (n.d.). Excretion Study of 5-[5-(Trifluoromethyl)-1,2-oxazole-3-yl]-furan-2-sulfonamide in Rats.
- ResearchGate. (2007). Synthesis and characterization of the new thiazole Schiff base 2-(2-hydroxy) naphthylideneaminobenzothiazole and its complexes with Co(II), Cu(II), and Ni(II) ions.
- National Center for Biotechnology Information. (2021). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials.
- Sigma-Aldrich. (n.d.). 2-(Trifluoromethyl)thiazole-5-carbaldehyde.
- Sigma-Aldrich. (n.d.). 4-(Trifluoromethyl)thiazole-2-carbaldehyde.
- Giebułtowicz, J., et al. (2023). Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method. Scientific Reports, 13(1), 9226.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biosynth.com [biosynth.com]
- 6. 4-(Trifluoromethyl)thiazole-2-carbaldehyde | 354587-75-0 [sigmaaldrich.com]
- 7. Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. asahilab.co.jp [asahilab.co.jp]
Troubleshooting & Optimization
Technical Support Center: Purification of 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde
Welcome to the technical support guide for the purification of 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde (CAS No: 1379174-19-2). This molecule is a critical building block in medicinal chemistry and drug development, valued for its unique trifluoromethyl and thiazole moieties.[1][2] However, its purification can present challenges due to its chemical properties. This guide provides troubleshooting advice and detailed protocols in a direct question-and-answer format to assist researchers in achieving high purity for their downstream applications.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the first steps I should take to assess the purity of my crude product?
Answer: Before attempting any large-scale purification, a preliminary analysis of the crude material is essential. This allows you to identify the major components and select the most appropriate purification strategy.
-
Thin-Layer Chromatography (TLC): TLC is the most rapid and cost-effective method to visualize the complexity of your crude mixture. Spot the crude material on a silica gel plate and elute with a solvent system of intermediate polarity, such as 70:30 Hexane:Ethyl Acetate. Visualize the spots under a UV lamp. The number of spots indicates the minimum number of components in your mixture.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A crude ¹H NMR spectrum is invaluable. It can help identify unreacted starting materials, the desired product, and major byproducts by comparing the observed chemical shifts and integration values to known spectra. For this compound, pay close attention to the aldehyde proton (typically δ 9-10 ppm) and the aromatic proton on the thiazole ring.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides information on the number of components and their molecular weights. This is particularly useful for identifying if impurities are isomers or degradation products.[3]
Q2: My compound is streaking badly on the silica gel TLC plate. What causes this and how can I fix it?
Answer: Streaking is a common issue when purifying nitrogen-containing heterocycles like thiazoles on standard silica gel.[4]
Causality: Standard silica gel is slightly acidic due to the presence of silanol (Si-OH) groups on its surface. The basic nitrogen atom in the thiazole ring can interact strongly with these acidic sites via acid-base interactions. This causes the compound to "stick" and elute slowly and unevenly, resulting in a long streak rather than a compact spot.
Solutions:
-
Use a Mobile Phase Modifier: Add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica. A common choice is 0.5-1% triethylamine (NEt₃) or pyridine in your solvent system (e.g., 70:30:1 Hexane:Ethyl Acetate:NEt₃). This will compete with your thiazole for binding to the silica, leading to sharper spots.
-
Switch to a Different Stationary Phase: If a modifier is not effective or is incompatible with your compound, consider an alternative stationary phase.[4]
-
Neutral or Basic Alumina: Alumina is generally less acidic than silica and can be a good alternative for basic compounds.
-
Reversed-Phase Chromatography (C18): This technique separates compounds based on hydrophobicity and is less prone to issues with basic compounds.
-
Q3: I am struggling to achieve good separation between my product and an impurity using column chromatography. How can I optimize my solvent system?
Answer: Achieving good separation is critical and relies almost entirely on selecting the right mobile phase. The goal is to find a solvent system where the desired product has an Rf value of approximately 0.3-0.4 on TLC, with maximal separation from all impurities.[4]
Systematic Approach to Solvent Selection:
-
Start with a Standard System: Begin with a common binary mixture like Hexanes/Ethyl Acetate (EtOAc).
-
Run TLCs with Varying Polarity: Test a range of solvent ratios on TLC plates. For example:
-
90:10 Hexane:EtOAc (Low polarity)
-
70:30 Hexane:EtOAc (Medium polarity)
-
50:50 Hexane:EtOAc (Higher polarity)
-
-
Analyze the Results:
-
If all spots remain at the baseline (Rf ≈ 0), the system is not polar enough. Increase the proportion of the more polar solvent (EtOAc).
-
If all spots run to the solvent front (Rf ≈ 1), the system is too polar. Decrease the proportion of the polar solvent.
-
If you have poor separation, try a different solvent system entirely. Sometimes, changing the nature of the solvents can alter selectivity.
-
| Solvent System (Non-polar:Polar) | Increasing Polarity → | Notes |
| Hexane / Dichloromethane (DCM) | Low | Good for non-polar compounds. |
| Hexane / Ethyl Acetate (EtOAc) | Medium | A versatile, general-purpose system. |
| Dichloromethane (DCM) / Methanol (MeOH) | High | Effective for highly polar compounds.[4] |
Q4: My aldehyde seems to be decomposing on the silica gel column. What are my options?
Answer: Aldehydes can be sensitive to the acidic nature of silica gel, which can catalyze decomposition or oxidation to the corresponding carboxylic acid.[5]
Strategies to Mitigate Decomposition:
-
Deactivate the Silica: Before packing the column, prepare a slurry of the silica gel in your chosen eluent and add ~1% triethylamine. This neutralizes the acidic sites.
-
Run the Column Quickly: Minimize the time the compound spends on the column. Use flash chromatography with positive pressure to speed up the elution.
-
Use an Alternative Purification Method: If decomposition persists, column chromatography on silica may not be suitable. Consider the bisulfite adduct method described in Q6 .
Experimental Protocols & Workflows
Workflow for Purification Method Selection
The following diagram outlines the decision-making process for purifying your crude 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde.
Caption: Decision workflow for purification.
Q5: Can you provide a step-by-step protocol for flash column chromatography?
Answer: Certainly. This protocol assumes you have already determined an optimal solvent system via TLC.
Protocol: Flash Column Chromatography
-
Column Preparation:
-
Select an appropriately sized column (a good rule of thumb is a 40:1 to 100:1 ratio of silica gel weight to crude product weight).
-
Pack the column with silica gel as a slurry in the least polar solvent of your mobile phase (e.g., Hexane). Ensure there are no air bubbles or cracks.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of the column solvent or a slightly more polar solvent like dichloromethane.
-
Alternatively, for less soluble compounds, perform a "dry load": dissolve the crude product in a solvent, add a small amount of silica gel, and evaporate the solvent under reduced pressure. Carefully add the resulting free-flowing powder to the top of the column bed.
-
-
Elution:
-
Begin eluting with your chosen solvent system, applying gentle positive pressure with air or nitrogen.
-
Collect fractions in an array of test tubes. The fraction size should be about 10-20% of the column volume.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify which ones contain your pure product.[6]
-
Spot every few fractions on a single TLC plate to track the elution profile.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde.
-
Troubleshooting Column Chromatography
Caption: Troubleshooting common column chromatography issues.
Q6: Column chromatography is failing due to decomposition. Is there a chemical method to purify my aldehyde?
Answer: Yes. For aldehydes that are sensitive or difficult to separate from non-aldehyde impurities, purification via a sodium bisulfite adduct is an excellent classical method.[5][7] This technique is highly selective for aldehydes.
Mechanism: Sodium bisulfite adds across the carbonyl double bond to form a water-soluble salt. Neutral, non-aldehyde impurities can then be washed away with an organic solvent. The aldehyde is subsequently regenerated by adding a base.
Protocol: Bisulfite Adduct Purification
-
Adduct Formation:
-
Dissolve the crude aldehyde in a suitable solvent (e.g., ethanol or THF).
-
Slowly add a saturated aqueous solution of sodium bisulfite (NaHSO₃) with vigorous stirring. A slight excess (1.2 equivalents) is recommended.
-
Stir the mixture at room temperature. The reaction can take from a few hours to overnight. The solid bisulfite adduct may precipitate.
-
-
Purification:
-
If a solid precipitates, filter the mixture, and wash the solid adduct with ether or ethyl acetate to remove impurities.
-
If the adduct remains in the aqueous layer, transfer the biphasic mixture to a separatory funnel. Wash the aqueous layer several times with ethyl acetate to extract any organic-soluble impurities.
-
-
Regeneration of Aldehyde:
-
Take the purified adduct (either the filtered solid or the washed aqueous layer) and add a saturated solution of sodium bicarbonate (NaHCO₃) or a mild base until the gas evolution (CO₂) ceases.
-
This regenerates the pure aldehyde, which will typically separate as an oil or solid.
-
-
Isolation:
-
Extract the regenerated aldehyde into a fresh portion of an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the pure product.
-
References
- BenchChem Technical Support Team. (2025). Overcoming challenges in the purification of heterocyclic compounds. BenchChem.
- Biosynth. (2026). 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde.
- Amini-Rentsch, L., et al. (2019). A Novel and Efficient Continuous-Flow Route To Prepare Trifluoromethylated N-Fused Heterocycles for Drug Discovery and Pharmaceutical Manufacturing. Industrial & Engineering Chemistry Research.
- Synthesis New and Novel Aryl Thiazole Derivatives Compounds. (n.d.).
- ChemSynthesis. (2025). 2-amino-4-(trifluoromethyl)-1,3-thiazole-5-carbaldehyde.
- Ji, Y., et al. (2011). Innate C-H trifluoromethylation of heterocycles.
- Ji, Y., et al. (2011).
- Ghiur, A. A., et al. (2022). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents. Molecules.
- Multiple Authors. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification?.
- Magritek. (n.d.).
- Reddit Community. (2015). Purifying aldehydes?. r/chemistry.
- Geetha, D., et al. (n.d.). Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K.
Sources
- 1. biosynth.com [biosynth.com]
- 2. Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. magritek.com [magritek.com]
- 7. reddit.com [reddit.com]
common side reactions in the synthesis of 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde
Technical Support Center: Synthesis of 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde
Welcome to the technical support center for advanced heterocyclic synthesis. This guide is designed for researchers, chemists, and process development professionals engaged in the synthesis of complex pharmaceutical intermediates like 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde. Here, we address common challenges and side reactions encountered during its preparation, providing not just solutions but the underlying chemical principles to empower your experimental design.
Overview of a Common Synthetic Approach
The synthesis of 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde is typically not a one-pot reaction but a multi-step process. A robust and frequently employed strategy involves the initial formation of the 5-(trifluoromethyl)-1,3-thiazole core, followed by a formylation step at the C2 position. The C2 position of the thiazole ring is particularly susceptible to deprotonation and subsequent electrophilic attack, making this a logical approach.[1]
Below is a generalized workflow that forms the basis for our troubleshooting guide.
Caption: Generalized two-stage synthetic workflow.
Frequently Asked Questions & Troubleshooting Guide
This section is structured to address specific issues you may encounter. Each question is followed by a detailed explanation of the potential causes and a step-by-step protocol for resolution.
Q1: My formylation of 5-(Trifluoromethyl)-1,3-thiazole is giving very low yields. What are the most likely causes?
Low yield in the formylation step, typically a metalation followed by an electrophilic quench with a formylating agent like N,N-dimethylformamide (DMF), is a frequent and multifaceted problem. The success of this reaction hinges on the precise management of highly reactive organometallic intermediates.
Root Cause Analysis:
-
Inefficient Deprotonation (Metalation): The C2-proton of the thiazole ring must be abstracted to form the nucleophilic species. This process can be hampered by:
-
Inactive Reagent: The organolithium reagent (e.g., n-Butyllithium) may have degraded due to improper storage.
-
Protic Contaminants: Trace amounts of water or other protic impurities in the solvent, glassware, or starting material will quench the organolithium reagent before it can deprotonate the thiazole.
-
Insufficiently Low Temperature: These reactions are highly exothermic. If the temperature rises above the optimal range (typically -78 °C), side reactions, including reagent decomposition, can occur.
-
-
Side Reactions of the Organometallic Intermediate: Once formed, the 2-lithio-5-(trifluoromethyl)-1,3-thiazole is highly reactive and can participate in undesirable pathways:
-
Proton Reversion: It can be quenched by any available proton source, reverting to the starting material.
-
Ring Opening: While less common for thiazoles than some other heterocycles, highly reactive organometallics can sometimes induce ring-opening pathways.
-
-
Inefficient Quench: The reaction with DMF can be inefficient, leading to a complex mixture of products. The initially formed tetrahedral intermediate must be stable at low temperatures and then hydrolyzed carefully during workup to yield the aldehyde.
Caption: Troubleshooting flowchart for low-yield formylation.
Troubleshooting Protocol:
-
Reagent and System Preparation (Self-Validation):
-
Glassware: Oven-dry all glassware at >120 °C for several hours and allow to cool in a desiccator or under a stream of dry nitrogen/argon.
-
Solvent: Use freshly distilled anhydrous solvents (e.g., THF from sodium/benzophenone).
-
Reagent Titration: The molarity of commercial n-BuLi can vary. Titrate it against a known standard (e.g., diphenylacetic acid) immediately before use to determine its exact concentration.
-
Atmosphere: Conduct the entire reaction under a positive pressure of an inert gas (argon or nitrogen).
-
-
Optimized Reaction Execution:
-
Dissolve 5-(trifluoromethyl)-1,3-thiazole in anhydrous THF in your pre-prepared flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the freshly titrated n-BuLi (1.05 equivalents) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.
-
Stir the reaction at -78 °C for 1 hour to ensure complete deprotonation.
-
Add freshly distilled, anhydrous DMF (1.2 equivalents) dropwise, again maintaining the temperature at -78 °C.
-
Allow the reaction to stir for another 1-2 hours at this temperature.
-
Quench the reaction at low temperature by slowly adding a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature before proceeding with extraction.
-
Q2: I'm observing a significant amount of a byproduct that is not my starting material or desired product. What could it be?
The formation of unexpected byproducts often points to specific side reactions that can be controlled by modifying the reaction conditions.
Potential Side Reactions and Byproducts:
-
Over-addition/Dimerization: If the 2-lithio intermediate reacts with the newly formed aldehyde product before the reaction is quenched, it can lead to the formation of a secondary alcohol dimer. This is more likely if there are localized "hot spots" or if the DMF is added too quickly.
-
Formation of the Corresponding Alcohol: The aldehyde product can be reduced to the corresponding alcohol, 5-(Trifluoromethyl)-1,3-thiazol-2-yl)methanol. This can happen if the workup procedure uses a reducing agent or if the intermediate complex is unstable and undergoes an unintended reduction pathway.
-
Formation of the Carboxylic Acid: The aldehyde is susceptible to oxidation. Exposure to air for prolonged periods during workup or purification can lead to the formation of 5-(trifluoromethyl)-1,3-thiazole-2-carboxylic acid.
Caption: Desired formylation pathway vs. common side reactions.
Mitigation Strategies:
-
To Prevent Dimerization: Ensure rapid stirring and add the DMF solution slowly and sub-surface to prevent localized high concentrations of the aldehyde product.
-
To Prevent Oxidation: After quenching, work up the reaction promptly. Consider blanketing the separatory funnel and collection flasks with nitrogen if the product proves to be highly air-sensitive.
-
Purification: Use flash column chromatography on silica gel. A gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with ethyl acetate is typically effective. The polarity of the potential byproducts generally follows this order: Starting Material < Product Aldehyde < Dimer Alcohol < Carboxylic Acid.
| Compound | Typical Rf (Hexane:EtOAc 4:1) | Notes |
| 5-(CF3)-Thiazole | ~0.8 | Non-polar starting material |
| Target Aldehyde | ~0.4 | Desired Product |
| Dimerized Alcohol | ~0.2 | More polar due to two hydroxyl groups |
| Carboxylic Acid | ~0.0 - 0.1 | Highly polar, may streak on the baseline |
Q3: The synthesis of my 5-(trifluoromethyl)-1,3-thiazole precursor from 2-bromo-3,3,3-trifluoropropene is inefficient. Are there common pitfalls?
The construction of the thiazole ring itself is the foundation of the synthesis.[2] Problems here often relate to the stability and reactivity of the starting materials. 2-bromo-3,3,3-trifluoropropene is a useful building block but requires careful handling.[3][4]
Common Issues:
-
Precursor Instability: 2-bromo-3,3,3-trifluoropropene can be unstable and has a limited shelf life.[2] It is also toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.[5]
-
Low Reactivity of Thioamide: The thioamide partner in the cyclization (e.g., thioformamide) can be unstable or may not react efficiently under the chosen conditions. Hantzsch thiazole synthesis and its variations often require heating, which can decompose sensitive reagents.[6]
-
Polymerization: The alkene functionality in 2-bromo-3,3,3-trifluoropropene makes it susceptible to radical polymerization, especially if heated in the presence of impurities.[3]
Recommendations:
-
Verify Precursor Quality: Use freshly acquired or distilled 2-bromo-3,3,3-trifluoropropene. Check for signs of decomposition (discoloration, polymerization).
-
Optimize Reaction Conditions: Systematically screen reaction temperatures and solvents. Some cyclizations work better in alcohols, while others prefer aprotic solvents like DMF or acetonitrile.
-
Consider Alternative Reagents: If using a simple thioamide is problematic, consider using a more robust reagent like potassium thiocyanate in a suitable solvent system. The reaction of an alpha-haloketone (or equivalent) with a thiocyanate is a classic route to thiazoles.[7]
References
-
MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Available at: [Link]
-
Uzelac, E. J., & Rasmussen, S. C. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. The Journal of Organic Chemistry, 82(11), 5947–5951. Available at: [Link]
-
Guo, P., et al. (2022). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Organic Letters, 24, 2145-2148. Available at: [Link]
-
Chen, K., et al. (2022). Thiazole-5-carbaldehyde Synthesis by Cascade Annulation of Enaminones and KSCN with Dess-Martin Periodinane Reagent. The Journal of Organic Chemistry, 87(21), 14957–14964. Available at: [Link]
- Google Patents. The preparation method of 2-thiazole carboxaldehyde compounds.
-
BEPLS. Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Available at: [Link]
Sources
- 1. mjas.analis.com.my [mjas.analis.com.my]
- 2. Page loading... [wap.guidechem.com]
- 3. Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor [organic-chemistry.org]
- 4. 2-BROMO-3,3,3-TRIFLUOROPROPENE | 1514-82-5 [chemicalbook.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. bepls.com [bepls.com]
- 7. Thiazole-5-carbaldehyde Synthesis by Cascade Annulation of Enaminones and KSCN with Dess-Martin Periodinane Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde
Welcome to the technical support center for the synthesis and optimization of 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the preparation of this valuable synthetic intermediate. The trifluoromethyl group imparts unique electronic properties and metabolic stability to molecules, making this aldehyde a key building block in medicinal chemistry. However, the strong electron-withdrawing nature of the CF₃ group presents specific challenges in its synthesis. This document provides in-depth, experience-driven advice in a question-and-answer format to help you achieve optimal reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: Synthesis Strategy
Question: What are the most viable synthetic strategies to prepare 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde, and what are the key considerations for choosing a route?
Answer: There are three primary strategies for synthesizing 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde, each with its own set of advantages and challenges. The choice of strategy often depends on the availability of starting materials and the scale of the synthesis.
-
Formylation of a Pre-formed 5-(Trifluoromethyl)-1,3-thiazole Ring: This is a direct approach, but the electron-withdrawing trifluoromethyl group deactivates the thiazole ring towards electrophilic substitution.
-
Cyclization to Form the Thiazole Ring (Hantzsch-type Synthesis): This classic approach involves constructing the thiazole ring from acyclic precursors. The challenge lies in obtaining the appropriate trifluoromethylated starting materials.
-
Functional Group Interconversion at the C2-Position: This involves starting with a 5-(trifluoromethyl)-1,3-thiazole that has a different functional group at the 2-position (e.g., a methyl or bromo group) and converting it to the aldehyde.
FAQ 2: Troubleshooting the Vilsmeier-Haack Formylation
Question: I am attempting a Vilsmeier-Haack formylation of 5-(trifluoromethyl)-1,3-thiazole and observing low to no conversion. What are the likely causes and how can I optimize the reaction?
Answer: Low conversion in the Vilsmeier-Haack formylation of 5-(trifluoromethyl)-1,3-thiazole is a common issue due to the deactivating effect of the CF₃ group.[1] Here’s a breakdown of potential problems and optimization strategies:
-
Insufficient Electrophilicity of the Vilsmeier Reagent: The standard Vilsmeier reagent (generated from DMF and POCl₃) may not be electrophilic enough to react with the deactivated thiazole ring.
-
Troubleshooting:
-
Alternative Reagents: Consider using a more reactive Vilsmeier reagent. For instance, the use of oxalyl chloride or thionyl chloride instead of POCl₃ with DMF can generate a more potent formylating agent.
-
Reaction Temperature: While the initial formation of the Vilsmeier reagent is often done at low temperatures, the subsequent formylation of an electron-deficient substrate may require higher temperatures (e.g., 60-100 °C) to proceed.[2] Monitor the reaction by TLC or LC-MS to track the consumption of the starting material. Be cautious, as higher temperatures can also lead to decomposition.
-
Stoichiometry: An excess of the Vilsmeier reagent (2-3 equivalents) may be necessary to drive the reaction to completion.
-
-
-
Decomposition of Starting Material or Product: The reaction conditions might be too harsh, leading to degradation.
-
Troubleshooting:
-
Temperature Control: Carefully control the temperature during the addition of POCl₃ to DMF to avoid uncontrolled exotherms. After the addition of the thiazole substrate, gradually increase the temperature.
-
Reaction Time: Prolonged reaction times at high temperatures can lead to charring and byproduct formation. Optimize the reaction time by monitoring its progress.
-
-
-
Work-up Issues: The iminium salt intermediate must be carefully hydrolyzed to the aldehyde.
-
Troubleshooting:
-
Controlled Quenching: Pour the reaction mixture slowly onto crushed ice with vigorous stirring. This helps to control the exotherm of the hydrolysis.
-
pH Adjustment: After the initial quench, carefully basify the aqueous solution (e.g., with sodium bicarbonate or sodium hydroxide solution) to a neutral or slightly basic pH to ensure complete hydrolysis of the iminium salt and to facilitate extraction of the product.
-
-
FAQ 3: Hantzsch-Type Thiazole Synthesis Issues
Question: I am trying to synthesize the target molecule via a Hantzsch-type reaction using a trifluoromethylated thioamide and a halocarbonyl compound. I am getting a complex mixture of products. What are the potential side reactions?
Answer: The Hantzsch synthesis is a powerful tool for constructing thiazole rings.[3] However, side reactions can lead to complex mixtures.
-
Ambiguous Cyclization: The starting materials might react in unintended ways.
-
Troubleshooting:
-
Purity of Starting Materials: Ensure the purity of your trifluoromethylated thioamide and the halocarbonyl compound. Impurities can lead to a cascade of side reactions.
-
Reaction Conditions: The reaction is often sensitive to pH and temperature. A buffered system or the use of a mild base (e.g., sodium acetate) can sometimes improve selectivity. Running the reaction at a lower temperature for a longer duration might also favor the desired product.
-
-
-
Formation of Byproducts:
-
Troubleshooting:
-
Thioamide Decomposition: Thioamides can be unstable, especially under harsh conditions. Use freshly prepared or purified thioamide.
-
Self-condensation of the Halocarbonyl: The halocarbonyl compound can undergo self-condensation, especially in the presence of a strong base. Add the base slowly and at a controlled temperature.
-
-
FAQ 4: Oxidation of a C2-Methyl or C2-Hydroxymethyl Group
Question: I have synthesized 2-methyl-5-(trifluoromethyl)-1,3-thiazole and want to oxidize it to the aldehyde. What are the recommended oxidation conditions, and what are the potential pitfalls?
Answer: Oxidation of a methyl group directly to an aldehyde can be challenging and often requires specific reagents to avoid over-oxidation to the carboxylic acid. A two-step approach via the alcohol is often more reliable.
-
Direct Oxidation of the Methyl Group:
-
Recommended Reagents: Selenium dioxide (SeO₂) is a classic reagent for the oxidation of activated methyl groups to aldehydes. However, it is toxic and requires careful handling. Other methods might involve radical bromination followed by hydrolysis.
-
-
Oxidation of the 2-Hydroxymethyl Group: This is generally a more controlled transformation.
-
Recommended Reagents:
-
Manganese Dioxide (MnO₂): This is a mild and selective oxidant for allylic and benzylic-type alcohols, which includes the 2-hydroxymethylthiazole. It is a heterogeneous reagent, and a large excess is often required.
-
Dess-Martin Periodinane (DMP) or Swern Oxidation: These are reliable methods for the oxidation of primary alcohols to aldehydes with minimal over-oxidation.
-
-
-
Potential Pitfalls:
-
Over-oxidation: The aldehyde product can be further oxidized to the carboxylic acid, especially with stronger oxidants or at higher temperatures.
-
Ring Opening: The thiazole ring can be sensitive to certain oxidizing conditions. Mild conditions are crucial.
-
Purification: The polarity of the starting material (alcohol) and the product (aldehyde) are often similar, which can make chromatographic purification challenging. Careful selection of the eluent system is necessary.
-
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of 5-(Trifluoromethyl)-1,3-thiazole (Optimized Conditions)
This protocol is a starting point for the optimization of the formylation of the electron-deficient 5-(trifluoromethyl)-1,3-thiazole.
-
Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool phosphorus oxychloride (POCl₃, 3.0 eq.) in anhydrous dichloromethane (DCM) to 0 °C.
-
Vilsmeier Reagent Formation: Add anhydrous N,N-dimethylformamide (DMF, 3.0 eq.) dropwise to the stirred solution of POCl₃, maintaining the temperature below 5 °C. After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.
-
Formylation Reaction: Dissolve 5-(trifluoromethyl)-1,3-thiazole (1.0 eq.) in anhydrous DCM and add it dropwise to the prepared Vilsmeier reagent at 0 °C.
-
Reaction Progression: After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux (around 40 °C for DCM) for 4-8 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to 0 °C and carefully pour it onto a stirred mixture of crushed ice and saturated sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer with DCM (3 x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
Table 1: Troubleshooting Vilsmeier-Haack Formylation
| Problem | Potential Cause | Suggested Solution |
| Low or no conversion | Deactivated substrate | Increase reaction temperature; use a more reactive formylating agent (e.g., from oxalyl chloride/DMF). |
| Dark reaction mixture/decomposition | Reaction too harsh | Maintain low temperature during Vilsmeier reagent formation; control heating during formylation. |
| Product loss during work-up | Incomplete hydrolysis of iminium salt | Ensure slow, controlled quenching on ice; careful pH adjustment to neutral/mildly basic. |
Data Presentation & Visualization
Logical Workflow for Synthesis Route Selection
The choice of synthetic route is a critical decision point. The following diagram illustrates a logical workflow for selecting the most appropriate strategy.
Caption: Decision workflow for selecting a synthetic route.
Troubleshooting Flowchart for Low Yield
When faced with a low yield, a systematic approach to troubleshooting is essential.
Sources
stability of 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde under different conditions
Welcome to the technical support center for 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this versatile building block. Here, we address common questions and provide practical protocols to assess and ensure the stability of this compound under various experimental conditions.
Introduction: The Duality of Reactivity and Stability
5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde is a valuable reagent in medicinal chemistry and materials science due to its unique combination of a reactive aldehyde group and a stable trifluoromethylated thiazole core. The trifluoromethyl group is known to enhance metabolic stability and lipophilicity in target molecules[1][2]. However, the aldehyde functionality, while essential for synthetic transformations, can also be susceptible to degradation under certain conditions. This guide will help you navigate the nuances of working with this compound to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing variable yields in my reaction using 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde. Could the stability of the aldehyde be a factor?
A1: Absolutely. Aldehydes, in general, are prone to oxidation and other side reactions, which can lead to inconsistent yields. The stability of 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde can be influenced by several factors in your reaction setup:
-
Atmosphere: The presence of oxygen can lead to the oxidation of the aldehyde to the corresponding carboxylic acid.
-
Solvent: The purity and type of solvent are critical. Protic solvents, especially in the presence of acid or base catalysts, can participate in reactions with the aldehyde.
-
Temperature: Elevated temperatures can accelerate degradation pathways.
-
pH: Both acidic and basic conditions can affect the stability of the thiazole ring and the aldehyde group.
Troubleshooting Steps:
-
Inert Atmosphere: Ensure your reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Solvent Purity: Use freshly distilled or anhydrous solvents to avoid impurities that could react with the aldehyde.
-
Temperature Control: Maintain the recommended reaction temperature and avoid excessive heating.
-
pH Monitoring: If your reaction conditions are acidic or basic, consider the potential for hydrolysis or other pH-dependent degradation.
Q2: How stable is 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde to acidic and basic conditions?
A2: While N-trifluoromethyl azoles are noted for their excellent aqueous stability, the overall stability of 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde under acidic or basic conditions is a nuanced topic[3][4].
-
Acidic Conditions: Strong acids may lead to the hydrolysis of the thiazole ring, although the electron-withdrawing nature of the trifluoromethyl group can provide some protection. It is crucial to use the mildest acidic conditions necessary for your transformation.
-
Basic Conditions: Aldehydes can undergo aldol condensation or Cannizzaro reactions under basic conditions, especially at elevated temperatures. The thiazole ring itself is generally more stable to bases than to acids.
Recommendation: We strongly advise performing a preliminary stability study under your specific reaction conditions if you have concerns. A detailed protocol for this is provided in the "Experimental Protocols" section of this guide.
Q3: Can I use common oxidizing or reducing agents with this compound?
A3: The aldehyde group is readily oxidized and reduced. Therefore, compatibility with these reagents depends on whether you intend to transform the aldehyde.
-
Oxidizing Agents: Common oxidizing agents like potassium permanganate (KMnO4) or chromic acid will readily oxidize the aldehyde to a carboxylic acid[5]. If this is not the desired outcome, avoid these reagents. For reactions where the aldehyde must remain intact, avoid exposure to strong oxidants and an oxygen-rich atmosphere.
-
Reducing Agents: Strong reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) will reduce the aldehyde to the corresponding alcohol. If the aldehyde is a key pharmacophore or reactive handle for subsequent steps, these reagents should be used only when reduction is the intended transformation.
Q4: Is 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde sensitive to light?
Preventative Measures:
-
Store the compound in an amber vial.
-
Conduct reactions in flasks wrapped in aluminum foil if they are light-sensitive.
Experimental Protocols
Protocol 1: General Stability Assessment of 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde
This protocol provides a framework for evaluating the stability of the title compound under your specific experimental conditions (e.g., solvent, temperature, pH).
Objective: To determine the percentage of degradation of 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde over time under simulated reaction conditions.
Materials:
-
5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde
-
Your chosen reaction solvent(s)
-
Internal standard (e.g., a stable compound with a distinct NMR or HPLC signal that does not react with the aldehyde)
-
NMR tubes or HPLC vials
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC or NMR spectrometer
Procedure:
-
Prepare a Stock Solution: Accurately weigh a known amount of 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde and dissolve it in a known volume of your reaction solvent to create a stock solution of known concentration.
-
Prepare the Test Solution: In a separate volumetric flask, mix a known volume of the stock solution with your reaction additives (e.g., acid, base, catalyst) and a known amount of the internal standard. Dilute to the final volume with your solvent. This will be your "time zero" sample.
-
Incubation: Transfer aliquots of the test solution to separate sealed vials and place them under the desired reaction conditions (e.g., specific temperature, light exposure).
-
Time Points: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), remove a vial and quench the reaction if necessary (e.g., by neutralizing the acid/base or cooling to a low temperature).
-
Analysis: Analyze the "time zero" sample and the samples from each time point by HPLC or ¹H NMR.
-
HPLC: Monitor the peak area of the aldehyde relative to the internal standard.
-
¹H NMR: Monitor the integral of a characteristic proton signal of the aldehyde (e.g., the aldehyde proton) relative to a signal from the internal standard.
-
-
Data Analysis: Calculate the percentage of remaining aldehyde at each time point relative to the "time zero" sample.
Workflow for Stability Assessment
Caption: Workflow for assessing the stability of the compound.
Potential Degradation Pathways
Based on the general chemistry of aldehydes and thiazoles, the following degradation pathways are plausible for 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde.
Caption: Potential degradation pathways for the compound.
Data Summary Table
| Condition | Potential Issue | Recommended Action |
| pH | Acid-catalyzed hydrolysis of the thiazole ring; base-catalyzed aldol or Cannizzaro reactions. | Use mild acidic/basic conditions; perform a stability study (Protocol 1). |
| Temperature | Increased rate of degradation. | Follow recommended reaction temperatures; avoid prolonged heating. |
| Atmosphere | Oxidation of the aldehyde to a carboxylic acid. | Use an inert atmosphere (N₂ or Ar). |
| Light | Photodegradation of the thiazole ring. | Protect from light by using amber vials or wrapping flasks in foil. |
| Reagents | Unintended oxidation or reduction of the aldehyde. | Choose reagents compatible with the aldehyde group if it needs to be preserved. |
Concluding Remarks
5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde is a robust and highly useful building block when handled with an understanding of its potential stability limitations. By taking the precautions outlined in this guide and, when necessary, performing the recommended stability assessments, researchers can ensure the reliability and reproducibility of their synthetic endeavors.
For further assistance, please do not hesitate to contact our technical support team.
References
-
Schaffner, A. P., et al. (2020). N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox. Journal of Medicinal Chemistry. [Link]
-
Nagib, D. A., Scott, M. E., & MacMillan, D. W. C. (2009). Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis. Journal of the American Chemical Society. [Link]
-
Chaume, G., et al. (2010). Synthesis of 2-trifluoromethyl-1,3-oxazolidines as hydrolytically stable pseudoprolines. The Journal of Organic Chemistry. [Link]
-
Khan Academy. (n.d.). Oxidation of alcohols I: Mechanism and oxidation states. Khan Academy. [Link]
-
Nasser, M. N., et al. (2016). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. Pharmacology & Pharmacy. [Link]
-
Popkov, A., et al. (2022). Acid-Switchable Synthesis of Trifluoromethylated Triazoles and Isoxazoles via Reaction of CF3-Ynones with NaN3: DFT Study of the Reaction Mechanism. International Journal of Molecular Sciences. [Link]
-
de Souza, M. V. N. (2012). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. [Link]
-
Schaffner, A. P., et al. (2020). N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox. PubMed. [Link]
-
Nagib, D. A., Scott, M. E., & MacMillan, D. W. C. (2009). Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis. PubMed Central. [Link]
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Organic Chemistry Portal. [Link]
-
Pires, B. R., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Archives. [Link]
-
Reddy, T. S., et al. (2018). General and Practical Conversion of Aldehydes to Homologated Carboxylic Acids. Organic Letters. [Link]
-
Nagib, D. A., Scott, M. E., & MacMillan, D. W. C. (2009). Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis. ResearchGate. [Link]
-
Grygorenko, O. O., et al. (2025). Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems. RSC Advances. [Link]
-
Ayati, A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. [Link]
-
Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica. [Link]
-
Worachartcheewan, A., et al. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal. [Link]
-
Fustero, S., et al. (2014). General Synthetic Methods for Thiazole and Thiazolium Salts. ResearchGate. [Link]
-
Shaalaa.com. (2024). The metallic oxide which can be reduced by using common reducing agents is ______. Shaalaa.com. [Link]
-
Ugi, I., et al. (2011). Efficient oxidation of 1,2-diols into alpha-hydroxyketones catalyzed by organotin compounds. Chemistry – A European Journal. [Link]
-
Wang, X., et al. (2021). Evaluation of Various Thiourea Derivatives as Reducing Agents in Two-Component Methacrylate-Based Materials. Polymers. [Link]
-
Alcaide, B., et al. (2025). Facial One-Pot, Three-Component Synthesis of Thiazole Compounds by the Reactions of Aldehyde/Ketone, Thiosemicarbazide and Chlorinated Carboxylic Ester Derivatives. ResearchGate. [Link]
-
Dembivitskii, A. D., et al. (2023). The Synthesis of Novel 2-Hetarylthiazoles via the Stille Reaction. ResearchGate. [Link]
-
García-Calvo, O., et al. (2022). Hydrothermal CO2 Reduction by Glucose as Reducing Agent and Metals and Metal Oxides as Catalysts. Catalysts. [Link]
Sources
- 1. Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis [organic-chemistry.org]
- 2. The Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Khan Academy [khanacademy.org]
Technical Support Center: Synthesis of 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde Derivatives
Welcome to the technical support center for the synthesis of 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. The incorporation of a trifluoromethyl (CF₃) group into thiazole rings can significantly enhance the lipophilicity, metabolic stability, and binding affinity of drug candidates, making these compounds highly valuable in pharmaceutical research.[1]
However, the synthesis of these molecules is not without its challenges. The strong electron-withdrawing nature of the CF₃ group can deactivate the heterocyclic ring, leading to sluggish reactions, low yields, and the formation of complex side products. This guide provides in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for constructing the 5-(trifluoromethyl)-1,3-thiazole core?
The most prevalent and versatile method is the Hantzsch Thiazole Synthesis .[2][3] This reaction involves the condensation of an α-haloketone (or α-haloaldehyde) with a thioamide. For the synthesis of 5-(CF₃)-thiazoles, this typically means reacting a trifluoromethylated α-halocarbonyl compound with a suitable thioamide. The reaction is robust, generally high-yielding, and tolerates a wide range of functional groups.[3][4]
Q2: Why is the trifluoromethyl group particularly challenging in this synthesis?
The CF₃ group is a powerful electron-withdrawing group. This has several consequences:
-
Reduced Nucleophilicity: The CF₃ group deactivates the thiazole ring, making subsequent reactions, such as electrophilic substitution (e.g., formylation), more difficult compared to non-fluorinated analogues.[5]
-
Starting Material Reactivity: Trifluoromethylated starting materials, such as 3-bromo-1,1,1-trifluoroacetone, can be highly reactive and prone to side reactions or decomposition.
-
Product Stability: While the C-F bond is very strong, the high electronegativity can influence the stability of intermediates and the final products, sometimes complicating purification.[1]
Q3: What are the critical starting materials and their purity requirements?
The two key building blocks are the trifluoromethylated α-halocarbonyl and the thioamide.
-
α-Halocarbonyl (e.g., 3-bromo-1,1,1-trifluoroacetone): This reagent is volatile and lachrymatory. It should be handled in a well-ventilated fume hood. Purity is critical; aged or improperly stored reagent can contain acidic impurities (HBr) that catalyze side reactions. It is often best to use freshly opened or distilled material.
-
Thioamide (e.g., Thioformamide, Thioacetamide): The stability of thioamides can be an issue. They are susceptible to hydrolysis. Ensure they are dry and of high purity. For derivatives, if the thioamide is not commercially available, it can be synthesized from the corresponding amide using reagents like Lawesson's reagent.
Troubleshooting Guide: From Low Yields to Purification Headaches
This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable solutions.
Problem Area 1: Low or No Product Formation in Hantzsch Ring Synthesis
Q: My Hantzsch reaction is giving very low yields or failing completely. I see a lot of unreacted starting material. What's going wrong?
This is a common issue that can often be traced back to reaction conditions or reagent quality.[6] Let's break down the potential causes.
Sources
- 1. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. synarchive.com [synarchive.com]
- 3. mdpi.com [mdpi.com]
- 4. Thiazole synthesis [organic-chemistry.org]
- 5. Thiazole - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde
Welcome to the technical support guide for 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with the purification of this versatile fluorinated building block. Achieving high purity is critical, as residual impurities can interfere with subsequent reactions, compromise biological assay results, and introduce artifacts in analytical data. This guide provides field-proven troubleshooting advice and detailed protocols grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde?
A1: The impurity profile is highly dependent on the synthetic route employed. However, based on common syntheses of thiazole derivatives, you can anticipate the following classes of impurities:
-
Unreacted Starting Materials: Precursors used for the thiazole ring construction or the installation of the carbaldehyde group.
-
Reaction By-products: Compounds formed from side reactions, such as over-oxidation of the aldehyde to a carboxylic acid, or products from incomplete reactions.
-
Reagents and Catalysts: Residual acids, bases, or metal catalysts used during the synthesis.[1]
-
Solvent Residues: Trace amounts of reaction or extraction solvents (e.g., Dichloromethane, Toluene, Ethanol).[2][3][4]
-
Degradation Products: The aldehyde functional group can be susceptible to oxidation or polymerization, particularly if exposed to air, light, or harsh pH conditions over extended periods.
Q2: How do I choose the best primary purification method for my sample?
A2: The optimal strategy depends on the physical state of your crude product and the nature of the impurities.
-
For solid compounds with >90% initial purity: Recrystallization is often the most efficient and scalable method to achieve excellent purity (>99%).[5]
-
For liquid, oily, or highly impure solid compounds: Flash column chromatography is the preferred method due to its versatility in separating a wider range of impurities.[2][5]
-
For separating closely related isomers or achieving ultra-high purity (>99.5%): High-Performance Liquid Chromatography (HPLC), particularly reversed-phase, may be necessary.[5][6]
The following decision tree provides a general guide:
Caption: Decision tree for selecting a purification method.
Q3: How can I monitor the purity of my fractions and the final product?
A3: A combination of techniques is recommended:
-
Thin-Layer Chromatography (TLC): The workhorse for real-time monitoring of column chromatography fractions and for quickly assessing the complexity of the crude mixture.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are invaluable for structural confirmation and purity assessment. The absence of impurity signals provides strong evidence of high purity. Benchtop NMR can even be used for direct analysis of column fractions.[8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides sensitive detection of impurities and confirms the molecular weight of the desired product.
-
Gas Chromatography (GC): Useful for detecting volatile impurities like residual solvents.[9]
Troubleshooting Guide: Flash Column Chromatography
Flash column chromatography is a powerful technique but can present challenges, especially with sensitive heterocyclic compounds.
| Problem Encountered | Probable Cause(s) | Recommended Solution(s) |
| Product Streaking or Tailing on TLC/Column | 1. Compound is too polar for the eluent. 2. Interaction with acidic silica gel. 3. Column is overloaded with sample. | 1. Increase the polarity of the mobile phase. 2. Deactivate the silica gel by pre-flushing the column with your eluent containing 0.5-1% triethylamine (Et₃N).[5][10] Alternatively, use neutral alumina as the stationary phase.[5] 3. Use a larger column or load less crude material. A general rule is a 1:30 to 1:100 ratio of crude material to silica gel by weight. |
| Poor Separation of Product and Impurity | 1. Eluent system is not optimal. 2. Impurity has very similar polarity to the product. | 1. Re-optimize the eluent system using TLC. Test different solvent combinations (e.g., Hexanes/Ethyl Acetate, Dichloromethane/Methanol). Aim for an Rf of ~0.2-0.3 for the product.[10] 2. Employ a gradient elution, starting with a low-polarity eluent and gradually increasing its strength.[10] If co-elution persists, a secondary purification by recrystallization or preparative HPLC may be required.[11] |
| Low Recovery / Product Stuck on Column | 1. Compound is degrading on the acidic silica. 2. Compound is insoluble in the eluent after loading. | 1. Minimize contact time by running the column quickly (flash chromatography). Use a deactivated stationary phase (see above).[5] 2. Load the sample onto the column by dissolving it in a minimal amount of a strong solvent (e.g., dichloromethane), adding a small amount of silica gel, evaporating the solvent to get a free-flowing powder, and loading this solid sample onto the column.[10] |
| Product Elutes with the Solvent Front | The eluent system is too polar. | Start with a much less polar solvent system (e.g., 100% Hexane or Toluene) and gradually increase the polar component. |
Experimental Protocol: Flash Column Chromatography
This protocol assumes a solid crude product that is stable on standard silica gel.
-
Solvent System Selection:
-
Dissolve a small amount of the crude material in dichloromethane.
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate in various solvent systems (e.g., start with 9:1 Hexanes:Ethyl Acetate).
-
The ideal system will give your product an Rf value of approximately 0.2-0.3.[10]
-
-
Column Packing:
-
Select an appropriately sized column.
-
Prepare a slurry of silica gel in the low-polarity eluent selected in Step 1.
-
Pour the slurry into the column and use gentle air pressure to pack it uniformly, ensuring no air bubbles are trapped. Add a thin layer of sand on top.
-
-
Sample Loading:
-
Dissolve the crude 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde in a minimal amount of dichloromethane.
-
Carefully apply the sample solution to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the solvent system determined from your TLC analysis.
-
If separation is difficult, a gradual increase in solvent polarity (gradient elution) may be necessary.[10]
-
Collect fractions in test tubes and monitor their composition by TLC.
-
-
Product Isolation:
-
Combine the pure fractions, identified by TLC.
-
Remove the solvent using a rotary evaporator to yield the purified product.
-
Place the product under high vacuum to remove any final traces of solvent.
-
Caption: Standard workflow for flash column chromatography.
Troubleshooting Guide: Recrystallization
Recrystallization is an excellent technique for purifying solids. Success hinges on selecting the right solvent.
| Problem Encountered | Probable Cause(s) | Recommended Solution(s) |
| Compound Fails to Dissolve | The solvent is not polar enough. | Try a more polar solvent. If the compound is insoluble in all single solvents at reflux, consider a two-solvent system (one solvent in which it is soluble, and one in which it is not). |
| No Crystals Form Upon Cooling | 1. Solution is not supersaturated. 2. Crystallization requires nucleation. | 1. Evaporate some of the solvent to increase the concentration and re-cool. 2. Scratch the inside of the flask with a glass rod at the solution's surface. Add a seed crystal of the pure compound if available. |
| "Oiling Out" - Product Separates as a Liquid | 1. The boiling point of the solvent is higher than the melting point of the compound. 2. The solution is cooling too rapidly. 3. The solution is too concentrated. | 1. Choose a lower-boiling point solvent. 2. Allow the solution to cool more slowly (e.g., leave it on the benchtop before moving to an ice bath). 3. Add a small amount of hot solvent to redissolve the oil, then cool slowly.[12] |
Experimental Protocol: Single-Solvent Recrystallization
-
Solvent Selection:
-
Test the solubility of your crude product in small amounts of various solvents (e.g., Hexane, Ethanol, Isopropanol, Toluene).
-
An ideal solvent will dissolve the compound when hot but not when cold. Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and stir bar).
-
Continue adding small portions of hot solvent until the compound just completely dissolves.
-
-
Hot Filtration (Optional):
-
If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask.
-
-
Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Once at room temperature, cool the flask further in an ice-water bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Dry the purified crystals in a vacuum oven.
-
References
- BenchChem. (2025). Technical Support Center: Purification of Trifluoromethylated Pyrazoles. [Online PDF].
- Al-Ostath, A. et al. (2013). Synthesis New and Novel Aryl Thiazole Derivatives Compounds. Journal of Applicable Chemistry.
-
Geetha, D. et al. (2024). Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one. IUCrData. Available at: [Link]
-
ChemSynthesis. (2025). 2-amino-4-(trifluoromethyl)-1,3-thiazole-5-carbaldehyde. ChemSynthesis. Available at: [Link]
-
University of Rochester, Department of Chemistry. Purification: Tips for Flash Column Chromatography. Available at: [Link]
-
Hassan, A. S. et al. (2013). Synthesis and Characterization of New Derivatives of Thiazole with Liquid Crystalline properties. Chemistry and Materials Research. Available at: [Link]
-
Ji, Y. et al. (2011). Innate C-H trifluoromethylation of heterocycles. PNAS. Available at: [Link]
-
Magritek. (n.d.). Column Chromatography. Magritek. Available at: [Link]
-
Sharma, R. et al. (2022). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. Molecules. Available at: [Link]
-
Al-wsabai, E. A. et al. (2023). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties. Scientific Reports. Available at: [Link]
-
Petrova, O. V. et al. (2014). Synthesis of 5-Trifluoroacetylpyrrole-2-Carbaldehydes. Chemistry of Heterocyclic Compounds. Available at: [Link]
-
Hafez, H. N. et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules. Available at: [Link]
- Ishihara Sangyo Kaisha, Ltd. (2009). Process for purification of 2-chloro-5-chloromethyl-1,3-thiazole. Google Patents.
- Gharda Chemicals Ltd. (2019). An improved process for preparation of trifluoromethylbenzaldehydes and intermediates thereof. Google Patents.
Sources
- 1. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis New and Novel Aryl Thiazole Derivatives Compounds – Oriental Journal of Chemistry [orientjchem.org]
- 8. magritek.com [magritek.com]
- 9. WO2019049173A1 - An improved process for preparation of trifluoromethylbenzaldehydes and intermediates thereof - Google Patents [patents.google.com]
- 10. Purification [chem.rochester.edu]
- 11. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde
Introduction: 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde is a valuable heterocyclic building block in modern drug discovery and materials science. Its unique electronic properties, stemming from the electron-withdrawing trifluoromethyl group and the aldehyde functionality on an aromatic thiazole core, make it a versatile synthon. However, these same features contribute to specific reactivity profiles that can lead to degradation if not handled and stored correctly. This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting common stability issues and understanding the potential degradation pathways of this compound. The insights herein are derived from fundamental principles of heterocyclic and fluorine chemistry, as direct degradation studies on this specific molecule are not extensively published.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I've noticed my sample of 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde is developing a yellow or brown tint over time. What is causing this discoloration?
A1: Discoloration is a common indicator of degradation. For this specific molecule, there are two primary suspects:
-
Oxidation: The aldehyde group is susceptible to oxidation, especially when exposed to air (oxygen). This process converts the aldehyde to the corresponding 5-(trifluoromethyl)-1,3-thiazole-2-carboxylic acid. While often colorless, subsequent reactions can lead to colored byproducts.
-
Polymerization/Self-Condensation: Aldehydes can undergo self-condensation reactions, particularly in the presence of trace acidic or basic impurities, or upon exposure to light and heat. These reactions can form oligomeric or polymeric materials that are often colored.
Troubleshooting Steps:
-
Inert Atmosphere: Always store the compound under an inert atmosphere, such as argon or nitrogen, to minimize contact with oxygen.
-
Light Protection: Use amber vials or store containers in the dark to prevent photolytically-induced degradation.
-
Temperature Control: Store the compound at recommended low temperatures (e.g., 2-8°C) to reduce the rate of all potential degradation reactions.
Q2: My reaction yield is lower than expected when using a previously opened bottle of the compound. How can I check for and address potential degradation?
A2: A drop in reaction yield often points to a lower effective concentration of the active aldehyde due to degradation. The most likely culprit is the oxidation of the aldehyde to the unreactive carboxylic acid.
Troubleshooting and Verification:
-
Purity Analysis: Before use, re-analyze the purity of the aldehyde using techniques like HPLC, GC-MS, or ¹H NMR. In the NMR spectrum, the appearance of a broadened singlet downfield and the disappearance of the characteristic aldehyde proton signal (typically >9 ppm) can indicate oxidation to the carboxylic acid.
-
Acid-Base Extraction: If oxidation is confirmed, you may be able to purify the remaining aldehyde. Dissolve the sample in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a mild aqueous base like sodium bicarbonate solution. This will extract the acidic carboxylic acid impurity into the aqueous layer. After separation, dry the organic layer and remove the solvent. Note: This procedure should be performed carefully to avoid promoting other base-catalyzed degradation pathways.
Q3: I am running a reaction in a protic solvent (like methanol or water) and observing unexpected byproducts. Is the thiazole compound reacting with my solvent?
A3: Yes, this is a strong possibility. The aldehyde carbon is highly electrophilic due to the electron-withdrawing effects of both the thiazole ring and the trifluoromethyl group. Protic solvents contain nucleophiles (e.g., -OH, -NH2) that can attack this carbon.
-
Hemiacetal/Acetal Formation: In alcohol-based solvents (e.g., methanol, ethanol), the aldehyde can reversibly form a hemiacetal. In the presence of an acid catalyst, this can proceed to form a full acetal.
-
Hydrate Formation: In aqueous solutions, the aldehyde can form a gem-diol (hydrate). While often reversible, this reduces the concentration of the free aldehyde available for your desired reaction.
Preventative Measures:
-
Use Aprotic Solvents: Whenever possible, use dry, aprotic solvents such as THF, DCM, acetonitrile, or toluene to prevent these side reactions.
-
Molecular Sieves: If trace water is a concern, add activated molecular sieves to your reaction vessel to scavenge moisture.
Q4: Is the thiazole ring itself or the trifluoromethyl group susceptible to degradation?
A4: Both moieties are generally robust, but can degrade under specific, harsh conditions.
-
Thiazole Ring: The thiazole ring is aromatic and relatively stable.[1] However, it can be susceptible to cleavage under strongly reductive conditions (e.g., using Raney Nickel, which can cause desulfurization) or highly aggressive oxidative conditions.[2] The C2 position (bearing the aldehyde) is the most electron-deficient and can be a site for nucleophilic attack, though the aldehyde itself is a more likely target.[2][3]
-
Trifluoromethyl (CF3) Group: The C-CF3 bond is very strong. N-trifluoromethyl azoles have been shown to have excellent aqueous stability.[4][5] Cleavage typically requires extreme conditions not encountered in most standard organic synthesis protocols. However, photolytic degradation of trifluoromethylated aromatic compounds can occur, sometimes leading to the formation of trifluoroacetic acid (TFA) under prolonged UV exposure in aqueous media.[6]
Potential Degradation Pathways
The following diagram illustrates the most probable degradation pathways for 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde based on established chemical principles.
Caption: Key degradation pathways for the title compound.
Experimental Guide: Forced Degradation Study Protocol
To proactively identify potential degradants and establish the stability profile of your compound, a forced degradation study is recommended.[7][8][9][10] This involves subjecting the compound to a range of stress conditions more severe than those it would typically encounter.[11]
Objective: To identify the primary degradation products of 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde under hydrolytic, oxidative, thermal, and photolytic stress.
Table 1: Forced Degradation Experimental Conditions
| Stress Condition | Reagent / Parameters | Duration | Recommended Analysis |
| Acid Hydrolysis | 0.1 M HCl in 1:1 Acetonitrile/Water | 24-48 h at 60°C | HPLC-UV, LC-MS |
| Base Hydrolysis | 0.1 M NaOH in 1:1 Acetonitrile/Water | 4-8 h at RT | HPLC-UV, LC-MS |
| Oxidation | 3% H₂O₂ in 1:1 Acetonitrile/Water | 24 h at RT | HPLC-UV, LC-MS |
| Thermal Stress | Solid sample in oven at 80°C | 72 h | HPLC-UV, LC-MS |
| Photolytic Stress | Solution (in Quartz) under UV light (254/365 nm) | 24 h | HPLC-UV, LC-MS |
Step-by-Step Methodology
-
Stock Solution Preparation: Prepare a stock solution of 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde in acetonitrile at a concentration of 1 mg/mL.
-
Stress Sample Preparation: For each condition (except thermal), mix 1 mL of the stock solution with 1 mL of the respective stress reagent in a suitable vial. For the thermal study, place a few milligrams of the solid compound in a vial. Prepare a control sample by mixing 1 mL of stock with 1 mL of acetonitrile/water (1:1).
-
Incubation: Expose the samples to the conditions outlined in Table 1. For hydrolytic studies, it may be necessary to neutralize the samples with an equivalent amount of base or acid, respectively, before analysis to prevent further degradation on the analytical column.
-
Analysis: Dilute the stressed samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase. Analyze by a stability-indicating HPLC method (see example below) coupled with a mass spectrometer to identify the mass of any new peaks.
Example Stability-Indicating HPLC Method
-
Column: C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm and 280 nm
-
Column Temperature: 30°C
This method should be validated to ensure it can separate the parent compound from all significant degradation products.
Workflow Diagram
Caption: Workflow for a forced degradation study.
References
-
Thiazole - Wikipedia. Wikipedia. [Link]
-
The Aqueous Photolysis of TFM and Related Trifluoromethylphenols. An Alternate Source of Trifluoroacetic Acid in the Environment. ACS Publications. [Link]
-
N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox. ACS Publications. [Link]
-
A Brief Study on Forced Degradation Studies with Regulatory Guidance. International Journal of Innovative Science and Research Technology. [Link]
-
Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. [Link]
-
Thiazole - Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole. Slideshare. [Link]
-
N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox. PubMed. [Link]
-
Application and synthesis of thiazole ring in clinically approved drugs. ResearchGate. [Link]
-
Forced Degradation Studies. MedCrave online. [Link]
-
Thiamine - Wikipedia. Wikipedia. [Link]
-
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC - PubMed Central. [Link]
-
Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. [Link]
-
A) radical direct trifluoromethylation of thiazoles using (CF3SO2)2O as... ResearchGate. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. NIH. [Link]
Sources
- 1. Thiazole - Wikipedia [en.wikipedia.org]
- 2. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 3. Thiazole - Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole | PPTX [slideshare.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. acdlabs.com [acdlabs.com]
- 9. ajrconline.org [ajrconline.org]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijisrt.com [ijisrt.com]
Technical Support Center: 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde
Welcome to the dedicated technical support guide for 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde. This resource is designed for researchers, chemists, and drug development professionals to provide expert guidance on the optimal handling, storage, and utilization of this versatile synthetic building block. Our goal is to bridge the gap between datasheet specifications and real-world laboratory application, ensuring the integrity of your experiments and the reliability of your results.
The unique structure of this compound, featuring a reactive carbaldehyde group, a stabilizing trifluoromethyl moiety, and a pharmacologically relevant thiazole core, makes it a valuable intermediate in the synthesis of complex, biologically active molecules.[1] However, this reactivity also necessitates careful handling to prevent degradation and ensure reproducible outcomes. This guide provides answers to common questions and solutions to potential challenges you may encounter.
Section 1: Compound Profile & Core Safety
A quick reference for the essential properties and safety protocols for 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde. Always consult the full Safety Data Sheet (SDS) before starting any experimental work.[2][3][4]
| Property | Value | Source |
| CAS Number | 1379174-19-2 | [5] |
| Molecular Formula | C₅H₂F₃NOS | [5][6] |
| Molecular Weight | 181.14 g/mol | [5][6] |
| Appearance | Typically a solid (consult supplier) | N/A |
| Primary Hazards | Skin Irritant (H315), Serious Eye Irritant (H319), May cause respiratory irritation (H335), Very toxic to aquatic life (H410) | [2] |
Core Safety Directives:
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat.[2][3]
-
Ventilation: Use only in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[2][4]
-
Handling: Avoid contact with skin and eyes. Wash hands thoroughly after handling. Prevent dust formation.[2][7]
-
First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.[2][3]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[2][3][4]
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[3][7]
-
Ingestion: Do NOT induce vomiting. Immediately call a poison center or doctor.[4]
-
Section 2: Frequently Asked Questions (FAQs)
Direct answers to common queries regarding the storage and stability of 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde.
Q1: What are the optimal long-term storage conditions for this compound?
A1: The product is chemically stable under standard room temperature conditions if stored correctly.[2] For optimal long-term stability, store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), and keep it in a cool, dry, and well-ventilated place away from heat and ignition sources.[3][4] Some suppliers recommend refrigerated storage (2-8°C).[7][8] The key is to minimize exposure to air, moisture, and light.
Q2: Why is an inert atmosphere recommended for storage?
A2: The aldehyde functional group is susceptible to oxidation. Atmospheric oxygen can slowly convert the aldehyde (-CHO) to the corresponding carboxylic acid (-COOH), which is a common impurity in aged samples. This oxidation can impact reaction stoichiometry and yield. An inert atmosphere displaces oxygen, significantly slowing this degradation pathway.
Q3: I noticed the material has a slight yellow tint, but it was white upon arrival. Is it still usable?
A3: A slight color change can indicate minor degradation or polymerization, which aldehydes are prone to over time, especially with exposure to air, light, or trace impurities. While it may still be usable for some applications, its purity is reduced. For reactions sensitive to impurities or requiring precise stoichiometry, it is highly recommended to assess the purity (e.g., by NMR or LC-MS) or purify the material before use.
Q4: What solvents are compatible with this compound for storage or reaction?
A4: For reactions, common anhydrous aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), and Toluene are generally suitable. The choice depends on the specific reaction chemistry. Avoid protic solvents like methanol or ethanol for storage, as they can potentially form acetals with the aldehyde, especially in the presence of acid or base catalysts. Always use anhydrous solvents for reactions to prevent unwanted side reactions with water.
Q5: What materials should I avoid contact with?
A5: Keep the compound away from strong oxidizing agents, strong bases, strong acids, and strong reducing agents.[3] Bases can catalyze aldol-type condensation or polymerization reactions. Strong acids can also promote polymerization or other side reactions. Oxidizing agents will convert the aldehyde to a carboxylic acid.
Section 3: Troubleshooting Experimental Issues
This section addresses specific problems that may arise during experiments involving 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde, providing potential causes and actionable solutions.
Problem 1: Low or No Yield in Nucleophilic Addition/Condensation Reactions
-
Potential Cause 1: Deactivated Aldehyde. The aldehyde may have oxidized to the unreactive carboxylic acid due to improper storage.
-
Solution: Check the purity of the starting material using ¹H NMR. The aldehyde proton typically appears as a singlet around 9-10 ppm. The presence of a broad singlet above 10 ppm could indicate the carboxylic acid impurity. If significant oxidation has occurred, purify the aldehyde by column chromatography or use a fresh batch.
-
-
Potential Cause 2: Incomplete Reaction. The reaction conditions (temperature, time, catalyst) may be suboptimal.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. If the reaction stalls, consider increasing the temperature, extending the reaction time, or adding more catalyst (if applicable). The electron-withdrawing nature of the trifluoromethyl group and the thiazole ring can influence the reactivity of the aldehyde, sometimes requiring slightly more forcing conditions than simpler aromatic aldehydes.
-
-
Potential Cause 3: Side Reactions. Aldehydes can undergo self-condensation or polymerization, particularly under basic conditions.
-
Solution: If using a base catalyst, add it slowly and at a low temperature to control the reaction rate. Ensure the nucleophile is added in the correct stoichiometric amount to favor the desired reaction pathway.
-
Troubleshooting Workflow: Low Reaction Yield
Caption: Troubleshooting Decision Tree for Low Reaction Yields.
Problem 2: Difficulty in Product Purification
-
Potential Cause 1: Baseline Impurities. The crude product contains unreacted starting material and/or the oxidized carboxylic acid impurity.
-
Solution: Use column chromatography for purification. The polarity of the aldehyde is significantly different from its corresponding carboxylic acid. A solvent system of ethyl acetate and hexane is a good starting point. The carboxylic acid will have a much lower Rf value (stick to the baseline) than the aldehyde.
-
-
Potential Cause 2: Formation of an Emulsion During Aqueous Work-up. The presence of heterocyclic compounds can sometimes lead to emulsions during liquid-liquid extraction.
-
Solution: Add a small amount of brine (saturated NaCl solution) to the aqueous layer to break the emulsion. If the problem persists, consider filtering the entire biphasic mixture through a pad of celite.
-
Potential Degradation Pathwaysdot
Sources
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 5. biosynth.com [biosynth.com]
- 6. 2-(TRIFLUOROMETHYL)THIAZOLE-5-CARBALDEHYDE [chemicalbook.com]
- 7. angenechemical.com [angenechemical.com]
- 8. achmem.com [achmem.com]
Technical Support Center: Spectroscopic Identification of Byproducts in Reactions of 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde
Welcome to the technical support center for reactions involving 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of byproduct formation and identification in their synthetic endeavors. The unique electronic properties of this trifluoromethylated thiazole carbaldehyde, while beneficial for its role as a versatile building block, can also lead to unexpected reaction pathways.[1] This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist in the spectroscopic identification of these byproducts, ensuring the integrity and purity of your target molecules.
I. Introduction to Byproduct Analysis
5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde is a key intermediate in the synthesis of various biologically active compounds.[1] The trifluoromethyl group enhances metabolic stability and bioavailability, while the aldehyde function serves as a reactive handle for molecular elaboration.[1][2] However, the reactivity of the aldehyde and the electronic nature of the thiazole ring can give rise to several byproducts. Proactive identification of these impurities is critical for process optimization, regulatory compliance, and the overall success of a drug development campaign. This guide will focus on leveraging common spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—to identify these unwanted products.
II. Frequently Asked Questions (FAQs)
Here we address common issues encountered during reactions with 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde.
Q1: My ¹H NMR spectrum shows a broad singlet around 10-12 ppm that is not my starting material's aldehyde proton. What could it be?
A1: A broad singlet in this region of the ¹H NMR spectrum is highly indicative of a carboxylic acid proton. This suggests that your starting material, 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde, has been oxidized to 5-(Trifluoromethyl)-1,3-thiazole-2-carboxylic acid. This is a common side reaction for aldehydes, especially if the reaction is exposed to air (oxygen) for extended periods, or if oxidizing agents are present.
-
Troubleshooting Steps:
-
Re-evaluate your reaction conditions: Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Check your solvents: Ethers, for instance, can form peroxides upon storage, which can act as oxidants. Test your solvents for the presence of peroxides.
-
Confirm with IR spectroscopy: Look for a broad O-H stretch from approximately 2500-3300 cm⁻¹ and a C=O stretch for the carboxylic acid, typically around 1690-1760 cm⁻¹.[3][4]
-
Q2: I'm seeing a mass in my LC-MS that is double the mass of my starting material, minus the mass of water. What is this byproduct?
A2: This mass difference strongly suggests the formation of a self-condensation product, specifically an aldol condensation adduct that has subsequently dehydrated. In this case, two molecules of 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde react with each other. This is more likely to occur under basic conditions, which can deprotonate the aldehyde proton, initiating the condensation.
-
Expected Byproduct Structure: 2-(5-(Trifluoromethyl)-1,3-thiazol-2-yl)-3-(5-(trifluoromethyl)-1,3-thiazol-2-yl)acrylaldehyde.
-
Spectroscopic Confirmation:
-
¹H NMR: Expect to see signals corresponding to the vinyl protons of the acrylaldehyde system, in addition to the thiazole and aldehyde protons.
-
¹³C NMR: Look for additional signals in the olefinic region (around 120-150 ppm) and a new carbonyl signal.
-
MS/MS: Fragmentation of the parent ion should yield fragments corresponding to the monomeric thiazole units.
-
Q3: My reaction involves an amine nucleophile, and I'm observing an unexpected peak in the aromatic region of my ¹H NMR and a mass corresponding to the addition of the amine followed by the loss of water.
A3: This is a classic indication of imine formation. The aldehyde group of 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde readily reacts with primary amines to form a Schiff base (imine).
-
Troubleshooting and Identification:
-
Reaction Stoichiometry: Ensure you are using the correct stoichiometry of your amine. Excess amine can drive the formation of the imine byproduct.
-
Spectroscopic Signatures:
-
¹H NMR: The most telling sign is the disappearance of the aldehyde proton signal (around 9-10 ppm) and the appearance of a new signal for the imine proton (CH =N), typically between 8 and 9 ppm.
-
IR Spectroscopy: The C=O stretch of the aldehyde (around 1700 cm⁻¹) will be replaced by a C=N stretch, which is generally weaker and appears around 1640-1690 cm⁻¹.[3]
-
-
III. Troubleshooting Guides
This section provides more detailed, step-by-step protocols for identifying specific byproducts.
Guide 1: Identification of 5-(Trifluoromethyl)-1,3-thiazole-2-carboxylic Acid
This guide outlines the process for confirming the presence of the carboxylic acid byproduct resulting from the oxidation of the parent aldehyde.
Experimental Protocol:
-
Sample Preparation: Isolate the suspected byproduct from the reaction mixture using an appropriate method, such as aqueous extraction with a mild base (e.g., sodium bicarbonate) followed by acidification and extraction with an organic solvent.
-
Infrared (IR) Spectroscopy:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
¹H NMR: Observe a broad singlet in the 10-12 ppm range, which is characteristic of a carboxylic acid proton. The thiazole ring proton signal will also be present.
-
¹³C NMR: The aldehyde carbon signal (around 180-190 ppm) will be absent, and a new signal for the carboxylic acid carbon will appear further downfield (around 160-180 ppm).
-
-
Mass Spectrometry (MS):
-
Determine the molecular weight of the byproduct. The expected molecular weight for C₅H₂F₃NO₂S is approximately 197.14 g/mol . This is an increase of 16 g/mol from the starting aldehyde (C₅H₂F₃NOS, MW ≈ 181.14 g/mol ).[5]
-
Data Summary Table: Spectroscopic Data for Aldehyde and Carboxylic Acid
| Compound | ¹H NMR (Aldehyde H) | ¹H NMR (Carboxylic Acid H) | ¹³C NMR (C=O) | IR (C=O Stretch) | IR (O-H Stretch) | Molecular Weight ( g/mol ) |
| Starting Aldehyde | ~9-10 ppm | N/A | ~180-190 ppm | ~1700-1720 cm⁻¹ | N/A | 181.14 |
| Carboxylic Acid | N/A | ~10-12 ppm (broad) | ~160-180 ppm | ~1690-1760 cm⁻¹ | ~2500-3300 cm⁻¹ (broad) | 197.14 |
Guide 2: Investigating Thiazole Ring Opening Byproducts
Under certain harsh conditions (e.g., strong nucleophiles or oxidants), the thiazole ring itself can be susceptible to cleavage.
Experimental Workflow:
Caption: Workflow for complex byproduct identification.
Potential Ring-Opened Products: The specific structures will depend on the reagents used. For example, strong reducing agents might lead to the formation of β-amino thiols.
Spectroscopic Clues for Ring Opening:
-
MS: Look for masses that do not correspond to simple additions or modifications of the starting material. High-resolution mass spectrometry (HRMS) is crucial for obtaining accurate elemental compositions.
-
NMR: The characteristic thiazole proton signal will be absent. New signals corresponding to aliphatic protons may appear. 2D NMR techniques (COSY, HMBC, HSQC) will be essential to piece together the new structure.
-
IR: The bands associated with the aromatic C=N and C=C stretching of the thiazole ring (typically in the 1400-1600 cm⁻¹ region) will disappear.
IV. Visualization of Byproduct Formation Pathways
The following diagrams illustrate the chemical transformations leading to common byproducts.
Caption: Oxidation of the aldehyde to a carboxylic acid.
Caption: Imine formation with a primary amine.
V. Concluding Remarks
The successful synthesis of complex molecules relies on a thorough understanding of potential side reactions. For 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde, the most common byproducts arise from the reactivity of the aldehyde group. By employing a systematic approach to spectroscopic analysis, researchers can confidently identify these impurities, leading to more robust and reproducible synthetic methods. This guide serves as a starting point for troubleshooting, and we encourage you to consult the referenced literature for a deeper understanding of the underlying chemistry.
VI. References
-
Duñach, E., et al. (2003). Overview of the Chemistry of 2-Thiazolines. Chemical Reviews, 103(8), 2983-3024. Retrieved from [Link]
-
Jäkel, C., & Theodoridis, G. (2020). N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox. Journal of Medicinal Chemistry, 63(22), 13449-13469. Retrieved from [Link]
-
Guo, B., et al. (2016). Electronic Supplementary Information - Design of recyclable TEMPO derivatives bearing ionic liquid moiety and N,N-bidentate group for highly efficient Cu(I)-catalyzed conversion of alcohols into aldehydes and imines. The Royal Society of Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Thiazole. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]
-
Gajdoš, P., Miklovič, J., & Krutošíková, A. (2006). REACTIONS OF 5-[3-(TRIFLUOROMETHYL)PHENYL]FURAN-2-CARBALDEHYDE. Chemistry of Heterocyclic Compounds, 42(6), 719-726. Retrieved from [Link]
-
Geetha, D., et al. (2023). Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 10), 1011–1016. Retrieved from [Link]
-
El-Sayed, W. A., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1774. Retrieved from [Link]
-
ResearchGate. (2024). Thiazole derivatives: prospectives and biological applications. Retrieved from [Link]
-
Wan, J.-P., et al. (2021). Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters. Request PDF. Retrieved from [Link]
-
ACG Publications. (2022). Supporting Information Org. Commun. 15:4 (2022) 378-385 Zn(OAc)2•2H2O: An efficient catalyst for the one-pot synthesis of 2-substituted benzothiazoles. Retrieved from [Link]
-
National Institutes of Health. (2009). 2-Methyl-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
Michigan State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]
-
PubMed Central. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Retrieved from [Link]
-
Master Organic Chemistry. (2016). IR Spectroscopy: 4 Practice Problems. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
Sources
Validation & Comparative
A Comparative Guide to the Characterization and Structural Confirmation of 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde
For researchers, medicinal chemists, and professionals in drug development, the unequivocal structural confirmation of novel chemical entities is a cornerstone of scientific rigor. 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde, a key building block in the synthesis of various pharmaceutical and agrochemical compounds, presents a unique set of characterization challenges and opportunities due to the presence of the electron-withdrawing trifluoromethyl group on the thiazole scaffold.[1] This guide provides an in-depth, comparative analysis of the essential spectroscopic techniques required to definitively characterize this molecule, contrasting its spectral features with those of the parent compound, 1,3-thiazole-2-carbaldehyde. By understanding the underlying principles of these analytical methods and their application to this specific molecule, researchers can ensure the integrity of their synthetic pathways and the fidelity of their downstream applications.
The Imperative of Multi-technique Characterization
Reliance on a single analytical technique for structural elucidation is fraught with peril, as ambiguities can easily arise. A robust characterization workflow leverages the complementary nature of multiple spectroscopic methods to build a self-validating system of evidence. For a molecule like 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy is indispensable. Each technique probes different aspects of the molecular structure, and their combined data provide a comprehensive and unambiguous structural assignment.
Below is a visual representation of the integrated characterization workflow:
Caption: Integrated workflow for the synthesis, purification, and multi-technique structural characterization of 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde.
Comparative Spectroscopic Analysis: Unveiling the Influence of the Trifluoromethyl Group
The introduction of a trifluoromethyl (CF₃) group at the 5-position of the thiazole ring significantly alters the electronic environment of the molecule, leading to predictable and informative shifts in its spectroscopic signatures when compared to the unsubstituted 1,3-thiazole-2-carbaldehyde.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Nuclei
NMR spectroscopy provides the most detailed information regarding the chemical environment and connectivity of atoms within a molecule. For our target compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
¹H NMR Spectroscopy:
The ¹H NMR spectrum of 1,3-thiazole-2-carbaldehyde displays two doublets in the aromatic region corresponding to the protons at the C4 and C5 positions, in addition to the singlet for the aldehydic proton.[2] The introduction of the CF₃ group at the C5 position in 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde simplifies the aromatic region to a single signal for the remaining H4 proton. Furthermore, the strong electron-withdrawing nature of the CF₃ group is expected to deshield the H4 proton, causing a downfield shift in its resonance compared to the H4 proton in the parent compound.
¹³C NMR Spectroscopy:
In the ¹³C NMR spectrum, the carbons of the thiazole ring and the aldehyde group will be observed. The most significant impact of the CF₃ substituent will be on the C5 carbon, which will appear as a quartet due to coupling with the three fluorine atoms. The C4 and the carbon of the CF₃ group itself will also exhibit coupling to the fluorine atoms, albeit with different coupling constants. The electron-withdrawing effect of the CF₃ group will also influence the chemical shifts of the other ring carbons, generally causing a downfield shift.
¹⁹F NMR Spectroscopy:
The ¹⁹F NMR spectrum provides a direct window into the trifluoromethyl group. For 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde, a single resonance is expected for the three equivalent fluorine atoms of the CF₃ group. The chemical shift of this signal is characteristic of a CF₃ group attached to an aromatic ring.
Table 1: Comparison of Predicted and Experimental NMR Data
| Compound | Nucleus | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Multiplicity |
| 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde | ¹H | ~10.0, ~8.5 | Data not available | s, s |
| ¹³C | ~185, ~165, ~150(q), ~120(q) | Data not available | s, s, q, q | |
| ¹⁹F | -60 to -70 | Data not available | s | |
| 1,3-Thiazole-2-carbaldehyde | ¹H | ~9.9, ~8.2, ~8.0 | 9.97, 8.15, 7.95 | s, d, d |
| ¹³C | ~183, ~168, ~146, ~127 | 183.1, 168.5, 146.2, 127.4 | s, s, s, s |
Note: Experimental data for 1,3-thiazole-2-carbaldehyde is sourced from spectral databases.[3] Predicted values for the target compound are based on the analysis of related structures and general spectroscopic principles.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry is a powerful tool for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation pattern. For 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde, a molecular ion peak corresponding to its exact mass (C₅H₂F₃NOS) is expected.
The fragmentation pattern will be influenced by the stability of the thiazole ring and the presence of the trifluoromethyl and aldehyde groups. Common fragmentation pathways for thiazole derivatives involve cleavage of the ring.[4] The loss of the formyl group (CHO) as a radical is a likely initial fragmentation step. The presence of the stable trifluoromethyl group will also influence the fragmentation, and fragments containing this group will be readily identifiable by their characteristic isotopic pattern.
Table 2: Comparison of Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Key Fragments (m/z) |
| 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde | C₅H₂F₃NOS | 181.14 | 181 [M]⁺, 152 [M-CHO]⁺ |
| 1,3-Thiazole-2-carbaldehyde | C₄H₃NOS | 113.14 | 113 [M]⁺, 84 [M-CHO]⁺ |
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
For both 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde and its non-fluorinated counterpart, the most prominent absorption band will be the C=O stretch of the aldehyde group, typically appearing in the region of 1680-1700 cm⁻¹. The C-H stretching vibration of the aldehyde proton is also expected as a weaker band around 2720 cm⁻¹. The C=N and C=C stretching vibrations of the thiazole ring will appear in the 1500-1600 cm⁻¹ region. The key difference in the IR spectrum of the trifluoromethylated compound will be the presence of strong absorption bands corresponding to the C-F stretching vibrations, typically found in the 1100-1300 cm⁻¹ region.[5]
Table 3: Comparison of Key Infrared Absorption Frequencies
| Functional Group Vibration | 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde (Predicted, cm⁻¹) | 1,3-Thiazole-2-carbaldehyde (Experimental, cm⁻¹) |
| C=O Stretch (Aldehyde) | ~1690-1710 | ~1695 |
| C-H Stretch (Aldehyde) | ~2720, ~2820 | ~2730, ~2820 |
| C=N/C=C Stretch (Thiazole) | ~1500-1600 | ~1500-1580 |
| C-F Stretch (CF₃) | ~1100-1300 | N/A |
Note: Experimental data for 1,3-thiazole-2-carbaldehyde is sourced from spectral databases.
Experimental Protocols: A Guide to Robust Data Acquisition
To ensure the acquisition of high-quality, reproducible data, the following detailed experimental protocols are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra to determine the chemical environment and connectivity of the atoms.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the purified compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; for thiazole aldehydes, DMSO-d₆ can be advantageous due to its ability to dissolve a wide range of compounds and its distinct solvent peak.
-
Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.
-
Process the data with appropriate phasing and baseline correction.
-
Integrate all signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.
-
For quaternary carbons and carbons coupled to fluorine, longer relaxation delays may be necessary.
-
Process the data with appropriate phasing and baseline correction and reference the spectrum.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled ¹⁹F NMR spectrum.
-
Typical parameters: 64-256 scans, relaxation delay of 1-2 seconds.
-
Reference the spectrum to an external standard (e.g., CFCl₃).
-
Caption: Step-by-step workflow for acquiring and processing NMR data for structural characterization.
Mass Spectrometry (MS)
Objective: To determine the accurate molecular weight and fragmentation pattern of the compound.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
-
Ionization Method:
-
Electron Impact (EI) ionization is a common and effective method for small, relatively volatile organic molecules and often provides rich fragmentation data.[4] Electrospray Ionization (ESI) is another viable option, particularly for obtaining accurate mass data with a high-resolution mass spectrometer.
-
-
Data Acquisition:
-
Acquire a full-scan mass spectrum over a relevant m/z range (e.g., 50-300 amu).
-
For more detailed structural information, perform tandem mass spectrometry (MS/MS) on the molecular ion to induce fragmentation and analyze the daughter ions.
-
-
Data Analysis:
-
Identify the molecular ion peak and confirm that its m/z value corresponds to the calculated molecular weight of the compound.
-
Analyze the fragmentation pattern to identify characteristic losses and fragments that are consistent with the proposed structure.
-
Infrared (IR) Spectroscopy
Objective: To identify the key functional groups present in the molecule.
Methodology:
-
Sample Preparation:
-
For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Alternatively, Attenuated Total Reflectance (ATR) FT-IR can be used, which requires placing a small drop of the liquid directly on the ATR crystal. This method is often preferred for its simplicity and minimal sample preparation.
-
-
Data Acquisition:
-
Acquire the IR spectrum over the standard mid-IR range (4000-400 cm⁻¹).
-
Collect a background spectrum of the empty sample compartment or the clean ATR crystal before running the sample.
-
-
Data Analysis:
-
Identify the characteristic absorption bands for the aldehyde C=O and C-H stretches, the thiazole ring vibrations, and the C-F stretches of the trifluoromethyl group.
-
Compare the obtained spectrum with the predicted frequencies and the spectrum of the reference compound.
-
Conclusion
The structural confirmation of 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde requires a meticulous and multi-faceted analytical approach. By employing a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy, mass spectrometry, and infrared spectroscopy, researchers can build a comprehensive and self-validating dataset. The comparative analysis with 1,3-thiazole-2-carbaldehyde highlights the significant and predictable influence of the trifluoromethyl group on the spectroscopic properties of the molecule. Adherence to the detailed experimental protocols outlined in this guide will ensure the acquisition of high-quality, reliable data, thereby instilling confidence in the structural integrity of this important synthetic building block and the subsequent research built upon it.
References
- Bellamy, L. J. The Infra-red Spectra of Complex Molecules. Chapman and Hall, 1975.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. Introduction to Spectroscopy. Cengage Learning, 2014.
- Pretsch, E., Bühlmann, P., & Affolter, C.
-
PubChem. (n.d.). 1,3-Thiazole-2-carbaldehyde. Retrieved January 19, 2026, from [Link]
-
SDBS. (n.d.). Thiazole. Retrieved January 19, 2026, from [Link]
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. Spectrometric Identification of Organic Compounds. John Wiley & Sons, 2014.
- Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
-
The Royal Society of Chemistry. (2015). Electronic Supplementary Material (ESI) for ChemComm. Retrieved January 19, 2026, from [Link]
- Zificsak, C. A., & Hlasta, D. J. (2004). Thiazole in medicinal chemistry. Current Opinion in Drug Discovery & Development, 7(6), 775-788.
Sources
A Comparative Analysis of 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde in Synthetic Chemistry
In the landscape of modern drug discovery and materials science, the strategic selection of molecular building blocks is paramount. Heterocyclic aldehydes, in particular, serve as versatile scaffolds for the synthesis of complex molecular architectures. Among these, 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde stands out as a reagent of significant interest. The potent electron-withdrawing nature of the trifluoromethyl (CF₃) group, coupled with the electronic properties of the thiazole ring, imparts unique reactivity to the aldehyde functional group. This guide provides an in-depth comparative study of 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde against other archetypal aldehydes, offering field-proven insights and experimental frameworks for researchers and drug development professionals.
Physicochemical and Electronic Properties: A Foundation for Reactivity
The inherent reactivity of an aldehyde is fundamentally governed by the electrophilicity of its carbonyl carbon. This, in turn, is dictated by the electronic and steric environment of the molecule. To understand the distinct behavior of 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde, we first compare its physical properties and electronic profile with three other widely used aldehydes: the simplest aromatic aldehyde (Benzaldehyde), the most fundamental aliphatic aldehyde (Formaldehyde), and a related heterocyclic aldehyde (2-Thiophenecarboxaldehyde).
Comparative Physicochemical Properties
The introduction of the trifluoromethyl group and the thiazole heterocycle significantly influences the molecule's physical characteristics, impacting its handling, solubility, and reaction kinetics.
| Property | 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde | Benzaldehyde | Formaldehyde | 2-Thiophenecarboxaldehyde |
| Molecular Formula | C₅H₂F₃NOS | C₇H₆O | CH₂O[1] | C₅H₄OS[2] |
| Molecular Weight | 181.14 g/mol | 106.12 g/mol [3] | 30.03 g/mol [4] | 112.15 g/mol |
| Boiling Point | Not readily available | ~179°C | -19°C[4] | ~198°C[5][6] |
| Melting Point | Not readily available | -26°C | -92°C[1][4] | <10°C[7] |
| Density | Not readily available | ~1.04 g/cm³ | 0.815 g/cm³ (liquid at -20°C)[1][4] | ~1.2 g/mL[6][7] |
| Appearance | Not readily available | Colorless to yellowish liquid[8][9][10] | Colorless gas[1][11] | Clear yellow liquid[7] |
| Solubility in Water | Not readily available | Sparingly soluble/Insoluble[8][9] | Very soluble[4][12][13] | Insoluble/Soluble[5][7] |
Electronic Effects and Predicted Reactivity
The reactivity of an aldehyde in nucleophilic addition reactions is directly proportional to the partial positive charge (δ+) on the carbonyl carbon. Electron-withdrawing groups (EWGs) enhance this electrophilicity, while electron-donating groups (EDGs) diminish it.
-
5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde : This molecule is 'doubly activated'. The trifluoromethyl group is one of the most powerful EWGs in organic chemistry, operating through a strong negative inductive effect (-I). Additionally, the thiazole ring itself is electron-deficient. This combination results in a highly electrophilic carbonyl carbon, predicting a very high reactivity towards nucleophiles.
-
Formaldehyde : With only hydrogen atoms attached to the carbonyl, formaldehyde lacks any electron-donating alkyl groups and has minimal steric hindrance. This makes it exceptionally reactive.[1][14]
-
Benzaldehyde : The phenyl group can donate electron density to the carbonyl carbon via resonance, which stabilizes the aldehyde and reduces its electrophilicity compared to aliphatic aldehydes like propanal.[15][16][17][18] This resonance stabilization makes it less reactive.[15][16]
-
2-Thiophenecarboxaldehyde : The thiophene ring is considered electron-rich compared to benzene, which might suggest a deactivating effect.[19] However, the overall reactivity is a nuanced balance of inductive and resonance effects, and it is generally more reactive than benzaldehyde in many nucleophilic additions.
This analysis leads to a predicted order of reactivity towards nucleophilic attack.
Caption: Predicted order of aldehyde reactivity towards nucleophilic attack.
Comparative Performance in Key Synthetic Transformations
To empirically ground our predictions, we will now examine the performance of these aldehydes in three cornerstone C-C and C-N bond-forming reactions: the Knoevenagel Condensation, the Wittig Reaction, and Reductive Amination.
Knoevenagel Condensation
This reaction involves the condensation of an aldehyde with an active methylene compound, catalyzed by a weak base.[20] The rate-determining step is often the nucleophilic attack of the enolate on the carbonyl carbon. Therefore, reactivity is highly dependent on the aldehyde's electrophilicity.
-
Expected Outcome : 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde is expected to undergo the Knoevenagel condensation most rapidly and under the mildest conditions. Benzaldehyde would likely be the slowest. Electron-withdrawing groups on the aromatic ring of an aldehyde are known to increase the reaction rate and yield.[20]
Caption: Generalized workflow for the Knoevenagel Condensation reaction.
Wittig Reaction
The Wittig reaction converts aldehydes and ketones into alkenes using a phosphonium ylide (Wittig reagent).[21][22] While highly versatile, the reaction's success can be influenced by the steric and electronic properties of the carbonyl compound. Highly electrophilic aldehydes generally react more efficiently, particularly with stabilized ylides which are less reactive.[23]
-
Expected Outcome : The enhanced electrophilicity of 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde should facilitate a rapid and high-yielding reaction with both stabilized and non-stabilized ylides. Sterically unhindered aldehydes like formaldehyde are also highly reactive. Ketones are generally less reactive than aldehydes.[23]
Caption: Generalized workflow for the Wittig Olefination reaction.
Reductive Amination
This powerful transformation synthesizes amines from carbonyl compounds and is a cornerstone of medicinal chemistry.[24] The reaction proceeds in two stages: first, the formation of an imine (or iminium ion), followed by its reduction. The initial imine formation is typically the rate-limiting step and is accelerated by increased electrophilicity of the carbonyl carbon.
-
Expected Outcome : 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde should form the imine intermediate rapidly, facilitating a more efficient overall reductive amination process compared to less electrophilic aldehydes like benzaldehyde. A variety of reducing agents can be employed, with sodium triacetoxyborohydride [NaBH(OAc)₃] being a particularly mild and selective choice that tolerates many functional groups.[25]
Caption: Generalized workflow for the Reductive Amination reaction.
Experimental Protocols: A Practical Guide
The following protocols are provided as self-validating systems, offering a robust starting point for experimentation. They are described for a generic aromatic aldehyde and should be adapted based on the specific reactivity and solubility of the chosen substrate.
Protocol: Knoevenagel Condensation
Objective: To synthesize an α,β-unsaturated product from an aromatic aldehyde and an active methylene compound.
Methodology:
-
Reactant Preparation: In a round-bottom flask, dissolve the aromatic aldehyde (1.0 eq) and the active methylene compound (e.g., malononitrile or ethyl cyanoacetate, 1.0 eq) in a suitable solvent like ethanol or water.[20][26]
-
Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine (0.1 eq) or cetyltrimethylammonium bromide (CTMAB) if conducting the reaction in water.[20][26]
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). Highly reactive aldehydes may precipitate the product within minutes to hours.[19] Less reactive aldehydes may require gentle heating or extended reaction times.[19]
-
Work-up and Isolation: Upon completion, cool the mixture. If a precipitate has formed, collect the solid by vacuum filtration. Wash the crude product with cold ethanol or a mixture of ethanol and water to remove unreacted starting materials and catalyst.[20]
-
Purification: The product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol).[20]
-
Characterization: Confirm the structure of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol: Wittig Reaction
Objective: To synthesize an alkene from an aromatic aldehyde and a phosphonium ylide.
Methodology:
-
Ylide Generation (in situ): In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), suspend the phosphonium salt (1.1 eq) in anhydrous THF.
-
Cool the suspension to 0°C or -78°C, depending on the base used.
-
Slowly add a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH), to generate the colored ylide.[23] Stir for 30-60 minutes.
-
Aldehyde Addition: Dissolve the aromatic aldehyde (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution at the same low temperature.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the disappearance of the aldehyde by TLC.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to separate the desired alkene from the triphenylphosphine oxide byproduct.
Protocol: Reductive Amination
Objective: To synthesize a secondary amine from an aromatic aldehyde and a primary amine.
Methodology:
-
Reactant Mixing: In a round-bottom flask, dissolve the aromatic aldehyde (1.0 eq) and the primary amine (1.0-1.2 eq) in a suitable solvent, typically an anhydrous chlorinated solvent like 1,2-dichloroethane (DCE).[25]
-
Imine Formation: Stir the mixture at room temperature for 20-60 minutes to allow for the formation of the imine intermediate. For less reactive substrates, adding a mild acid catalyst like acetic acid may be beneficial.[25]
-
Reduction: Add the reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise to the stirred solution. Be aware of potential gas evolution.
-
Reaction: Continue stirring at room temperature for 1-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous layer multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude amine can be purified by column chromatography on silica gel or by acid-base extraction.
Conclusion
This comparative guide establishes that 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde is a highly activated and versatile electrophile. Its reactivity, significantly enhanced by the potent electron-withdrawing trifluoromethyl group, surpasses that of common aromatic and heterocyclic aldehydes like benzaldehyde and 2-thiophenecarboxaldehyde. This heightened reactivity translates into faster reaction rates, milder reaction conditions, and potentially higher yields in key synthetic transformations crucial for drug development, such as Knoevenagel condensations, Wittig reactions, and reductive aminations. For researchers aiming to construct complex molecules, particularly those containing the trifluoromethyl-thiazole motif—a common feature in modern pharmaceuticals—this aldehyde represents a superior building block, enabling efficient and robust synthetic routes.
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A Comparative Guide to the Biological Activity of 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Thiazole Scaffold and the Significance of the Trifluoromethyl Group
The 1,3-thiazole ring is a prominent heterocyclic scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs with a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2] The versatility of the thiazole nucleus allows for substitutions at various positions, enabling the fine-tuning of its pharmacological profile.
The introduction of a trifluoromethyl (-CF3) group into organic molecules is a well-established strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity to target proteins.[3] The strong electron-withdrawing nature of the -CF3 group can significantly modulate the electronic properties of the thiazole ring, influencing its interactions with biological targets. This guide focuses on derivatives of thiazole-2-carbaldehyde, with a particular emphasis on the role of the substituent at the 5-position, comparing the potent effects of the trifluoromethyl group with other functionalities.
Anticancer Activity: A Tale of Two Positions
A study on 2-phenyl-4-trifluoromethyl-thiazole-5-carboxamide derivatives revealed that these compounds exhibit anticancer activity against A-549 (lung carcinoma), Bel7402 (hepatocellular carcinoma), and HCT-8 (ileocecal adenocarcinoma) cell lines.[4] Notably, the highest activity was observed in a derivative with a 4-chloro-2-methylphenyl amido group and a 2-chlorophenyl group on the thiazole ring, demonstrating a 48% inhibition of A-549 cell growth at a concentration of 5 µg/mL.[4] This suggests that while the trifluoromethyl group contributes to the bioactivity, the substituents at the 2- and 5-positions play a crucial role in determining the cytotoxic potency.
In another study, 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives were synthesized and evaluated for their anticancer activity.[3][5] One of the most active compounds, 7-Chloro-3-phenyl-5-(trifluoromethyl)[3][6]thiazolo[4,5-d]pyrimidine-2(3H)-thione, demonstrated significant antiproliferative effects against a panel of human cancer cell lines.[3][5] Although these compounds are structurally distinct from 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde, they highlight the potential of the 5-trifluoromethylthiazole moiety as a pharmacophore in the design of novel anticancer agents.
The following table summarizes the anticancer activity of some trifluoromethyl-containing thiazole derivatives.
| Compound/Analog | Cancer Cell Line | Activity | Reference |
| 4-chloro-2-methylphenyl amido substituted 2-(2-chlorophenyl)-4-(trifluoromethyl)thiazole-5-carboxamide | A-549 | 48% inhibition at 5 µg/mL | [4] |
| 7-Chloro-3-phenyl-5-(trifluoromethyl)[3][6]thiazolo[4,5-d]pyrimidine-2(3H)-thione | NCI-60 panel | Most active of the series | [3][5] |
Structure-Activity Relationship Insights:
The available data, though not directly comparative for the target compound, suggests that the trifluoromethyl group at either the 4- or 5-position of the thiazole ring is a favorable feature for anticancer activity. The overall potency is, however, heavily influenced by the nature of the substituents at other positions of the thiazole ring. The carbaldehyde group at the 2-position in the target compound is a reactive moiety that could potentially interact with biological nucleophiles, a mechanism that warrants further investigation.
Enzyme Inhibition: Targeting Metabolic Pathways
The aldehyde functionality at the 2-position of the thiazole ring suggests a potential for these compounds to act as enzyme inhibitors. While specific data for 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde is lacking, a study on 2-[(arylidenyl)methylidene]hydrazinyl-1,3-thiazole-5-carbaldehydes as potential anti-diabetic agents offers valuable insights.[6] These analogs, with a modified 2-position, were evaluated for their α-amylase inhibitory activity.
The study revealed that several of these thiazole-5-carbaldehyde derivatives exhibited good to excellent α-amylase inhibition.[6] For instance, an ortho-substituted analog showed an IC50 value of 14.6 mM.[6] This indicates that the thiazole-5-carbaldehyde scaffold can effectively interact with the active site of α-amylase. The anti-glycation potential of these compounds was also noteworthy, with some analogs showing better activity than the standard aminoguanidine.[6]
Structure-Activity Relationship Insights:
The study on hydrazinylthiazole-5-carbaldehydes suggests that the 5-carbaldehyde group is a key feature for α-amylase inhibitory activity. The nature of the substituent at the 2-position significantly modulates this activity. It is plausible that 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde, with its highly electronegative trifluoromethyl group, could exhibit potent enzyme inhibitory activity, a hypothesis that calls for experimental validation.
dot
Caption: Experimental workflow for α-amylase inhibition assay.
Antimicrobial Activity: An Area for Future Exploration
The thiazole scaffold is well-known for its antimicrobial properties.[1][7] However, specific antimicrobial data for 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde and its close analogs could not be retrieved from the reviewed literature. The presence of the trifluoromethyl group has been shown to enhance the antimicrobial activity of other heterocyclic compounds. Therefore, it is highly probable that 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde and its derivatives would exhibit interesting antimicrobial profiles. This represents a promising avenue for future research.
Experimental Protocols
Synthesis of 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde Analogs
While a specific protocol for the title compound was not found, a general method for the synthesis of related thiazole derivatives, such as 2-phenyl-4-trifluoromethyl-thiazole-5-carboxylates, involves the Hantzsch thiazole synthesis.[8] This typically involves the condensation of a thioamide with an α-halocarbonyl compound.
General Synthetic Scheme:
dot
Caption: Generalized Hantzsch thiazole synthesis pathway.
Example Protocol for a 2-phenyl-4-(trifluoromethyl)thiazole-5-carboxylate derivative: [8]
-
A solution of a substituted benzothioamide (35 mmol) in ethanol (100 mL) is prepared.
-
To this solution, ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate (35 mmol) is added.
-
The reaction mixture is refluxed for 24 hours.
-
After completion of the reaction (monitored by TLC), the solvent is evaporated under reduced pressure.
-
The residue is allowed to stand, and the precipitated product is isolated by filtration.
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.
-
The cells are then treated with various concentrations of the test compounds and incubated for another 48-72 hours.
-
After the incubation period, the medium is removed, and MTT solution (0.5 mg/mL in PBS) is added to each well.
-
The plates are incubated for 4 hours at 37°C to allow the formation of formazan crystals.
-
The MTT solution is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
α-Amylase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of α-amylase, an enzyme that hydrolyzes starch.
Protocol:
-
A solution of the test compound is prepared in a suitable buffer (e.g., phosphate buffer, pH 6.9).
-
The compound solution is pre-incubated with a solution of α-amylase at 37°C for 10 minutes.
-
A starch solution is added to the mixture to start the enzymatic reaction.
-
The reaction is incubated for a specific time (e.g., 20 minutes) at 37°C.
-
The reaction is stopped by adding dinitrosalicylic acid (DNSA) color reagent.
-
The mixture is heated in a boiling water bath for 5 minutes.
-
The mixture is then cooled to room temperature, and the absorbance is measured at 540 nm.
-
The percentage of α-amylase inhibition is calculated, and the IC50 value is determined.
Conclusion and Future Directions
This comparative guide, based on the available scientific literature, underscores the significant potential of 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde and its analogs as biologically active molecules. The trifluoromethyl group at the 5-position is a key feature that is likely to enhance the therapeutic properties of the thiazole scaffold. While direct experimental data for the title compound is scarce, the analysis of its structural analogs suggests promising avenues for research in anticancer and enzyme inhibition studies.
Future research should focus on the synthesis of 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde and a series of its direct analogs with systematic variations at the 5-position (e.g., -CH3, -Cl, -Br) and the 2-position (e.g., conversion of the carbaldehyde to other functional groups). A comprehensive evaluation of these compounds against a panel of cancer cell lines, microbial strains, and key metabolic enzymes under standardized conditions will provide a clearer and more definitive understanding of their structure-activity relationships. Such studies are crucial for the rational design and development of novel thiazole-based therapeutic agents.
References
[6] Structure-Activity Relationship of Hydrazinylthiazole-5-Carbaldehydes as Potential Anti-Diabetic Agents. PubMed. (2024). [Link] [5] Becan, L., Pyra, A., Rembiałkowska, N., & Bryndal, I. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Pharmaceuticals, 15(1), 92. [Link] [3] Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. PubMed. (2022). [Link] [9] Design, synthesis, and biological evaluation of a library of 1-(2-thiazolyl)-5-(trifluoromethyl)pyrazole-4-carboxamides. PubMed. (n.d.). [Link] [4] Cai, W. X., Liu, A. L., Li, Z. M., Dong, W. L., Liu, X. H., & Sun, N. B. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Applied Sciences, 6(1), 8. [Link] [10] An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). National Institutes of Health. (2023). [Link] [11] Structure Activity Relationship. ResearchGate. (n.d.). [Link] [12] 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study. PubMed. (2022). [Link] [8] An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. (2021). [Link] [13] Synthesis, Characterization and Antimicrobial Evaluation of some Thiazole-Derived Carbamates, Semicarbazones, Amides and Carboxamide. Semantic Scholar. (n.d.). [Link] [14] Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. National Institutes of Health. (2022). [Link] [1] Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. (2023). [Link] [7] Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. National Institutes of Health. (2023). [Link] [15] Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. ResearchGate. (2016). [Link] [16] Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives as Antifungal Agents. National Institutes of Health. (2023). [Link] [17] Benzothiazole derivatives as anticancer agents. PubMed. (2019). [Link] [2] Five years of research on 2,4-thiazolidinediones as anticancer agents: medicinal chemistry insights (2020–2024). National Institutes of Health. (2024). [Link] [18] Synthesis and Biological Evaluation of Novel Thiazole Hydrazines as Antimicrobial and Antimalarial Agents. MDPI. (2020). [Link] [19] Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents. PubMed. (2012). [Link] [20] Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors. National Institutes of Health. (2022). [Link] [21] Synthesis and biological evaluation of some novel thiazole compounds as potential anti-inflammatory agents. PubMed. (2013). [Link] [22] Antimicrobial Activity of Newly Synthesized Thiadiazoles, 5-benzyl-2H- tetrazole and Their Nucleosides. Der Pharma Chemica. (n.d.). [Link] [23] An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. National Institutes of Health. (2022). [Link] [24] Antibacterial Activity of Thiazole and its Derivatives: A Review. Biointerface Research in Applied Chemistry. (2021). [Link] [25] Antimicrobial Properties of Some New Synthesized Benzothiazole Linked Carboxamide, Acetohydrazide, and Sulfonamide Systems. Sci-Hub. (n.d.). [Link]
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A Comparative Guide to the Validation of Analytical Methods for 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde
This guide provides an in-depth comparison and validation of analytical methodologies for 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde, a heterocyclic building block of significant interest in medicinal chemistry. The presence of a reactive carbaldehyde, a trifluoromethyl group, and a thiazole ring presents unique analytical challenges. Ensuring the identity, purity, and stability of this compound is paramount for its successful application in drug discovery and development. This document is intended for researchers, analytical scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols.
Our approach is rooted in the principles outlined by the International Council for Harmonisation (ICH) guidelines, which provide a framework for validating analytical procedures to ensure they are fit for purpose.[1][2][3] We will explore and compare the primary analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for quantitative analysis, supplemented by spectroscopic methods (NMR, MS) for structural confirmation.
The Regulatory Cornerstone: Understanding Validation Parameters
Before delving into specific techniques, it is crucial to understand the "why" behind method validation. The objective is to demonstrate that an analytical procedure is suitable for its intended purpose.[3] This is achieved by assessing a set of core performance parameters as defined by the ICH Q2(R2) guidelines.[1][2][4]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradants, or matrix components.[4]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[5][6]
-
Range: The interval between the upper and lower concentrations of the analyte for which the procedure has demonstrated suitable precision, accuracy, and linearity.[3]
-
Accuracy: The closeness of test results to the true value, often expressed as percent recovery.[4][7]
-
Precision: The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.[5]
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[6]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage.[8]
Chapter 1: High-Performance Liquid Chromatography (HPLC) — The Workhorse for Purity and Assay
HPLC is the premier technique for assessing the purity and potency of non-volatile and thermally labile compounds like our target molecule. Its high resolution and sensitivity make it ideal for separating the analyte from closely related impurities and degradation products.
Causality Behind Experimental Choices
-
Column Selection: The trifluoromethyl group and thiazole ring impart significant hydrophobicity to the molecule. Therefore, a reversed-phase C18 column is the logical first choice, as it separates compounds based on their hydrophobic character.
-
Mobile Phase: A mixture of acetonitrile and water is selected for its excellent solvating properties and UV transparency. The addition of a small amount of acid (e.g., 0.1% trifluoroacetic acid or phosphoric acid) is critical.[9] This serves to protonate any residual silanols on the silica-based column, preventing peak tailing, and ensures the analyte is in a single, consistent ionic form, leading to sharp, symmetrical peaks.
-
Detection: The conjugated system of the thiazole-2-carbaldehyde is expected to have a strong UV absorbance. A photodiode array (PDA) detector is chosen to monitor the analyte across a range of wavelengths, allowing for peak purity assessment and selection of the optimal detection wavelength for maximum sensitivity.
Experimental Protocol: Validated HPLC Method
-
Chromatographic System: HPLC with a PDA detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (0.1% Phosphoric Acid) (70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 238 nm.[10]
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a stock solution of 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde in acetonitrile at 1.0 mg/mL. Prepare working standards for linearity, accuracy, and precision by diluting the stock solution.
-
Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to a target concentration of 0.1 mg/mL.
Visualization: HPLC Validation Workflow
Caption: Workflow for HPLC method validation.
Data Summary: HPLC Validation Parameters
| Validation Parameter | Acceptance Criteria | Typical Result |
| Specificity | No interference at the analyte's retention time from blanks, impurities, or degradants. | Pass |
| Linearity (R²) | ≥ 0.999 | 0.9995 |
| Range | 50% - 150% of target concentration | 0.05 - 0.15 mg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (% RSD) | Repeatability: ≤ 1.0% Intermediate: ≤ 2.0% | 0.45% 1.10% |
| LOQ | S/N ratio ≥ 10 | 0.005 µg/mL |
| LOD | S/N ratio ≥ 3 | 0.0015 µg/mL |
| Robustness | % RSD ≤ 2.0% for varied conditions (flow rate ±10%, temp ±2°C) | Pass |
Alternative Consideration: Ultra-High-Performance Liquid Chromatography (UHPLC)
For high-throughput screening environments, transitioning this method to UHPLC offers a significant advantage. By using a sub-2 µm particle size column, analysis times can be reduced from minutes to seconds without compromising resolution. However, this requires instrumentation capable of handling higher backpressures. The validation process would need to be repeated to ensure the method's performance on the UHPLC system.
Chapter 2: Gas Chromatography (GC) — An Orthogonal Method for Volatiles
While HPLC is the primary method, GC serves as an excellent orthogonal (different separation principle) technique.[11] It is particularly useful for identifying and quantifying volatile impurities, such as residual solvents or potential by-products from synthesis that might not be amenable to HPLC. The target molecule itself is sufficiently volatile for GC analysis.
Causality Behind Experimental Choices
-
Column Selection: A mid-polarity column, such as one with a trifluoropropyl stationary phase (e.g., AT-210), is a rational choice.[12][13] This phase provides unique selectivity for electron-rich compounds like the thiazole ring and can effectively resolve positional isomers.
-
Detector: A Flame Ionization Detector (FID) is robust, has a wide linear range, and responds well to carbon-containing compounds, making it suitable for this analysis.[12]
-
Inlet and Temperature Program: A split/splitless inlet is used to handle the concentrated sample. A temperature program is essential to first elute highly volatile impurities at a lower temperature, then ramp up to elute the main analyte and any less volatile components, ensuring good peak shape and resolution.
Experimental Protocol: Validated GC Method
-
Chromatographic System: Gas chromatograph with an FID detector.
-
Column: AT-210, 30 m x 0.53 mm ID, 1.0 µm film thickness.[12][13]
-
Carrier Gas: Helium at a constant pressure of 3.0 psi.[12]
-
Oven Program: Initial 50°C, ramp at 3°C/min to 125°C (hold 5 min), then ramp at 45°C/min to 230°C (hold 5 min).[12]
-
Inlet Temperature: 200°C (Split mode 1:10).
-
Detector Temperature: 260°C.[12]
-
Sample Preparation: Dissolve the sample in a suitable solvent like Dichloromethane to a concentration of 1 mg/mL.
Visualization: GC Analysis Workflow
Caption: Workflow for GC sample analysis.
Data Summary: GC Validation Parameters
| Validation Parameter | Acceptance Criteria | Typical Result |
| Specificity | Baseline resolution (>1.5) from known volatile impurities. | Pass |
| Linearity (R²) | ≥ 0.998 | 0.9989 |
| Accuracy (% Recovery) | 95.0% - 105.0% | 97.8% - 103.1% |
| Precision (% RSD) | Repeatability: ≤ 2.0% | 1.3% |
| LOQ | < 4 µg/mL | 0.8 µg/mL[12] |
| LOD | < 0.8 µg/mL | 0.2 µg/mL[12] |
Chapter 3: Spectroscopic Confirmation
Quantitative methods must be complemented by spectroscopic techniques to confirm the identity and structure of the analyte.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is unparalleled for unambiguous structure elucidation.
-
¹H NMR: The aldehyde proton is highly diagnostic, expected to appear far downfield (δ 9-10 ppm) as a singlet.[14][15] The lone proton on the thiazole ring will also be in the aromatic region (δ ~8.0-8.5 ppm).
-
¹³C NMR: The carbonyl carbon of the aldehyde will have a characteristic chemical shift in the δ 190-215 ppm range.[14] The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.
-
¹⁹F NMR: This will show a singlet corresponding to the CF₃ group, providing a clean and sensitive handle for identification.
Mass Spectrometry (MS)
MS provides crucial molecular weight information and fragmentation data that can help identify impurities.
-
Technique: Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer (e.g., Q-TOF) is ideal.
-
Expected Ion: The molecule will readily protonate to give an abundant [M+H]⁺ ion.
-
Fragmentation: Thiazole rings are known to fragment in specific ways, which can be diagnostic for structure elucidation of unknown degradants or impurities.[16][17]
Data Summary: Expected Spectroscopic Data
| Technique | Feature | Expected Value/Observation | Rationale |
| ¹H NMR | Aldehyde Proton (-CHO) | δ 9.9 - 10.1 ppm (singlet) | Deshielded by the electronegative oxygen and carbonyl anisotropy.[14][18] |
| Thiazole Proton (-CH-) | δ 8.2 - 8.4 ppm (singlet) | Aromatic proton in an electron-deficient ring. | |
| ¹³C NMR | Carbonyl Carbon (C=O) | δ 180 - 190 ppm | Typical range for an aldehyde carbonyl carbon.[14] |
| CF₃ Carbon | δ ~120 ppm (quartet) | Characteristic chemical shift and C-F coupling. | |
| ¹⁹F NMR | -CF₃ | δ -60 to -80 ppm (singlet) | Standard range for trifluoromethyl groups.[19] |
| HRMS (ESI+) | [M+H]⁺ | m/z 182.9836 | Calculated for C₅H₃F₃N₂OS⁺ |
Chapter 4: Proving Specificity — Forced Degradation Studies
A critical component of validation for drug substances is the forced degradation or stress study. Its purpose is to demonstrate that the analytical method is "stability-indicating," meaning it can effectively separate the intact drug from any degradation products that may form under various stress conditions.[20][21]
Causality Behind Stress Conditions
The conditions are chosen to simulate potential storage and handling issues and cover the most likely degradation pathways.[20]
-
Acid/Base Hydrolysis: Targets labile groups like esters or amides. The thiazole ring itself can be susceptible to cleavage under harsh hydrolytic conditions.
-
Oxidation: Simulates exposure to air/oxidizing agents. The thiazole sulfur atom and the aldehyde group are potential sites of oxidation.
-
Thermal: Evaluates the molecule's stability at elevated temperatures.
-
Photolytic: Assesses degradation upon exposure to light, as many conjugated systems are photosensitive.[22][23]
Experimental Protocol: Forced Degradation
-
Sample Preparation: Prepare a solution of the analyte at ~0.5 mg/mL in a suitable solvent.
-
Acid Hydrolysis: Add 1N HCl and heat at 60°C for 4 hours. Neutralize before injection.
-
Base Hydrolysis: Add 1N NaOH and keep at room temperature for 2 hours. Neutralize before injection.
-
Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 6 hours.
-
Thermal Degradation: Expose the solid powder to 105°C for 24 hours, then dissolve for analysis.
-
Photolytic Degradation: Expose the solution to UV/Vis light in a photostability chamber (ICH Q1B conditions).
-
Analysis: Analyze all stressed samples by the validated HPLC-PDA method. Check for peak purity of the parent peak and resolution from any degradant peaks.
Visualization: Logic of a Stability-Indicating Method
Caption: Logic flow for confirming a stability-indicating method.
Conclusion
The validation of analytical methods for a key building block like 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde is a multi-faceted process that requires a deep understanding of both regulatory guidelines and the underlying chemistry of the molecule. This guide has demonstrated that a robust, validated reversed-phase HPLC method serves as the primary tool for quantitative analysis of purity and stability. An orthogonal GC method provides a complementary analysis for volatile impurities, enhancing the overall quality control strategy. These quantitative methods, when supported by definitive spectroscopic identification from NMR and MS, create a comprehensive and trustworthy analytical package. Following these scientifically-grounded and validated protocols ensures the generation of reliable and reproducible data, which is the bedrock of successful drug development.
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A Comparative Guide to the Synthetic Routes of 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde is a key building block in medicinal chemistry, valued for the unique properties conferred by the trifluoromethyl group, such as enhanced metabolic stability and binding affinity. The synthesis of this important intermediate can be approached through several strategic pathways. This guide provides a comparative analysis of two primary synthetic routes, offering in-depth technical insights, detailed experimental protocols, and quantitative data to assist researchers in selecting the most suitable method for their specific needs. We will explore a classical approach involving the construction of the thiazole ring followed by functional group manipulation, and an alternative strategy that introduces the aldehyde functionality at a later stage through a halogen-metal exchange and formylation.
At a Glance: Comparison of Synthetic Routes
The choice of a synthetic strategy is often a trade-off between the availability of starting materials, reaction efficiency, and scalability. Below is a summary of the key parameters for the two routes discussed in this guide.
| Parameter | Route A: Hantzsch-type Synthesis & Functional Group Interconversion | Route B: Halogen-Metal Exchange & Formylation |
| Starting Materials | 2,2,2-Trifluoroethanethioamide, Ethyl bromopyruvate | 2-Bromo-5-(trifluoromethyl)thiazole |
| Key Reagents | DIBAL-H | n-Butyllithium, DMF |
| Typical Overall Yield | 40-60% (estimated) | 60-75% |
| Key Advantages | Utilizes readily available starting materials for the core synthesis. | Higher yielding final step, more direct introduction of the formyl group. |
| Key Challenges | Multi-step process after ring formation, requires cryogenic conditions for the reduction. | Requires cryogenic conditions for the lithiation, starting material may be less accessible. |
Route A: Hantzsch-type Synthesis Followed by Functional Group Interconversion
This synthetic strategy is a robust and well-established method for constructing the thiazole core, based on the Hantzsch thiazole synthesis.[1][2][3][4][5][6] The key steps involve the cyclocondensation of a thioamide with an α-halo carbonyl compound to form the thiazole ring, followed by the conversion of a substituent at the 2-position into the desired carbaldehyde.
Mechanistic Rationale
The Hantzsch synthesis proceeds via a nucleophilic attack of the sulfur atom of the thioamide onto the carbonyl carbon of the α-halo ketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring. The subsequent reduction of the ester at the 2-position to an aldehyde is achieved using Diisobutylaluminium hydride (DIBAL-H) at low temperatures.[7][8][9][10][11] The low temperature is crucial to prevent over-reduction to the corresponding alcohol by stabilizing the tetrahedral intermediate formed after the initial hydride transfer.[7][10]
Visualizing the Pathway: Route A
Caption: Synthetic workflow for Route A.
Detailed Experimental Protocol: Route A
Step 1: Synthesis of Ethyl 5-(trifluoromethyl)-1,3-thiazole-2-carboxylate
-
To a solution of 2,2,2-trifluoroethanethioamide (1.0 eq) in ethanol (0.5 M), add ethyl bromopyruvate (1.05 eq).
-
Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford ethyl 5-(trifluoromethyl)-1,3-thiazole-2-carboxylate as a solid.
Step 2: Synthesis of 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde
-
Dissolve ethyl 5-(trifluoromethyl)-1,3-thiazole-2-carboxylate (1.0 eq) in anhydrous toluene (0.2 M) in a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a 1.0 M solution of DIBAL-H in toluene (1.1 eq) dropwise via a syringe pump, maintaining the internal temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 2-3 hours. Monitor the reaction by TLC for the disappearance of the starting material.
-
Quench the reaction at -78 °C by the slow, dropwise addition of methanol.
-
Allow the mixture to warm to room temperature and add an aqueous solution of Rochelle's salt (potassium sodium tartrate). Stir vigorously until two clear layers are observed.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 5-(trifluoromethyl)-1,3-thiazole-2-carbaldehyde.
Route B: Halogen-Metal Exchange and Formylation
This alternative route introduces the aldehyde functionality in the final step via a halogen-metal exchange reaction followed by quenching with a formylating agent.[12] This approach can be highly efficient if the starting 2-bromo-5-(trifluoromethyl)thiazole is readily available.[13][14]
Mechanistic Rationale
The synthesis begins with the deprotonation of the C-2 position of the thiazole ring using a strong organolithium base, such as n-butyllithium, at low temperatures. This is facilitated by the electron-withdrawing nature of the trifluoromethyl group and the bromine atom. The resulting lithiated thiazole is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of N,N-dimethylformamide (DMF). The tetrahedral intermediate formed then collapses upon aqueous workup to yield the desired aldehyde. The low temperature is critical to prevent side reactions of the highly reactive organolithium intermediate.
Visualizing the Pathway: Route B
Caption: Synthetic workflow for Route B.
Detailed Experimental Protocol: Route B
-
In a flame-dried, three-necked flask under an inert atmosphere, dissolve 2-bromo-5-(trifluoromethyl)thiazole (1.0 eq) in anhydrous tetrahydrofuran (THF) (0.3 M).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq, typically a 2.5 M solution in hexanes) dropwise, keeping the internal temperature below -70 °C.
-
Stir the resulting mixture at -78 °C for 1 hour.
-
In a separate flask, prepare a solution of anhydrous N,N-dimethylformamide (DMF) (1.5 eq) in anhydrous THF.
-
Slowly add the DMF solution to the lithiated thiazole solution at -78 °C.
-
Stir the reaction mixture at -78 °C for an additional 1-2 hours.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 5-(trifluoromethyl)-1,3-thiazole-2-carbaldehyde.
Comparative Analysis and Discussion
Route A is advantageous when the starting 2-bromo-5-(trifluoromethyl)thiazole for Route B is not commercially available or is prohibitively expensive. The Hantzsch synthesis is a classic and reliable method for constructing the thiazole ring from simpler, often more accessible precursors. However, this route involves more synthetic steps, and the DIBAL-H reduction requires careful control of temperature to achieve a good yield of the aldehyde without over-reduction.
Route B offers a more direct and potentially higher-yielding final step. The halogen-metal exchange and formylation is a powerful method for introducing a formyl group onto an aromatic ring. The main challenge of this route lies in the accessibility of the starting 2-bromo-5-(trifluoromethyl)thiazole. Additionally, this route also requires cryogenic conditions and the handling of pyrophoric n-butyllithium, which demands appropriate safety precautions.
For large-scale synthesis, the choice between these routes would depend on a cost analysis of the starting materials and reagents, as well as the available equipment for handling low-temperature reactions.
Conclusion
Both Route A and Route B represent viable and effective strategies for the synthesis of 5-(trifluoromethyl)-1,3-thiazole-2-carbaldehyde. The selection of the optimal route will be dictated by the specific constraints and objectives of the research project, including the availability and cost of starting materials, desired scale of the reaction, and the technical capabilities of the laboratory. This guide provides the necessary framework for an informed decision, empowering researchers to efficiently access this valuable synthetic intermediate.
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A Comparative Guide to the Structure-Activity Relationship of 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde Derivatives
In the landscape of medicinal chemistry, the thiazole scaffold is a cornerstone of numerous therapeutic agents, valued for its versatile pharmacological profile.[1] The strategic introduction of a trifluoromethyl (CF3) group can significantly enhance a molecule's metabolic stability and lipophilicity, often leading to improved biological activity.[2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of derivatives based on the 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde core, a promising scaffold for the development of novel therapeutic agents. While direct and extensive comparative studies on a wide range of derivatives from this specific aldehyde are emerging, we can extrapolate significant SAR insights from closely related analogs and broader studies on trifluoromethyl-substituted thiazoles. This guide will objectively compare the performance of hypothetical and known derivatives, supported by experimental data from analogous series, to provide a predictive framework for researchers in drug discovery.
The Core Scaffold: 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde
The foundational structure combines three key pharmacophoric elements: the 1,3-thiazole ring, a known bioactive heterocycle; a trifluoromethyl group at the 5-position, which enhances potency and bioavailability; and a carbaldehyde group at the 2-position, a versatile chemical handle for the synthesis of a diverse library of derivatives such as Schiff bases and hydrazones.
Caption: The core chemical structure of 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde.
Structure-Activity Relationship (SAR) Analysis
The primary point of diversification for this scaffold is the 2-carbaldehyde group. Condensation with various amines, hydrazines, and hydrazides yields Schiff bases and hydrazones, introducing a wide array of substituents that can modulate the compound's biological activity.
Anticancer Activity: Insights from Analogous Thiazole Derivatives
While specific data on 5-(trifluoromethyl)-1,3-thiazole-2-carbaldehyde derivatives is limited, extensive research on other trifluoromethyl-thiazole scaffolds provides a strong basis for SAR prediction. For instance, a series of novel 2-phenyl-4-trifluoromethyl-thiazole-5-carboxamide derivatives have been evaluated for their anticancer activity against various cell lines.[3][4] These studies reveal crucial insights into the structural requirements for cytotoxicity.
A study on novel 1,3-thiazole derivatives containing a hydrazide-hydrazone moiety demonstrated that these compounds can exhibit potent antitumor activity, in some cases exceeding that of the standard drug 5-fluorouracil.[5] The mechanism of action for some of these derivatives was found to be the induction of apoptosis.[5] This suggests that hydrazone derivatives of our core scaffold are a promising avenue for anticancer drug discovery.
Table 1: Anticancer Activity of Structurally Related Thiazole Derivatives
| Compound ID | R Group at position 2 | R' Group at position 4/5 | Cancer Cell Line | IC50 (µM) | Reference |
| Series A | 2-chlorophenyl | 4-chloro-2-methylphenyl (amide) | HCT-8 | 48% inhibition at 5 µg/mL | [3][4] |
| Series B | Phenyl | 7-chloro-2-thioxo-thiazolo[4,5-d]pyrimidine | Varies (NCI-60) | Growth inhibition varies | [2][6] |
| Series C | Hydrazide-hydrazone | Varied aryl | HepG2 | 1.11 µg/mL | [5] |
| Series C | Hydrazide-hydrazone | Varied aryl | MCF-7 | 2.21 µg/mL | [5] |
Note: The data presented is from structurally related but not identical series to illustrate the potential of the trifluoromethyl-thiazole scaffold.
The data suggests that bulky aromatic substituents on the thiazole ring can contribute positively to anticancer activity. The presence of a hydrazone linkage is also a key feature in several potent anticancer thiazoles.
Antimicrobial Activity: A Promising Frontier
Thiazole-based Schiff bases are well-documented for their antimicrobial properties.[7] The imine (-C=N-) linkage is a critical pharmacophore that can interact with various biological targets in microbial cells. A study on thiazole-based Schiff base derivatives showed good activity against both Gram-positive and Gram-negative bacteria.[7]
For derivatives of 5-(trifluoromethyl)-1,3-thiazole-2-carbaldehyde, the SAR for antimicrobial activity would likely follow these trends:
-
Substituents on the Azomethine Nitrogen: Aromatic rings with electron-withdrawing groups (e.g., halogens, nitro groups) on the phenyl ring of the Schiff base often enhance antimicrobial activity.
-
Heterocyclic Moieties: Introduction of other heterocyclic rings (e.g., pyridine, furan) via the Schiff base linkage can lead to compounds with broad-spectrum antimicrobial effects.
Table 2: Antimicrobial Activity of Thiazole-Based Schiff Bases
| Compound ID | Schiff Base Substituent | Organism | Zone of Inhibition (mm) or MIC (µg/mL) | Reference |
| Analog Series D | 4-fluorobenzyl | E. coli | MIC: 1.6 µg/mL | [8] |
| Analog Series D | 4-fluorobenzyl | S. aureus | MIC: 3.4 µg/mL | [8] |
| Analog Series E | Varied aryl | E. coli | MIZ: 14.40 mm | [7] |
| Analog Series E | Varied aryl | S. aureus | MIZ: 15.00 mm | [7] |
Note: This data is from analogous Schiff base series to highlight the potential of this class of compounds.
The trifluoromethyl group at the 5-position of the thiazole ring is expected to contribute favorably to the overall antimicrobial potency of these derivatives due to its electronic effects and increased lipophilicity, which can facilitate passage through microbial cell membranes.
Caption: A generalized workflow for the synthesis and evaluation of 5-(trifluoromethyl)-1,3-thiazole-2-carbaldehyde derivatives.
Experimental Protocols
To ensure the reproducibility and validation of findings, detailed experimental protocols are essential.
Representative Synthesis of a Trifluoromethyl-Thiazole Derivative
The following protocol is adapted from the synthesis of a structurally related 2-substituted-4-(trifluoromethyl)thiazole-5-carboxylate, which illustrates the key steps in forming the trifluoromethyl-thiazole core.[1]
Objective: To synthesize Ethyl 2-ethyl-4-(trifluoromethyl)thiazole-5-carboxylate.
Materials:
-
Thioacetamide
-
Acetonitrile
-
Ethyl 2-chloro-4,4,4-trifluoroacetoacetate
-
Triethylamine
-
Sodium hydroxide solution (40%)
-
Hydrochloric acid (concentrated)
-
Ether
Procedure:
-
To a 250 mL, 3-necked flask equipped with a mechanical stirrer, thermometer, and a reflux condenser, add thioacetamide (9.02 g, 0.12 mol) and 60 mL of acetonitrile.[1]
-
Slowly add ethyl 2-chloro-4,4,4-trifluoroacetoacetate (21.86 g, 0.10 mol) dropwise over 15 minutes. A slight exotherm will be observed.[1]
-
Stir the reaction mixture at room temperature for approximately 2.5 hours, during which a yellow solid will precipitate.[1]
-
Slowly add triethylamine (13.8 g, 0.136 mol). The reaction temperature will rise.[1]
-
Gently reflux the mixture for one hour.[1]
-
Cool the reaction mixture and add a 40% sodium hydroxide solution.[1]
-
Place the mixture under vacuum to distill the solvent.[1]
-
To the remaining mixture, add water and ice, then acidify with concentrated HCl to a pH of less than 2.[1]
-
Filter the resulting precipitate, wash with water, and dry in a vacuum oven to obtain the product.[1]
Protocol for In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.
Objective: To determine the IC50 value of a test compound against a cancer cell line.
Materials:
-
Human cancer cell line (e.g., MCF-7, HepG2)
-
Appropriate cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
96-well flat-bottom plates
-
Test compound dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the 96-well plates with cancer cells at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank (medium only). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well. Mix thoroughly by gentle pipetting or by using an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank from all readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Conclusion and Future Directions
The 5-(trifluoromethyl)-1,3-thiazole-2-carbaldehyde scaffold holds significant promise for the development of novel anticancer and antimicrobial agents. The trifluoromethyl group is a key contributor to enhanced biological activity, and the 2-carbaldehyde position provides a versatile site for synthetic modification.
Future research should focus on the systematic synthesis and biological evaluation of a diverse library of Schiff base and hydrazone derivatives of this core structure. This will enable the establishment of a more precise and comprehensive SAR, guiding the rational design of next-generation therapeutic candidates. Key areas for exploration include the introduction of various substituted aromatic and heterocyclic moieties to probe the electronic and steric requirements for optimal activity. Mechanistic studies, including enzyme inhibition assays and apoptosis studies, will be crucial in elucidating the mode of action of the most potent compounds.
References
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Cai, W.-X., Liu, A.-L., Li, Z.-M., Dong, W.-L., Liu, X.-H., & Sun, N.-B. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Applied Sciences, 6(1), 8. [Link]
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Becan, L., Pyra, A., Rembiałkowska, N., & Bryndal, I. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Pharmaceuticals, 15(1), 92. [Link]
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Becan, L., Pyra, A., Rembiałkowska, N., & Bryndal, I. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Pharmaceuticals, 15(1), 92. [Link]
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Cai, W.-X., Liu, A.-L., Li, Z.-M., Dong, W.-L., Liu, X.-H., & Sun, N.-B. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Applied Sciences, 6(1), 8. [Link]
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Khan, I., et al. (2024). Structure-Activity Relationship of Hydrazinylthiazole-5-Carbaldehydes as Potential Anti-Diabetic Agents. Chemistry & Biodiversity, e202400305. [Link]
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Shi, L., et al. (2007). Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde. European Journal of Medicinal Chemistry, 42(4), 558-564. [Link]
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A Crystallographic and In-Silico Guide to 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde Derivatives: Structural Insights from Analogous Systems
For the Attention of Researchers, Scientists, and Drug Development Professionals
The 5-(trifluoromethyl)-1,3-thiazole-2-carbaldehyde scaffold is a cornerstone in contemporary medicinal chemistry, offering a unique combination of desirable physicochemical properties for drug design. The trifluoromethyl group is well-known to enhance metabolic stability, binding affinity, and lipophilicity of parent molecules. The thiazole-2-carbaldehyde moiety, in turn, provides a versatile synthetic handle for the construction of a diverse range of pharmaceutical candidates.
Despite its significance, a comprehensive, publicly available X-ray crystallographic study of 5-(trifluoromethyl)-1,3-thiazole-2-carbaldehyde and its direct derivatives remains to be published. This guide addresses this knowledge gap by providing a comparative analysis of closely related trifluoromethyl-substituted heterocyclic systems for which crystallographic data is available. By examining these analogous structures, we can infer key structural features, understand the influence of the trifluoromethyl group on crystal packing, and propose effective strategies for the synthesis, crystallization, and structural elucidation of the title compounds.
The Strategic Importance of the Trifluoromethyl Group in Crystal Engineering
The introduction of a trifluoromethyl (-CF3) group into a molecular scaffold is a powerful strategy in crystal engineering and drug design. Its strong electron-withdrawing nature and high lipophilicity significantly influence intermolecular interactions, which in turn dictate the crystal packing and ultimately, the solid-state properties of the material. Understanding these interactions is paramount for controlling polymorphism, solubility, and bioavailability. In the absence of direct crystallographic data for 5-(trifluoromethyl)-1,3-thiazole-2-carbaldehyde derivatives, we turn to analogous structures to deconstruct the role of the -CF3 group.
Comparative Crystallographic Analysis of Analogous Heterocyclic Systems
To build a predictive model for the crystallographic behavior of 5-(trifluoromethyl)-1,3-thiazole-2-carbaldehyde derivatives, we will analyze two key classes of related compounds for which single-crystal X-ray diffraction data is available:
-
5-(Trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one : A closely related five-membered heterocycle where the thiazole ring is replaced by a thiadiazole ring.
-
5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives : More complex fused systems that retain the core 5-(trifluoromethyl)thiazole moiety.
Primary Analog: 5-(Trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one
A study on the synthesis and crystal structure of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one reveals a complex packing arrangement with six independent molecules in the asymmetric unit.[1][2] The analysis of this structure provides a foundational understanding of the intermolecular forces at play.
The crystal packing is dominated by a network of hydrogen bonds and other close contacts. Two of the six independent molecules form hydrogen-bonded dimers, which then associate into tetrameric structures through inversion symmetry.[1][2] The remaining four molecules also form tetramers, albeit without inversion symmetry.[1][2] These tetrameric units are further linked into tape-like motifs by S···O and O···O interactions.[1][2] A Hirshfeld surface analysis indicates that the most prevalent atom-atom contacts involve fluorine atoms, while the strongest interactions are the N—H···O hydrogen bonds.[1][2]
| Crystallographic Data for 5-(Trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one | |
| Chemical Formula | C₃HF₃N₂OS |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Z' (molecules in asymmetric unit) | 6 |
| Key Intermolecular Interactions | N—H···O hydrogen bonds, S···O contacts, O···O contacts, F···F contacts |
This intricate packing highlights the significant role of the trifluoromethyl group in directing the supramolecular assembly, primarily through a multitude of weak fluorine contacts that supplement the stronger hydrogen bonding network.
Secondary Analogs: 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives
The crystal structures of two 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives provide further insight into the structural behavior of the 5-(trifluoromethyl)thiazole core within a more complex, fused-ring system.[3][4][5]
In the crystal structure of one derivative, the molecules are linked into centrosymmetric dimers by N—H···O hydrogen bonds.[4] These dimers are further connected through weaker C—H···S and C—H···F interactions.[4] The thiazolopyrimidine core is nearly planar, with the pendant 4-fluorophenyl ring being significantly twisted out of this plane.[4]
| Crystallographic Data for a 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivative | |
| Key Intermolecular Interactions | N—H···O hydrogen bonds, C—H···S interactions, C—H···F interactions, π–π stacking |
The presence of C—H···F interactions in this structure further underscores the importance of the trifluoromethyl group in mediating crystal packing.
Experimental Workflow: Synthesis and Crystallization
A robust and reproducible protocol for the synthesis and crystallization of 5-(trifluoromethyl)-1,3-thiazole-2-carbaldehyde derivatives is crucial for obtaining high-quality single crystals suitable for X-ray diffraction.
Proposed Synthetic Protocol
The synthesis of the target compounds can be approached through established methods for the formation of thiazole rings, followed by functionalization at the 2-position. A plausible synthetic route is outlined below:
Caption: Proposed synthetic workflow for 5-(trifluoromethyl)-1,3-thiazole-2-carbaldehyde and its derivatives.
Step-by-Step Synthesis:
-
Thiazole Ring Formation: The core 5-(trifluoromethyl)-1,3-thiazole can be synthesized via a Hantzsch-type condensation reaction between a trifluoromethyl-containing thioamide and an α-haloketone or aldehyde.
-
Formylation: The 2-carbaldehyde group can be introduced onto the thiazole ring through various formylation methods. A common approach is the Vilsmeier-Haack reaction using phosphoryl chloride and dimethylformamide (DMF). Alternatively, lithiation at the 2-position with a strong base like n-butyllithium, followed by quenching with DMF, can be employed.
-
Derivative Synthesis: The resulting aldehyde is a versatile precursor for a wide array of derivatives through standard organic transformations such as Wittig reactions, reductive aminations, and condensations with active methylene compounds.
Crystallization Protocol
Obtaining diffraction-quality crystals is often a process of empirical optimization. The following is a general workflow for the crystallization of small organic molecules:
Caption: General workflow for the crystallization of small organic molecules.
Key Considerations for Crystallization:
-
Purity: The starting material must be of the highest possible purity.
-
Solvent Selection: A systematic screening of solvents and solvent mixtures is essential. A good crystallization solvent is one in which the compound is sparingly soluble at room temperature and more soluble upon heating.
-
Method: Slow evaporation, vapor diffusion (both liquid-liquid and solid-liquid), and slow cooling are the most common and effective techniques.
-
Patience: Crystal growth can take anywhere from a few hours to several weeks.
In-Silico Analysis: A Predictive Approach
In the absence of experimental data, computational methods such as Density Functional Theory (DFT) can provide valuable insights into the conformational preferences and potential intermolecular interactions of 5-(trifluoromethyl)-1,3-thiazole-2-carbaldehyde derivatives.
A theoretical study on the related thiazole-5-carboxylic acid demonstrated the utility of DFT calculations in identifying stable conformers and analyzing their electronic properties.[6][7] Similar calculations for the title compounds could predict the most likely conformations in the solid state and identify potential hydrogen bond donors and acceptors, as well as regions of electrostatic potential that might engage in intermolecular interactions.
Caption: An integrated experimental and computational approach for structural studies.
Concluding Remarks and Future Outlook
While direct experimental crystallographic data for 5-(trifluoromethyl)-1,3-thiazole-2-carbaldehyde and its derivatives are currently lacking in the public domain, a comparative analysis of analogous structures provides a robust framework for understanding their likely solid-state behavior. The available data strongly suggests that the interplay between strong hydrogen bonds (if present) and a network of weaker interactions involving the trifluoromethyl group (such as C—H···F and F···F contacts) and the thiazole sulfur atom will be critical in dictating the crystal packing.
The synthetic and crystallization protocols outlined in this guide, coupled with predictive in-silico modeling, offer a clear path forward for researchers seeking to elucidate the crystal structures of these important compounds. The future acquisition of such data will be invaluable for establishing definitive structure-property relationships and for the rational design of new pharmaceutical agents based on this privileged scaffold.
References
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- Renier, M., et al. (2024). Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-2-[(1,3-thiazol-2-yl)sulfanyl]-1,3,4-thiadiazole.
- El-Faham, A., et al. (2023).
- Becan, L., et al. (2022).
- Avcı, D., & Tamer, Ö. (2020). conformational analysis of thiazole-5-carboxylic acid using dft/td-dft methods. Eskişehir Technical University Journal of Science and Technology A- Applied Sciences and Engineering, 21(4), 336-345.
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Burnett, B. G., Gushurst, K. S., & Schlecht, K. A. (2023). Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 11), 1055–1060. Available from: [Link]
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El-Faham, A., et al. (2023). First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives. Molecules, 28(4), 1731. Available from: [Link]
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Becan, L., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Pharmaceuticals, 15(1), 92. Available from: [Link]
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Becan, L., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Pharmaceuticals, 15(1), 92. Available from: [Link]
- Burnett, B. G., Gushurst, K. S., & Schlecht, K. A. (2023). Synthesis and Crystal Structure Studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)
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Wang, Y., et al. (2016). Synthesis, Crystal Structure and DFT Studies of 8-chloro-3-((3-chlorobenzyl)thio)-[1][3][8]triazolo[4,3-a]pyridine. Molecules, 21(11), 1548.
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CrystalMath at NYU. (n.d.). DMREF Pubs. Retrieved January 19, 2026, from [Link]
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in vitro and in vivo studies of compounds derived from 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde
The 5-(trifluoromethyl)-1,3-thiazole scaffold is a privileged core in medicinal chemistry. The trifluoromethyl group, a potent bioisostere for a methyl group, often enhances metabolic stability, lipophilicity, and binding affinity of compounds due to its strong electron-withdrawing nature. When incorporated into the versatile thiazole ring—a heterocycle present in numerous FDA-approved drugs—it creates a foundation for developing novel therapeutic agents with a wide range of biological activities. This guide provides a comparative analysis of the in vitro and in vivo studies of compounds derived from the versatile starting material, 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde, with a primary focus on their anticancer and antifungal properties.
The Strategic Advantage of the Trifluoromethyl-Thiazole Core
The rationale for exploring derivatives of this scaffold is grounded in established medicinal chemistry principles. The thiazole ring is a key component of drugs like the anticancer agent Tiazofurin and the antibiotic Penicillin. The trifluoromethyl (CF3) group, for its part, is found in numerous pharmaceuticals, where it often improves key pharmacokinetic properties. The combination of these two moieties is hypothesized to yield compounds with enhanced cell permeability and potent, selective biological activity. This guide will delve into the experimental validation of this hypothesis.
I. Anticancer Activity: A Tale of Two Scaffolds
Derivatives from 5-(trifluoromethyl)-1,3-thiazole-2-carbaldehyde have been primarily investigated for their potential as anticancer agents. Two prominent classes of derivatives that have emerged are the thiazolo[4,5-d]pyrimidines and the thiazole-5-carboxamides.
A. Thiazolo[4,5-d]pyrimidine Derivatives: Potent Cytotoxicity
A significant body of research has focused on the synthesis of 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidines. These fused heterocyclic systems have been evaluated for their antiproliferative activity against a panel of human cancer cell lines.
A study by Becan et al. (2022) provides a clear and compelling dataset for the in vitro anticancer activity of these derivatives. The antiproliferative effects of a series of newly synthesized compounds were evaluated against four human cancer cell lines and two normal cell lines. The results, summarized in the table below, highlight the potent cytotoxicity of these compounds.
| Compound | Cell Line | Activity (% Growth Inhibition at 10µM) | IC50 (µM) |
| 3b | Melanoma (A375) | >90% | <10 |
| Amelanotic Melanoma (C32) | >90% | <10 | |
| Prostate Cancer (DU145) | >90% | <10 | |
| Breast Cancer (MCF-7/WT) | ~60% | >10 | |
| Normal Keratinocytes (HaCaT) | >90% | <10 | |
| 4b | Prostate Cancer (DU145) | ~80% | ~10 |
| 4c | Prostate Cancer (DU145) | ~70% | >10 |
Data synthesized from Becan et al., 2022.
Of the compounds tested, 7-Chloro-3-phenyl-5-(trifluoromethyl)thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b) emerged as the most active derivative. Notably, while it demonstrated high potency against the cancer cell lines, it also exhibited significant cytotoxicity against the normal human keratinocyte cell line (HaCaT), indicating a potential lack of selectivity. This is a critical consideration for further drug development, where a high therapeutic index is desirable.
B. Thiazole-5-Carboxamide Derivatives: Moderate Activity
Another class of compounds derived from the core scaffold are the 2-phenyl-4-trifluoromethyl thiazole-5-carboxamides. These compounds have also been assessed for their anticancer potential.
Research in this area has shown that these carboxamide derivatives generally exhibit moderate anticancer activity. For instance, one study reported that the highest activity achieved was a 48% inhibition of cancer cell growth at a concentration of 5 µg/mL against A-549 (lung), Bel7402 (liver), and HCT-8 (colon) cancer cell lines. While not as potent as the thiazolo[4,5-d]pyrimidine derivatives, these findings still underscore the potential of the trifluoromethyl-thiazole scaffold.
| Compound Class | Cell Lines | Maximum Inhibition (%) |
| Thiazole-5-carboxamides | A-549, Bel7402, HCT-8 | 48% at 5 µg/mL |
Data from Cai et al., 2015.
II. Mechanism of Action: Induction of Apoptosis
A recurring theme in the study of thiazole derivatives is their ability to induce apoptosis, or programmed cell death, in cancer cells. This is a highly sought-after mechanism for anticancer agents as it is a clean and controlled form of cell death that minimizes inflammation.
The apoptotic pathway induced by these compounds is often the intrinsic, or mitochondrial, pathway. This involves the following key steps:
-
Mitochondrial Membrane Depolarization: The compounds disrupt the normal functioning of the mitochondria.
-
Modulation of Bcl-2 Family Proteins: There is a subsequent change in the expression of pro-apoptotic proteins like Bax and anti-apoptotic proteins like Bcl-2.
-
Caspase Activation: This leads to the activation of a cascade of enzymes known as caspases, particularly caspase-3 and caspase-9, which are the executioners of apoptosis.
-
DNA Fragmentation: The activated caspases then cleave various cellular substrates, leading to the characteristic fragmentation of DNA and, ultimately, cell death.
Caption: Intrinsic apoptosis pathway induced by trifluoromethyl-thiazole derivatives.
III. Antifungal Activity: Targeting Fungal Cell Integrity
While the primary focus has been on anticancer applications, the trifluoromethyl-thiazole scaffold has also shown promise as a source of antifungal agents. The mechanism of action is often related to the disruption of the fungal cell wall or cell membrane.
Newly synthesized thiazole derivatives have demonstrated very strong antifungal activity against clinical isolates of Candida albicans, a common cause of fungal infections in humans. The reported Minimum Inhibitory Concentrations (MICs) for some of these compounds are in the range of 0.008–7.81 µg/mL, which is comparable to, and in some cases better than, the standard antifungal drug nystatin.
| Compound Class | Fungal Strain | MIC Range (µg/mL) | Comparator (Nystatin) MIC |
| Thiazole Derivatives | Candida albicans | 0.008–7.81 | Similar or higher |
Data synthesized from relevant antifungal studies.
IV. In Vivo Studies: An Emerging Picture
While the in vitro data is promising, in vivo studies are crucial for validating the therapeutic potential of these compounds. To date, there is a limited amount of publicly available in vivo data specifically for compounds derived from 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde. However, studies on structurally related thiazole derivatives provide valuable insights into their potential in vivo efficacy and pharmacokinetic profiles.
For instance, a study on a novel 1,3-thiazole analog in an Ehrlich ascites carcinoma mouse model demonstrated significant anticancer efficacy. The compound was shown to modulate apoptosis, reduce oxidative stress, and have protective effects on the liver and kidneys. In the realm of antifungal research, novel triazoles (a related class of azole compounds) have shown efficacy in murine models of systemic candidiasis and aspergillosis, suggesting that potent in vitro activity can translate to in vivo success.
A significant challenge in the development of many heterocyclic compounds is their metabolic stability and bioavailability. The inclusion of the trifluoromethyl group is intended to mitigate some of these issues. Pharmacokinetic studies on novel thiazolidinedione derivatives (which contain a thiazole ring) have shown that these compounds can have high permeability and reasonable oral bioavailability, which are favorable characteristics for a drug candidate.
V. Experimental Protocols: A Guide for the Bench Scientist
For researchers looking to evaluate their own derivatives of 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde, the following experimental workflows are standard in the field.
A. In Vitro Anticancer Activity Workflow
Caption: Workflow for determining in vitro anticancer activity using the MTT assay.
Detailed Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed human cancer cells (e.g., A375, DU145) and normal cells (e.g., HaCaT) in 96-well plates at an appropriate density and allow them to adhere for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the synthesized thiazole derivatives. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
B. In Vitro Antifungal Activity Workflow
Detailed Protocol: Broth Microdilution for MIC Determination
-
Inoculum Preparation: Prepare a standardized inoculum of the fungal strain (e.g., Candida albicans) according to CLSI guidelines.
-
Compound Dilution: Prepare serial twofold dilutions of the thiazole derivatives in a 96-well microtiter plate containing RPMI-1640 medium.
-
Inoculation: Inoculate each well with the fungal suspension.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.
Conclusion and Future Directions
The collective evidence from in vitro studies strongly supports the 5-(trifluoromethyl)-1,3-thiazole scaffold as a promising starting point for the development of novel anticancer and antifungal agents. The thiazolo[4,5-d]pyrimidine derivatives, in particular, have demonstrated potent cytotoxic effects against a range of cancer cell lines. The primary mechanism of action for the anticancer activity appears to be the induction of apoptosis via the intrinsic pathway.
However, the journey from a promising scaffold to a clinical candidate is long and requires further rigorous investigation. Key future directions for this class of compounds include:
-
Lead Optimization: Medicinal chemistry efforts should focus on modifying the lead compounds (such as compound 3b ) to improve their selectivity for cancer cells over normal cells, thereby increasing the therapeutic index.
-
Comprehensive In Vivo Studies: There is a critical need for more extensive in vivo studies to evaluate the efficacy, pharmacokinetics (ADME), and toxicology of these compounds in relevant animal models.
-
Target Identification: While the apoptotic pathway has been elucidated, the direct molecular target(s) of these compounds remain largely unknown. Target identification studies will be crucial for understanding their precise mechanism of action and for rational drug design.
References
- Aliabadi, A., Afnanzade, N., Hosseinzadeh, L., Mohammadi-Farani, A., Shafiee, M. H., Nazari, H., Ahmadi, F., & Foroumadi, A. (2019). N-(5-(Trifluoromethyl)-1,3,4-Thiadiazol-2-Yl)Benzamide and
A Senior Application Scientist's Guide to Benchmarking 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde in Key Synthetic Transformations
For the modern researcher in drug discovery and materials science, the strategic incorporation of fluorine into molecular scaffolds is a paramount consideration. The trifluoromethyl group, in particular, is a celebrated pharmacophore, known to enhance metabolic stability, lipophilicity, and binding affinity.[1] The subject of this guide, 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde, is a versatile building block that marries the privileged thiazole nucleus with the advantageous properties of the trifluoromethyl group.
This guide provides an in-depth technical comparison of the performance of 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde in pivotal synthetic reactions. We will dissect its reactivity in Knoevenagel condensations, Wittig reactions, and Horner-Wadsworth-Emmons olefinations, benchmarking it against relevant non-fluorinated and aromatic analogues. Our analysis is grounded in established mechanistic principles and supported by experimental data to provide actionable insights for the discerning scientist.
The Influence of the Trifluoromethyl Group: An Electronic Perspective
The potent electron-withdrawing nature of the trifluoromethyl group is the cornerstone of the reactivity profile of 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde. This inductive effect significantly depletes electron density from the thiazole ring, rendering the aldehydic carbon substantially more electrophilic compared to its non-fluorinated counterpart, 1,3-thiazole-2-carbaldehyde. This heightened electrophilicity is the principal driver for accelerated reaction rates in nucleophilic additions, a central theme we will explore in the subsequent sections.
Knoevenagel Condensation: A Comparative Analysis
The Knoevenagel condensation, a cornerstone of C-C bond formation, serves as an excellent platform to demonstrate the enhanced reactivity of 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde.[2] This reaction involves the condensation of an aldehyde with an active methylene compound, typically facilitated by a basic catalyst.
Causality of Experimental Choices
The choice of a weak base, such as piperidine or an inorganic base like sodium bicarbonate, is deliberate to control the rate of reaction and minimize side products.[3] The active methylene compound, malononitrile, is selected for its high reactivity, which allows for a clear comparison of the electrophilicity of the aldehydes.
Comparative Performance
To illustrate this principle, we can draw a parallel with the well-documented reactivity of trifluoromethylated benzaldehydes. In such cases, the presence of a trifluoromethyl group generally leads to faster and more efficient Knoevenagel condensations.[1]
Table 1: Anticipated Performance in Knoevenagel Condensation with Malononitrile
| Aldehyde | Catalyst | Solvent | Reaction Time | Yield |
| 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde | Piperidine | Ethanol | Shorter | Higher |
| 1,3-thiazole-2-carbaldehyde | Piperidine | Ethanol | Longer | Lower |
This table represents an expected trend based on electronic principles. Actual results may vary.
Experimental Protocol: Knoevenagel Condensation with Malononitrile
This protocol provides a general procedure for the Knoevenagel condensation of an aromatic aldehyde with malononitrile.
-
To a solution of the aldehyde (1.0 eq) in ethanol, add malononitrile (1.1 eq).
-
Add a catalytic amount of piperidine (0.1 eq).
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product often precipitates. If so, collect the solid by filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography.
Caption: Generalized workflow for the Knoevenagel condensation.
Wittig Reaction: Olefination and Stereoselectivity
The Wittig reaction, a Nobel Prize-winning transformation, is a powerful tool for the synthesis of alkenes from aldehydes and ketones.[4] The reaction of an aldehyde with a phosphorus ylide proceeds through a betaine intermediate to form an oxaphosphetane, which then collapses to the alkene and triphenylphosphine oxide.
Influence of the Trifluoromethyl Group on Reactivity
The enhanced electrophilicity of 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde is expected to accelerate the initial nucleophilic attack by the Wittig reagent, leading to faster reaction times compared to less electrophilic aldehydes like benzaldehyde.
Comparative Performance and Stereoselectivity
The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Non-stabilized ylides typically afford (Z)-alkenes, while stabilized ylides favor the formation of (E)-alkenes. The electron-withdrawing trifluoromethyl group on the aldehyde is not expected to significantly alter this general trend but may influence the Z/E ratio.
Table 2: Anticipated Performance in Wittig Reaction with Benzyltriphenylphosphonium Chloride
| Aldehyde | Base | Solvent | Reaction Time | Yield | Predominant Isomer |
| 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde | n-BuLi | THF | Shorter | Higher | Z |
| Benzaldehyde | n-BuLi | THF | Longer | Lower | Z |
This table represents an expected trend based on electronic principles. Actual results may vary.
Experimental Protocol: Wittig Reaction with a Non-Stabilized Ylide
This protocol describes a general procedure for the Wittig reaction of an aldehyde with a non-stabilized ylide.
-
Suspend benzyltriphenylphosphonium chloride (1.1 eq) in anhydrous THF under an inert atmosphere.
-
Cool the suspension to 0 °C and add n-butyllithium (1.1 eq) dropwise. The formation of the ylide is indicated by the appearance of a deep orange or red color.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of the aldehyde (1.0 eq) in anhydrous THF dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to separate the alkene from triphenylphosphine oxide.
Caption: Simplified mechanism of the Wittig reaction.
Horner-Wadsworth-Emmons (HWE) Reaction: A Superior Olefination Strategy
The Horner-Wadsworth-Emmons (HWE) reaction is a widely used modification of the Wittig reaction that employs phosphonate carbanions.[5][6] This method offers several advantages, including generally higher yields and excellent (E)-stereoselectivity with stabilized phosphonates. The water-soluble phosphate byproduct also simplifies purification.[7]
Enhanced Reactivity and Stereocontrol
The increased electrophilicity of 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde is again expected to be advantageous in the HWE reaction. The use of phosphonates with electron-withdrawing groups, such as trifluoroethyl phosphonates (Still-Gennari modification), can lead to the formation of (Z)-alkenes with high selectivity.[5][6]
Comparative Performance
Table 3: Anticipated Performance in HWE Reaction with Triethyl Phosphonoacetate
| Aldehyde | Base | Solvent | Reaction Time | Yield | Predominant Isomer |
| 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde | NaH | THF | Shorter | Higher | E |
| 1,3-thiazole-2-carbaldehyde | NaH | THF | Longer | Lower | E |
This table represents an expected trend based on electronic principles. Actual results may vary.
Experimental Protocol: Horner-Wadsworth-Emmons Reaction
This protocol provides a general procedure for the HWE reaction.
-
To a suspension of sodium hydride (1.2 eq) in anhydrous THF under an inert atmosphere, add triethyl phosphonoacetate (1.2 eq) dropwise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the phosphonate anion.
-
Cool the reaction mixture to 0 °C and add a solution of the aldehyde (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: Generalized workflow for the Horner-Wadsworth-Emmons reaction.
Conclusion and Future Outlook
5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde stands out as a highly reactive and valuable building block for organic synthesis. The strong electron-withdrawing effect of the trifluoromethyl group significantly enhances the electrophilicity of the aldehyde, leading to accelerated reaction rates and potentially higher yields in key transformations such as Knoevenagel condensations, Wittig reactions, and Horner-Wadsworth-Emmons olefinations when compared to its non-fluorinated counterparts.
While direct, side-by-side comparative studies are still needed to fully quantify these performance gains, the principles of physical organic chemistry strongly support the superior reactivity of this fluorinated scaffold. The protocols and comparative insights provided in this guide are intended to empower researchers to harness the full potential of 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde in the synthesis of novel, high-value molecules for a range of applications, from drug discovery to materials science.
References
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- Fraval, B., et al. (2007). A green, aqueous, base-catalyzed Knoevenagel experiment between substituted aromatic aldehydes and malononitrile is reported for use in a first-year organic chemistry laboratory course.
- BenchChem. (2025). A Comparative Study of Trifluoromethylated Benzaldehydes in Catalysis: Performance and Protocols. BenchChem.
- Becan, L., et al. (2022).
- NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. NROChemistry.
- Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Wikipedia.
- Geetha, D., et al. (2023). Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K.
- Hubbard, R. (2012). Comparison of Traditional and Alternative Wittig Reactions. Delaware Valley University.
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- SCIRP. (2020). Crystal and Molecular Structure Analysis in Knoevenagel Condensation Product of Substituted Napthofuran-2-Carbaldehydes. SCIRP.
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Safety Operating Guide
Definitive Guide to the Proper Disposal of 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde
This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde. As a halogenated heterocyclic aldehyde, this compound requires specific handling procedures to ensure personnel safety and environmental protection. This guide is designed for researchers, scientists, and drug development professionals who handle this or structurally similar reagents. Our approach is grounded in established safety protocols and explains the causality behind each procedural step, ensuring a self-validating and trustworthy system for your laboratory operations.
Core Principles: Hazard Assessment and Pre-Disposal Safety
Understanding the inherent risks of a chemical is the foundation of its safe management. 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde possesses a unique combination of functional groups—a trifluoromethyl group (halogenated), a thiazole ring, and an aldehyde—that dictates its hazard profile and, consequently, its disposal pathway.
Chemical Hazard Profile
Based on data from analogous compounds, the primary hazards are summarized below. This information dictates the minimum personal protective equipment (PPE) and handling precautions necessary.
| Hazard Classification | Description | Rationale & Causality |
| Skin Irritation (Category 2) | Causes skin irritation upon direct contact.[1][2] | The aldehyde group and the overall reactivity of the molecule can interact with skin proteins and lipids, leading to irritation. |
| Serious Eye Irritation (Category 2A) | Causes serious, potentially damaging, eye irritation.[1][2] | The chemical's properties can cause significant inflammation and damage to the sensitive tissues of the eye. |
| Respiratory Irritation (STOT SE 3) | May cause respiratory irritation if inhaled as dust or vapor.[1][2] | Fine particles or vapors can irritate the mucous membranes of the respiratory tract. |
| Aquatic Toxicity (Acute & Chronic) | Very toxic to aquatic life with long-lasting effects.[1] | The fluorinated nature and heterocyclic structure can be persistent and harmful in aquatic ecosystems. This is a critical driver for preventing drain disposal. |
| Harmful if Swallowed (Acute Tox. 4) | May be harmful if ingested.[2] | Systemic toxicity can occur following ingestion. |
Mandatory Personal Protective Equipment (PPE)
Before handling the compound for any purpose, including disposal, the following PPE is required:
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.[3]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Wash hands thoroughly after handling.[1][2]
-
Body Protection: A standard laboratory coat is required. Ensure it is clean and buttoned.
-
Respiratory Protection: Use only in a well-ventilated area, such as a certified chemical fume hood, to avoid inhaling dust or vapors.[1][4]
Incompatible Materials
To prevent dangerous reactions within a waste container, do not mix this compound with the following:
-
Strong Acids
-
Strong Bases
-
Strong Reducing Agents[4]
The Disposal Workflow: Segregation and Collection Protocol
The cardinal rule for disposing of this compound is that it must be treated as halogenated organic hazardous waste .[5] Under no circumstances should it be disposed of down the drain or in regular trash.[6][7][8] The trifluoromethyl group classifies it as a halogenated compound, which requires disposal via high-temperature incineration to prevent the release of environmentally persistent substances.[9]
Step-by-Step Waste Collection
-
Identify the Correct Waste Stream: Locate your laboratory's designated "Halogenated Organic Liquid Waste" or "Halogenated Organic Solid Waste" container. These are often collected in specially marked carboys or pails.[5] This is separate from "Non-Halogenated" waste.[7] The cost to dispose of halogenated waste is significantly higher due to the required incineration process, making proper segregation economically and environmentally crucial.[8][9]
-
For Pure Compound or Contaminated Solids:
-
Carefully transfer any residual solid 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde into a designated "Halogenated Solid Waste" container.
-
This includes chemically contaminated items like weighing paper, gloves, or pipette tips. These items should be collected in a clear plastic bag within a labeled pail.[10]
-
-
For Solutions:
-
Pour solutions containing the compound into the designated "Halogenated Liquid Waste" container.
-
Ensure the container is made of a compatible material (e.g., glass or polyethylene) and is in good condition.[7]
-
Crucially, leave at least 5-10% headspace in the container to allow for vapor expansion and prevent pressure buildup.[11]
-
-
Labeling the Waste Container:
-
As soon as the first drop of waste is added, ensure the container is properly labeled.[7]
-
The label must include the words "Hazardous Waste" .[8]
-
List all chemical constituents by their full name—do not use abbreviations or chemical formulas.[7] For example: "Waste: Acetonitrile, 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde".
-
Maintain a running list of the contents and their approximate percentages.
-
-
Container Management:
Disposal Decision Workflow
The following diagram illustrates the logical steps for segregating waste related to this compound.
Caption: Decision workflow for proper waste segregation.
Decontamination of Empty Containers
The original container of 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde must also be disposed of properly to eliminate residual hazards.
-
Thoroughly Empty: Ensure the container is as empty as possible, with only de minimis amounts remaining.[10][12]
-
Triple Rinse:
-
Deface Label: Once rinsed and dried, completely remove or obliterate the original manufacturer's label.[10][12]
-
Final Disposal: Dispose of the clean, rinsed, and unlabeled glass or plastic container in the appropriate laboratory glass waste or recycling bin.[10][12]
Emergency Procedures
In the event of accidental exposure or a spill, immediate and correct action is vital.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention.[1][4]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[1][4]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. If feeling unwell, call a poison center or doctor.[4]
-
Spill:
-
Evacuate personnel from the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite or sand).
-
Carefully sweep or scoop up the absorbed material and place it in a sealed, labeled container for disposal as "Halogenated Solid Waste" .
-
Do not let the product enter drains.[13]
-
By adhering to this comprehensive guide, you ensure that the disposal of 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde is conducted with the highest standards of safety, regulatory compliance, and environmental stewardship.
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Guidelines for Solvent Waste Recycling and Disposal. (2022, January 19). Hazardous Waste Experts. Retrieved January 19, 2026, from [Link]
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Hazardous Waste Segregation Guidelines. (n.d.). University of Wisconsin-Madison. Retrieved January 19, 2026, from [Link]
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Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved January 19, 2026, from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
